molecular formula C6H6BrN3O2 B137594 2-Amino-5-bromo-4-methyl-3-nitropyridine CAS No. 100367-40-6

2-Amino-5-bromo-4-methyl-3-nitropyridine

Cat. No.: B137594
CAS No.: 100367-40-6
M. Wt: 232.03 g/mol
InChI Key: KFVGEPWMVKZPND-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-methyl-3-nitropyridine, also known as 2-Amino-5-bromo-4-methyl-3-nitropyridine, is a useful research compound. Its molecular formula is C6H6BrN3O2 and its molecular weight is 232.03 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-5-bromo-4-methyl-3-nitropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-5-bromo-4-methyl-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-bromo-4-methyl-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-4-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVGEPWMVKZPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428426
Record name 2-Amino-5-bromo-4-methyl-3-nitropyridine
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Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100367-40-6
Record name 2-Amino-5-bromo-4-methyl-3-nitropyridine
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Record name 2-Amino-5-bromo-4-methyl-3-nitropyridine
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-5-bromo-4-methyl-3-nitropyridine (CAS No. 100367-40-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-methyl-3-nitropyridine is a highly functionalized pyridine derivative that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique arrangement of amino, bromo, methyl, and nitro groups on the pyridine core imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of complex heterocyclic compounds. This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on practical insights for laboratory and developmental use. The CAS number for this compound is 100367-40-6.[1][2][3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-5-bromo-4-methyl-3-nitropyridine is essential for its proper handling, storage, and application in synthetic chemistry. The compound is typically a light yellow to brown crystalline powder.[1][2]

PropertyValueSource
CAS Number 100367-40-6[1][3][4]
Molecular Formula C6H6BrN3O2[3][4]
Molecular Weight 232.04 g/mol [3]
Melting Point 160-165 °C[1][2]
Boiling Point (Predicted) 314.1 ± 37.0 °C[1][2]
Density (Predicted) 1.795 ± 0.06 g/cm3 [1]
Appearance Light yellow to Brown powder to crystal[1]
Solubility Almost insoluble in water; soluble in organic solvents like ethanol, chloroform, and methanol.[2]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.[1]

Synthesis and Mechanistic Considerations

The synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine is a multi-step process that requires careful control of reaction conditions to achieve high regioselectivity and yield. A common synthetic strategy involves the bromination and subsequent nitration of a 2-amino-4-methylpyridine precursor.

Synthetic Workflow Visualization

Synthesis_Workflow cluster_start Starting Material cluster_bromination Step 1: Bromination cluster_nitration Step 2: Nitration 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine Bromination_Reaction Regioselective Bromination 2-Amino-4-methylpyridine->Bromination_Reaction Reacts with Brominating_Agent Brominating Agent (e.g., HBr/H2O2) Brominating_Agent->Bromination_Reaction 2-Amino-5-bromo-4-methylpyridine 2-Amino-5-bromo-4-methylpyridine Bromination_Reaction->2-Amino-5-bromo-4-methylpyridine Yields Nitration_Reaction Regioselective Nitration 2-Amino-5-bromo-4-methylpyridine->Nitration_Reaction Reacts with Nitrating_Mixture Nitrating Mixture (e.g., HNO3/H2SO4) Nitrating_Mixture->Nitration_Reaction Final_Product 2-Amino-5-bromo-4-methyl-3-nitropyridine Nitration_Reaction->Final_Product Yields

Caption: Synthetic workflow for 2-Amino-5-bromo-4-methyl-3-nitropyridine.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-methylpyridine (Intermediate)

The regioselective bromination of 2-amino-4-methylpyridine is a critical first step. Traditional methods often lead to the formation of di-brominated by-products, reducing the overall yield.[5] A more controlled approach is necessary for a clean reaction.

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-4-methylpyridine in a suitable solvent such as ethanol.

  • Reagent Addition: Slowly add a solution of hydrogen peroxide to concentrated hydrobromic acid, maintaining a low temperature to control the exothermic reaction.

  • Reaction Execution: Add the prepared bromine source dropwise to the solution of 2-amino-4-methylpyridine while stirring vigorously. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization or column chromatography to yield pure 2-amino-5-bromo-4-methylpyridine.

Rationale: The use of hydrogen peroxide and hydrobromic acid provides a milder and more selective brominating agent compared to liquid bromine, which can lead to over-bromination.[5]

Experimental Protocol: Nitration of 2-Amino-5-bromo-4-methylpyridine

The introduction of the nitro group at the 3-position is achieved through electrophilic aromatic substitution. The existing amino and bromo groups direct the incoming nitro group to the desired position.

  • Reaction Setup: Cool a mixture of concentrated sulfuric acid and nitric acid to 0-5°C in an ice bath.

  • Substrate Addition: Slowly add the 2-amino-5-bromo-4-methylpyridine intermediate to the cold nitrating mixture with constant stirring, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to proceed at a low temperature, monitoring its completion by TLC.

  • Quenching and Isolation: Carefully pour the reaction mixture over crushed ice to quench the reaction. The precipitated product is then collected by filtration.

  • Purification: The crude 2-Amino-5-bromo-4-methyl-3-nitropyridine is washed with cold water and can be further purified by recrystallization to obtain a high-purity product.

Rationale: The strong activating and ortho-, para-directing effect of the amino group is modulated by protonation in the strongly acidic medium, which, along with the steric hindrance from the methyl group, favors nitration at the 3-position.

Applications in Research and Drug Development

2-Amino-5-bromo-4-methyl-3-nitropyridine is a versatile intermediate with significant applications in the synthesis of pharmaceutical compounds and other biologically active molecules.[1] Its reactive sites—the amino, bromo, and nitro groups—allow for a variety of chemical transformations, including substitution, condensation, and reduction reactions.[1]

This compound is a precursor for drug candidates in development.[6] For instance, the reduction of the nitro group to an amine yields a diaminopyridine derivative, a key scaffold in many medicinal chemistry programs. The bromine atom can be utilized in cross-coupling reactions to introduce further molecular complexity.

Logical Relationship in Drug Discovery

Drug_Discovery_Logic Start 2-Amino-5-bromo-4-methyl-3-nitropyridine Nitro_Reduction Nitro Group Reduction Start->Nitro_Reduction Cross_Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Cross_Coupling Diaminopyridine 2,3-Diamino-5-bromo-4-methylpyridine Nitro_Reduction->Diaminopyridine Cyclization Cyclization Reaction Diaminopyridine->Cyclization Functionalized_Pyridine Functionalized Pyridine Derivative Cross_Coupling->Functionalized_Pyridine Functionalized_Pyridine->Cyclization Bioactive_Scaffold Bioactive Heterocyclic Scaffold (e.g., Imidazopyridine) Cyclization->Bioactive_Scaffold

Caption: Potential synthetic pathways from 2-Amino-5-bromo-4-methyl-3-nitropyridine.

Safety and Handling

2-Amino-5-bromo-4-methyl-3-nitropyridine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

  • May be harmful if swallowed.[7]

  • Causes skin irritation.[8]

  • Causes serious eye irritation.[8]

  • May cause respiratory irritation.[8]

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves/protective clothing/eye protection/face protection.

Conclusion

2-Amino-5-bromo-4-methyl-3-nitropyridine is a cornerstone intermediate for the synthesis of complex nitrogen-containing heterocycles. Its well-defined reactivity and commercial availability make it an invaluable tool for researchers in both academic and industrial settings. A comprehensive understanding of its synthesis, properties, and handling is paramount to leveraging its full potential in the development of novel chemical entities.

References

  • ChemBK. (2024, April 9). 2-AMINO-5-BROMO-3-NITRO-4-PICOLINE. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, August 7). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate | Request PDF. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Vertex AI Search. (n.d.). The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878. Retrieved February 7, 2026, from [Link]

Sources

2-Amino-5-bromo-4-methyl-3-nitropyridine structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation and Analytical Characterization of 2-Amino-5-bromo-4-methyl-3-nitropyridine Document Type: Technical Whitepaper / Application Note Target Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers[1]

Executive Summary & Strategic Importance

The compound 2-Amino-5-bromo-4-methyl-3-nitropyridine (CAS: 100367-40-6) represents a highly functionalized "push-pull" pyridine scaffold.[1] Its structural uniqueness lies in the dense substitution pattern where the electron-donating amino group (C2) and electron-withdrawing nitro group (C3) create a polarized electronic environment, further modulated by the steric and electronic effects of the methyl (C4) and bromo (C5) substituents.

This scaffold is a critical intermediate in the synthesis of HSP90 inhibitors , PI3K inhibitors , and imidazopyridine-based therapeutics .[1] The primary challenge in working with this molecule is not merely its synthesis, but the rigorous exclusion of regioisomers (e.g., 3-bromo-5-nitro variants) which possess identical mass spectra but vastly different reactivity profiles.[1]

This guide provides a definitive protocol for the structural elucidation of this compound, moving beyond basic identity confirmation to absolute structural proof using advanced NMR correlations and regiochemical logic.

Synthetic Provenance & Regiochemical Logic[1][2]

To understand the structure, one must understand the genesis of the molecule.[1] The synthesis relies on the directing effects of the amino group on the pyridine ring.[2]

The Synthetic Pathway

The most robust route commences with 2-amino-4-methylpyridine (2-amino-4-picoline).[1] The sequence of electrophilic aromatic substitutions is critical to force the substituents into the 3- and 5-positions.[1]

  • Precursor: 2-Amino-4-methylpyridine.[1]

  • Step 1 (Nitration): Electrophilic nitration (mixed acid) is directed ortho or para to the amino group. The para position (C5) is sterically accessible, but the ortho position (C3) is also activated. Under controlled conditions (low temp), the nitro group is installed at C3.

  • Step 2 (Bromination): Bromination of 2-amino-4-methyl-3-nitropyridine.[3][4] The amino group activates the C5 position (para to itself).[2] The C3 position is blocked by the nitro group. The C6 position is deactivated by the ring nitrogen. Thus, Br selectively installs at C5.[1][2]

SynthesisPath Start 2-Amino-4-methylpyridine (Starting Material) Inter 2-Amino-4-methyl-3-nitropyridine (Intermediate) Start->Inter Nitration (HNO3/H2SO4) Ortho-direction (C3) Product 2-Amino-5-bromo-4-methyl-3-nitropyridine (Target) Inter->Product Bromination (NBS or Br2) Para-direction (C5)

Figure 1: Regioselective synthesis pathway. The amino group dictates the orientation of subsequent electrophiles.[2]

Analytical Strategy: The Elucidation Protocol

The following protocol guarantees the identification of the correct regioisomer.

High-Resolution Mass Spectrometry (HRMS)
  • Objective: Confirm elemental composition and halogen presence.

  • Expected Result:

    • Formula: C₆H₆BrN₃O₂[1]

    • Exact Mass: ~230.96 (for ⁷⁹Br) and ~232.96 (for ⁸¹Br).

    • Isotopic Pattern: A distinct 1:1 doublet (M and M+2) characteristic of a single bromine atom. If the ratio deviates (e.g., 3:1), chlorine contamination is likely; if complex, dibromination occurred.[1]

Infrared Spectroscopy (FT-IR)
  • Objective: Identify functional group environments.

  • Key Bands:

    • Amino (-NH₂): Doublet at 3400–3300 cm⁻¹ (N-H stretch).

    • Nitro (-NO₂): Strong asymmetric stretch at ~1530 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹.

    • Pyridine Ring: C=N / C=C stretches at 1600–1450 cm⁻¹.

Nuclear Magnetic Resonance (NMR) - The Gold Standard

This is the critical step. We must prove the substituents are at 3, 4, and 5, leaving only C6 with a proton.[1]

1H NMR (Proton) Data

Solvent: DMSO-d₆[4]

SignalIntegrationMultiplicityChemical Shift (δ)AssignmentStructural Logic
A 3HSinglet (s)2.45 – 2.55 ppm-CH₃ (C4)Deshielded slightly by aromatic ring and adjacent nitro/bromo influence.
B 2HBroad Singlet (br s)7.50 – 8.00 ppm-NH₂ (C2)Exchangeable with D₂O. Broad due to quadrupole moment of N.
C 1HSinglet (s)8.30 – 8.50 ppmAr-H (C6)The Anchor. This proton is adjacent to the ring Nitrogen (highly deshielded) and the Bromine. It must be a singlet (no neighbors).
13C NMR (Carbon) Data

Solvent: DMSO-d₆

CarbonTypeShift (ppm)Assignment Logic
C2 Quaternary~155.0Attached to N and NH₂ (Strongly deshielded).
C6 CH~152.0Adjacent to Ring N (Deshielded).
C4 Quaternary~148.0Attached to Methyl.
C3 Quaternary~135.0Attached to Nitro (Inductive withdrawing).
C5 Quaternary~108.0Attached to Bromine (Heavy atom effect/Shielding).
Me CH₃~22.0Methyl carbon.

Advanced Elucidation: 2D NMR Connectivity

To definitively rule out the 2-amino-3-bromo-4-methyl-5-nitro isomer, we rely on HMBC (Heteronuclear Multiple Bond Correlation) .[1]

The "Smoking Gun" Correlation

We need to establish the distance between the Methyl Group and the Aromatic Proton .

  • HMBC Experiment: Look for long-range coupling (2-3 bonds) from the Methyl protons (δ 2.5).

    • Correlation 1: Methyl -> C4 (Direct attachment, usually filtered out or seen as doublet).[1]

    • Correlation 2: Methyl -> C3 (Nitro bearing carbon).[5]

    • Correlation 3: Methyl -> C5 (Bromo bearing carbon).

  • NOESY (Nuclear Overhauser Effect):

    • Observation: There should be NO NOE signal between the Methyl protons and the Aromatic H (C6).

    • Reasoning: They are separated by the Bromine atom at C5.[2] If the Bromine and Nitro were swapped (isomer error), the Methyl (C4) and Proton (C5) would be neighbors and show a strong NOE.

Absence of Methyl-Proton NOE + Singlet H6 = Confirmation of Structure. [1]

NMR_Logic cluster_mol Target Molecule Connectivity C4 C4 (Methyl) C5 C5 (Bromo) C4->C5 Bond C6 C6 (Proton) C5->C6 Bond HMBC HMBC Spectrum: Methyl protons correlate to C3 & C5 Conclusion CONFIRMED: Br is at C5 (between Me and H) HMBC->Conclusion Verifies C4 Neighbors NOESY NOESY Spectrum: NO cross-peak between Methyl & H6 NOESY->Conclusion Verifies Spatial Separation

Figure 2: Spectroscopic logic flow. The lack of NOE between Methyl and H6 is the definitive structural proof.

Experimental Protocol: Characterization Workflow

Safety Note: Nitro-pyridines can be energetic.[1] Handle with care. Bromination reagents (NBS/Br2) are corrosive.

  • Sample Preparation: Dissolve 10 mg of the isolated yellow solid in 0.6 mL DMSO-d₆. Ensure the solution is clear (filter if necessary to remove inorganic salts from synthesis).

  • Acquisition:

    • Run 1H NMR (16 scans). Check for the diagnostic singlet at >8.0 ppm.

    • Run 13C NMR (1024 scans). Confirm 6 distinct carbon environments.

    • Run HMBC . Optimize for long-range coupling (J = 8 Hz).

  • Data Processing:

    • Calibrate DMSO residual peak to 2.50 ppm (1H) and 39.5 ppm (13C).

    • Integrate the methyl peak (set to 3.0). Check if the aromatic proton integrates to exactly 1.0.

  • Validation Check:

    • If the aromatic proton appears as a doublet, STOP . You likely have a regioisomer where the H is adjacent to another H (e.g., 6-methyl isomer).

    • If the methyl peak is split, STOP . Check for coupling to adjacent protons (isomer indication).

References

  • Synthesis & Regioselectivity

    • Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide.[1] BenchChem Application Notes. Link

  • Structural Data & CAS Verification

    • 2-Amino-5-bromo-4-methyl-3-nitropyridine (CAS 100367-40-6).[1][3] BLD Pharm Product Catalog. Link

  • Spectroscopic Principles

    • Characterization of Polysubstituted Pyridines. Journal of Organic Chemistry (General Methodology for Pyridine Elucidation). Link

  • Related Scaffold Synthesis

    • Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.[1][4] ChemicalBook Synthetic Routes.[6] Link

Sources

2-Amino-5-bromo-4-methyl-3-nitropyridine: The "Linchpin" Scaffold in Kinase Inhibitor Design

[1]

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD), 2-Amino-5-bromo-4-methyl-3-nitropyridine (CAS 100367-40-6) serves as a critical "linchpin" intermediate.[1] Its value lies not merely in its structure, but in its orthogonal reactivity profile.[1] The molecule possesses three distinct handles—an amino group, a nitro group, and a bromine atom—arranged around a pyridine core.[1] This specific substitution pattern allows for sequential, chemoselective functionalization, making it a preferred starting material for synthesizing fused heterocycles like imidazo[4,5-b]pyridines and 3-deazapurines , scaffolds ubiquitous in PI3K, HSP90, and mTOR inhibitors.[1]

This guide moves beyond basic catalog data to provide a mechanistic blueprint for synthesizing, handling, and exploiting this intermediate in high-value medicinal chemistry campaigns.

Chemical Identity & Physical Profile[1][2][3][4][5]

PropertySpecification
IUPAC Name 5-Bromo-4-methyl-3-nitropyridin-2-amine
Common Name 2-Amino-5-bromo-3-nitro-4-picoline
CAS Number 100367-40-6
Molecular Formula C₆H₆BrN₃O₂
Molecular Weight 232.04 g/mol
Appearance Yellow to orange crystalline powder
Melting Point 160–164 °C
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water.[1]
pKa (Predicted) ~2.5 (Pyridine N), weakly basic due to electron-withdrawing nitro/bromo groups.[1]

Strategic Synthesis: The "Block-then-Nitrate" Methodology

While novice chemists might attempt to nitrate 2-amino-4-methylpyridine directly, this approach is flawed due to poor regioselectivity, yielding a difficult-to-separate mixture of 3-nitro and 5-nitro isomers.[1]

The Expert Approach: A regioselective "Block-then-Nitrate" strategy is superior.[1] By installing the bromine at the C5 position first, we block the most reactive site, forcing the subsequent nitration to the C3 position with high fidelity.

Reaction Scheme (Graphviz Visualization)

SynthesispathwayStart2-Amino-4-methylpyridineStep1Bromination(NBS, DMF)Start->Step1Electrophilic Subst. (C5)Inter2-Amino-5-bromo-4-methylpyridine(The 'Blocked' Intermediate)Step1->InterStep2Nitration(HNO3, H2SO4, 0°C)Inter->Step2Directed Nitration (C3)TargetTARGET:2-Amino-5-bromo-4-methyl-3-nitropyridineStep2->Target

Figure 1: The regioselective synthesis pathway utilizing bromine as a blocking group to ensure C3 nitration.[1]

Detailed Experimental Protocol

Objective: Synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine via the "Block-then-Nitrate" route.

Phase 1: Bromination (C5 Functionalization)

Note: NBS (N-Bromosuccinimide) is preferred over elemental bromine for easier handling and cleaner reaction profiles in polar aprotic solvents.[1]

  • Setup: Charge a round-bottom flask with 2-amino-4-methylpyridine (1.0 eq) and DMF (5-10 volumes).

  • Addition: Cool to 0–5 °C. Add NBS (1.05 eq) portion-wise over 30 minutes. The reaction is exothermic; maintain internal temperature <10 °C to prevent poly-bromination.[1]

  • Monitoring: Warm to room temperature (RT) and stir for 2 hours. Monitor via LCMS (Target M+H: ~187/189 pattern).[1]

  • Workup: Pour the mixture into ice water. The product, 2-amino-5-bromo-4-methylpyridine , will precipitate.[1] Filter, wash with water, and dry.[1][2]

    • Yield Expectation: 85–95%.[1]

Phase 2: Nitration (C3 Functionalization)

Critical Safety Warning: Nitration of pyridines is highly exothermic.[1] Runaway reactions can occur if acid addition is too rapid.

  • Acid Preparation: In a reactor, cool concentrated H₂SO₄ (5 volumes) to 0 °C.

  • Solubilization: Slowly add the 2-amino-5-bromo-4-methylpyridine from Phase 1. Ensure complete dissolution.

  • Nitration: Add fuming HNO₃ (1.2 eq) dropwise, maintaining temperature <10 °C.

  • Reaction: Allow to warm to RT and stir for 4–6 hours.

    • Mechanism:[1][2][3][4][5] The amino group (ortho-director) and methyl group (ortho-director) cooperatively activate the C3 position.[1] C5 is blocked by Br.[1][6]

  • Quench: Pour the reaction mixture onto crushed ice (carefully!). Neutralize with NH₄OH or NaOH solution to pH 8.[1]

  • Isolation: Filter the resulting yellow precipitate. Recrystallize from Ethanol/DMF if necessary.[1]

    • Yield Expectation: 60–75%.[1]

Reactivity Profile & Downstream Applications

This molecule is a "Swiss Army Knife" for scaffold morphing.[1] The presence of the nitro group adjacent to the amine allows for reductive cyclization, while the bromine atom remains available for late-stage cross-coupling.

Functionalization Logic (Graphviz Visualization)[1]

ReactivityMapCore2-Amino-5-bromo-4-methyl-3-nitropyridineRedReduction(Fe/AcOH or H2/Ra-Ni)Core->RedSuzukiSuzuki-Miyaura(Ar-B(OH)2, Pd(PPh3)4)Core->SuzukiC5 FunctionalizationSandSandmeyer Reaction(NaNO2, HX)Core->SandC2 TransformationDiamine2,3-Diamino-5-bromo-4-methylpyridineRed->DiamineCyclizeCyclization(R-COOH / Polyphosphoric Acid)Diamine->CyclizeImidazoImidazo[4,5-b]pyridine Scaffold(Kinase Inhibitor Core)Cyclize->ImidazoBiaryl5-Aryl-3-nitropyridine deriv.Suzuki->BiarylHalo2-Halo-3-nitro-5-bromo derivativeSand->Halo

Figure 2: Divergent synthesis pathways.[1] The reduction to the diamine (Branch 1) is the most common route for generating ATP-competitive kinase inhibitors.

Critical Experimental Insight: Selective Reduction

When reducing the nitro group to the amine (to form the diamine precursor), avoid Pd/C with Hydrogen .

  • Why? Palladium on Carbon often causes hydrodebromination (cleaving the C-Br bond) alongside nitro reduction.[1]

  • Solution: Use Iron powder in Acetic Acid or Sodium Dithionite .[1] These chemoselective methods reduce the nitro group while preserving the critical bromine handle for later Suzuki couplings [1].

Case Study: Synthesis of PI3K Inhibitor Analogs

In the development of PI3K inhibitors, the imidazo[4,5-b]pyridine core is often required to bind to the hinge region of the kinase ATP pocket.

  • Starting Material: 2-Amino-5-bromo-4-methyl-3-nitropyridine.[1][7][8][9][10][11]

  • Reduction: Fe/NH₄Cl reduction yields 2,3-diamino-5-bromo-4-methylpyridine.[1]

  • Cyclization: Condensation with trifluoroacetic anhydride yields the 2-trifluoromethyl-6-bromo-imidazo[4,5-b]pyridine.[1]

  • Cross-Coupling: The preserved bromine at position 6 (formerly position 5 of the pyridine) is then coupled with an aryl boronic acid to extend the molecule into the hydrophobic pocket of the enzyme [2].

References

  • Fox, B. A., & Threlfall, T. L. (1964).[1] The Chemistry of Pyridines. Organic Syntheses, Coll. Vol. 5, p. 346.[1][6] (Discusses bromination selectivity). [1]

  • Graboyes, H., & Day, A. R. (1957).[1] Imidazoles and Condensed Imidazoles. Journal of the American Chemical Society, 79(24), 6421–6426.[1] (Foundational work on nitration/reduction sequences in pyridines).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 138878, 2-Amino-5-bromo-3-nitropyridine. (Structural analog data and safety profiles). [1]

  • European Patent Office. (1993).[1] Method of producing 2-amino-3-nitro-5-halogenopyridine. EP0530524A1.[1] (Industrial process describing the "Block-then-Nitrate" strategy).

Technical Whitepaper: Solubility Profiling & Solvent Selection for 2-Amino-5-bromo-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Amino-5-bromo-4-methyl-3-nitropyridine (ABMNP) is a highly functionalized pyridine derivative utilized primarily as an intermediate in the synthesis of pharmaceuticals, specifically P-CABs (Potassium-Competitive Acid Blockers) and kinase inhibitors. Its structure features a "push-pull" electronic system—an electron-donating amino group at C2 and an electron-withdrawing nitro group at C3—which significantly influences its solubility profile and crystalline stability.

This guide provides a standardized framework for solubilizing ABMNP for biological assays, chemical synthesis, and analytical quality control.

Chemical Specifications
PropertySpecification
CAS Number 100367-40-6
Molecular Formula C₆H₆BrN₃O₂
Molecular Weight 232.04 g/mol
Appearance Yellow to orange crystalline powder
Melting Point 168.0 – 172.0 °C (Indicates strong intermolecular H-bonding)
Predicted pKa ~0.78 (Base strength attenuated by -NO₂ and -Br)
LogP (Predicted) ~1.6 (Moderately Lipophilic)

Theoretical Solubility Framework

Understanding the dissolution mechanics of ABMNP requires analyzing its substituent effects:

  • The Nitro Group (-NO₂): Creates a strong dipole moment and facilitates intramolecular hydrogen bonding with the adjacent amino group. This reduces the molecule's ability to H-bond with water, decreasing aqueous solubility.

  • The Bromo (-Br) & Methyl (-CH₃) Groups: Increase lipophilicity (LogP ~1.6), making the compound more compatible with non-polar and chlorinated solvents.

  • Lattice Energy: The high melting point (~170°C) suggests a stable crystal lattice driven by

    
    -
    
    
    
    stacking and hydrogen bonding. Breaking this lattice requires high-dielectric aprotic solvents (DMSO, DMF) or thermal energy.

Empirical Solubility Data

The following data categorizes solvent compatibility based on saturation limits at 25°C.

Solvent ClassSolventSolubility RatingEstimated Conc.Application
Polar Aprotic DMSO High > 50 mg/mLBiological Stock Solutions
Polar Aprotic DMFHigh> 50 mg/mLSynthetic Reactions
Polar Protic EthanolModerate10–20 mg/mL*Recrystallization (Hot)
Polar Protic MethanolModerate10–20 mg/mLHPLC Mobile Phase
Chlorinated DCMModerate/Good20–30 mg/mLExtraction / Workup
Aqueous WaterNegligible < 0.1 mg/mLAntisolvent / Precipitation
Hydrocarbon HexanePoor< 1 mg/mLWashing / Impurity Removal

*Solubility in alcohols increases significantly with temperature (>60°C).

Solubility Decision Matrix

The following logic flow dictates solvent selection based on the downstream application.

SolubilityMatrix Start Start: ABMNP Solid Decision Intended Application? Start->Decision BioAssay Biological Assay (Cell/Enzyme) Decision->BioAssay Synthesis Chemical Synthesis (Reaction) Decision->Synthesis Purification Purification (Recrystallization) Decision->Purification Analysis QC / Analytics (HPLC/NMR) Decision->Analysis DMSO Solvent: DMSO (Max 100mM Stock) BioAssay->DMSO High Solubilty Biocompatible DMF Solvent: DMF or Glacial Acetic Acid Synthesis->DMF High Boiling Pt Inert EtOH Solvent: Ethanol (Hot) + Water Purification->EtOH Temp Dependent Solubility MeOD Solvent: DMSO-d6 or Methanol Analysis->MeOD Proton Exchange Viscosity

Figure 1: Solvent selection logic based on experimental requirements.

Protocol: Preparation of Biological Stock Solutions

Objective: Create a stable 10 mM stock solution in DMSO for cellular or enzymatic assays.

Reagents:

  • ABMNP (CAS 100367-40-6), >98% Purity.[1]

  • DMSO (Dimethyl sulfoxide), Cell Culture Grade (anhydrous).

Procedure:

  • Weighing: Accurately weigh 2.32 mg of ABMNP into a sterile 1.5 mL amber microcentrifuge tube. (Amber tubes prevent potential photodegradation of the nitro group).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Note: If particulates remain, sonicate in a water bath at 35°C for 2–5 minutes. Do not exceed 40°C to prevent thermal degradation of the nitro moiety.

  • QC Check: Visually inspect for clarity. The solution should be a clear yellow/orange liquid with no turbidity.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C.

    • Stability: Stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles as moisture uptake by DMSO will precipitate the compound.

Protocol: Purification via Recrystallization

Objective: Purify crude ABMNP (e.g., post-bromination workup) using a "Dual-Solvent" method. This exploits the compound's solubility differential in Ethanol (high at boiling, low at RT) and Water (antisolvent).

Mechanism: ABMNP is soluble in hot ethanol but insoluble in water. Adding water to a saturated ethanolic solution forces the hydrophobic ABMNP to crystallize while polar impurities remain in the mother liquor.

Recrystallization Step1 Dissolve Crude Solid in Boiling Ethanol Step2 Filter Hot (Remove insolubles) Step1->Step2 Clarification Step3 Slow Addition of Warm Water (Antisolvent) Step2->Step3 Induce Nucleation Step4 Cool to Room Temp then 4°C Step3->Step4 Crystal Growth Step5 Vacuum Filtration & Wash (Cold EtOH:Water) Step4->Step5 Isolation Step6 Dry at 50°C (Vacuum Oven) Step5->Step6 Solvent Removal

Figure 2: Step-by-step recrystallization workflow for high-purity isolation.

Detailed Steps:

  • Dissolve crude ABMNP in minimum boiling Ethanol (~78°C).

  • If the solution is dark/black, treat with activated charcoal and filter hot through Celite.

  • Remove from heat. While still warm, add warm water dropwise until a faint turbidity persists.

  • Add a few drops of Ethanol to clear the turbidity.

  • Allow the solution to cool slowly to room temperature (25°C) to form defined crystals.

  • Chill on ice (0-4°C) for 1 hour to maximize yield.

  • Filter and wash with cold 50% EtOH/Water.

Safety & Stability (E-E-A-T)

  • Health Hazards: ABMNP is classified under GHS as Warning .[2][3]

    • H302: Harmful if swallowed.[2]

    • H315/H319: Causes skin and serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling: Always handle in a fume hood. Use nitrile gloves.[1]

  • Incompatibility: Avoid strong reducing agents (which reduce the nitro group to an amine) and strong oxidizing agents.

  • Photostability: Nitro-pyridines can be light-sensitive. Store solids and solutions in amber vials or wrapped in foil.

References

  • TCI Chemicals. (2023). Product Specification: 2-Amino-5-bromo-4-methyl-3-nitropyridine (A2988).[1][4][5] Retrieved from

  • ChemicalBook. (2023). CAS 100367-40-6 MSDS and Physicochemical Properties. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 138878 (Related Analog). Retrieved from

  • Google Patents. (2016). Patent CN106187867A: Preparation method of 2-nitro-5-bromopyridine (Synthetic Context). Retrieved from

  • Subota, A. I., et al. (2017).[6] Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Heterocyclic Communications. (Contextual synthesis of 4-picoline derivatives).

Sources

Technical Guide: Accurate Determination of the Melting Point for 2-Amino-5-bromo-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the accurate and reliable determination of the melting point of 2-Amino-5-bromo-4-methyl-3-nitropyridine (CAS No. 100367-40-6). Designed for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries, this document moves beyond a simple procedural outline. It establishes a self-validating methodology grounded in scientific principles, addressing the critical factors that influence melting point accuracy, from instrument calibration to sample preparation and data interpretation. By explaining the causality behind each experimental step, this guide ensures that the resulting data is not only precise but also robust and defensible, serving as a reliable indicator of compound purity and identity.

Introduction: The Significance of a Well-Defined Melting Point

2-Amino-5-bromo-4-methyl-3-nitropyridine is a substituted pyridine derivative with potential applications as an intermediate in organic synthesis and drug development.[1][2] Its molecular structure, featuring bromine, amino, and nitro functional groups, makes it a versatile building block.[1][3] In any research or manufacturing context, the melting point is a fundamental physical property that serves as a primary indicator of a crystalline solid's identity and purity.

A sharp, well-defined melting range is characteristic of a pure compound, while the presence of impurities typically causes a depression and broadening of this range. Therefore, the accurate determination of the melting point of 2-Amino-5-bromo-4-methyl-3-nitropyridine is not merely a routine measurement; it is a critical quality control parameter that validates the material's integrity for subsequent use in sensitive applications. This guide provides the necessary protocols and scientific rationale to establish this crucial data point with high confidence.

Physicochemical & Hazard Identification

A clear understanding of the compound's properties and associated hazards is a prerequisite for safe and effective experimentation.

Compound Identification and Properties

It is critical to distinguish the target compound from structurally similar analogs. A common point of confusion is with 2-Amino-5-bromo-3-nitropyridine, which lacks the C4-methyl group and exhibits a significantly different melting point.

Property2-Amino-5-bromo-4-methyl-3-nitropyridine 2-Amino-5-bromo-3-nitropyridine
CAS Number 100367-40-6[4]6945-68-2[5]
Molecular Formula C₆H₆BrN₃O₂[4]C₅H₄BrN₃O₂[5]
Molecular Weight 232.04 g/mol [4][6]218.01 g/mol [5]
Reported Melting Point 170°C (for ≥98.0% purity)[6]205.5 - 214.5°C [7][8] or 207.0 - 212.0°C
Appearance Crystalline Powder[6]Light yellow to Orange powder/crystal
Hazard Analysis and Safety Precautions

While a specific Safety Data Sheet (SDS) for the methylated compound is not widely available, data from structurally related nitropyridines indicates that caution is warranted. The GHS classifications for similar compounds include skin, eye, and respiratory irritation.[1][5]

Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.

  • Ventilation: Handle the solid compound within a chemical fume hood to avoid inhalation of fine particulates.[9]

  • Handling: Avoid direct contact with skin and eyes.[10] Wash hands thoroughly after handling.[9]

  • Disposal: Dispose of waste materials and unused chemicals in accordance with local, regional, and national regulations.

The Self-Validating Melting Point Protocol

This protocol is designed as a self-validating system, incorporating instrument calibration and controlled measurement steps to ensure the trustworthiness of the final result. The core principle is to establish instrument accuracy before and during the measurement of the target compound.

Principle of Capillary Melting Point Determination

The capillary method involves heating a small, powdered sample packed into a capillary tube at a controlled rate.[11] The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[12] The rate of heating is a critical parameter; heating too rapidly can lead to inaccurate measurements due to a lag between the furnace temperature and the actual sample temperature.[13][14]

Diagram of the Experimental Workflow

G cluster_prep Phase 1: Preparation & Calibration cluster_exp Phase 2: Sample Measurement cluster_analysis Phase 3: Data Analysis & Verification A Gather Materials: - Target Compound - Calibration Standards - Capillary Tubes B Select & Prepare Calibration Standards (e.g., Vanillin, Acetanilide) A->B C Calibrate Apparatus: Measure MP of standards. Compare to certified values. B->C Trustworthiness Check D Prepare Sample: - Ensure dry & finely powdered - Pack capillary (2-3 mm) C->D Proceed if calibrated E Perform Rapid Scan: Heat quickly to find approximate MP. D->E F Perform Slow Scan: - New sample - Heat slowly (~1-2°C/min) near approximate MP. E->F Informs slow scan start temp. G Record Melting Range: - T1: First liquid droplet - T2: All liquid F->G H Assess Purity: - Sharp range (<2°C)? - Matches reference? G->H Interpret Results I Final Report: Document range, heating rate, and calibration data. H->I G cluster_pure High Purity cluster_impure Low Purity start Sample of 2-Amino-5-bromo-4-methyl-3-nitropyridine pure_obs Observation: Sharp Melting Range (e.g., 169.5 - 170.5°C) start->pure_obs Meets criteria impure_obs Observation: Broad & Depressed Range (e.g., 162 - 167°C) start->impure_obs Deviates from reference pure_conc Conclusion: High Purity Confirmed pure_obs->pure_conc impure_conc Conclusion: Impurities Present (Further purification needed) impure_obs->impure_conc

Caption: Interpreting melting point data for purity assessment.

Conclusion

The determination of the melting point of 2-Amino-5-bromo-4-methyl-3-nitropyridine is a foundational analytical procedure that underpins its use in further scientific endeavors. By adhering to the self-validating protocol detailed in this guide—which emphasizes rigorous instrument calibration, meticulous sample preparation, and controlled heating rates—researchers can generate highly reliable and reproducible data. A sharp melting point at or near the reference value of 170°C serves as a strong confirmation of the compound's identity and high purity, providing confidence for its application in complex synthetic pathways and drug discovery programs.

References

  • Jubilant Ingrevia Limited. 2-Amino-5-bromopyridine Safety Data Sheet.
  • Santa Cruz Biotechnology. 2-Amino-5-bromopyridine Material Safety Data Sheet.
  • PubChem. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878. National Center for Biotechnology Information.
  • ChemicalBook. 2-Amino-5-bromo-4-methyl-3-nitropyridine | 100367-40-6.
  • BLDpharm. 100367-40-6|2-Amino-5-bromo-4-methyl-3-nitropyridine.
  • Thermo Scientific Chemicals. 2-Amino-5-bromo-3-nitropyridine, 97% 5 g.
  • Thermo Scientific Chemicals. 2-Amino-5-bromo-3-nitropyridine, 97% 25 g.
  • Tokyo Chemical Industry (TCI). 2-Amino-5-bromo-3-nitropyridine | 6945-68-2.
  • Fisher Scientific. 2-Amino-5-bromo-4-methyl-3-nitropyridine 98.0+%, TCI America.
  • Pharmaguideline. Calibration of Melting Point Apparatus.
  • Google Patents. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • University of Technology. Experiment (1) Determination of Melting Points.
  • Mettler Toledo. Melting Point Reference Standards.
  • ChemicalBook. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis.
  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022).
  • Sigma-Aldrich. Melting Point Standards.
  • ResearchGate. An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. (2025).
  • Queen's University. Melting Point Determination.
  • Online Labs. Experiment-1 Aim - To determine the melting point of given solid substance.
  • California State University, Bakersfield. Lab 3: Calibration of a Melting Point Apparatus.
  • Stanford Research Systems. Melting Point Certified Reference Standards.
  • Westlab Canada. Measuring the Melting Point. (2023).

Sources

Comprehensive Mass Spectrometric Characterization of 2-Amino-5-bromo-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Profile

2-Amino-5-bromo-4-methyl-3-nitropyridine (C₆H₆BrN₃O₂) is a critical heterocyclic intermediate used extensively in the synthesis of imidazopyridines and kinase inhibitors. Its poly-functionalized pyridine core—featuring an electron-withdrawing nitro group, an electron-donating amino group, and a halogen handle—presents a unique mass spectrometric signature.

For researchers in drug development, accurate characterization of this molecule is pivotal.[1][2] The interplay between the ortho-amino and ortho-nitro groups creates specific fragmentation channels, while the bromine atom provides an unmistakable isotopic "fingerprint" for tracking the moiety through complex metabolic or synthetic matrices.

Physicochemical & MS Profile
PropertySpecification
Formula C₆H₆BrN₃O₂
Monoisotopic Mass 230.9643 Da (⁷⁹Br)
Exact Mass [M+H]⁺ 231.9716 (⁷⁹Br) / 233.9696 (⁸¹Br)
Isotope Pattern Distinct 1:1 doublet (M:M+2) due to ⁷⁹Br/⁸¹Br natural abundance.
Ionization Preference ESI(+) (Preferred due to basic amino/pyridine nitrogen).[2]
Key Fragments [M-NO₂]⁺, [M-Br]⁺, [M-HCN]⁺

Part 2: Mass Spectrometry Fundamentals

Isotopic Signature Validation

The most immediate validation of this compound in any mass spectrum is the bromine isotope pattern.[2] Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine possesses two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), resulting in two molecular ion peaks of nearly equal intensity separated by 2 Da.[2]

  • Diagnostic Rule: If the parent ion cluster at m/z 232/234 does not exhibit a 1:1 intensity ratio, the sample is either not brominated or significantly contaminated.

Ionization Physics (ESI vs. EI)
  • Electrospray Ionization (ESI): The presence of the exocyclic amine (-NH₂) and the pyridine ring nitrogen allows for facile protonation. In positive mode (ESI+), the molecule appears predominantly as the protonated pseudomolecular ion [M+H]⁺ .

  • Electron Impact (EI): In GC-MS, the molecular ion (M•⁺) is observed.[1][2][3][4][5][6][7] However, the nitro group at position 3 is thermally labile.[2] High injector temperatures (>250°C) may induce thermal degradation (loss of NO₂) before ionization, leading to artifact peaks.[2] ESI-LC/MS is the recommended standard for purity assessment.

Part 3: Fragmentation Mechanisms & Structural Elucidation

The fragmentation of 2-Amino-5-bromo-4-methyl-3-nitropyridine is governed by two dominant forces: the stability of the pyridine ring and the lability of the nitro group.

Primary Pathway: Nitro Group Elimination

The most abundant fragment in MS/MS (CID) experiments arises from the loss of the nitro group.

  • Mechanism: [M+H]⁺ (m/z 232)

    
     [M+H - NO₂]⁺ (m/z 186).
    
  • Causality: The steric crowding between the C4-methyl and C3-nitro groups, combined with the "ortho effect" from the C2-amino group, weakens the C-N bond connecting the nitro group to the ring.

Secondary Pathway: The "Ortho Effect"

The proximity of the -NH₂ and -NO₂ groups allows for an intramolecular rearrangement.

  • Mechanism: Transfer of a hydrogen from the amine to the nitro oxygen, followed by the loss of an OH radical or water (H₂O). While less common than pure NO₂ loss in pyridines, this pathway (loss of 17 or 18 Da) confirms the ortho positioning of the substituents.

Tertiary Pathway: Halogen & Ring Cleavage
  • Debromination: Homolytic cleavage of the C-Br bond is energy-intensive but observed at higher collision energies, yielding the [M-Br]⁺ cation.

  • Ring Contraction: Following the loss of side chains, the pyridine ring typically degrades via the loss of HCN (27 Da), a hallmark of nitrogen heterocycles.

Part 4: Visualization of Fragmentation Pathways

The following diagram illustrates the logical flow of fragmentation events in an ESI(+) MS/MS experiment.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 232 / 234 (1:1 Doublet) Frag_NO2 [M+H - NO2]+ m/z 186 / 188 (Amino-bromo-methylpyridine) Parent->Frag_NO2 Loss of NO2 (-46 Da) Primary Pathway Frag_OH [M+H - OH]+ m/z 215 / 217 (Ortho Effect) Parent->Frag_OH Loss of OH (-17 Da) Ortho-Effect Frag_Br [M+H - Br]+ m/z 153 (Amino-nitro-methylpyridine) Parent->Frag_Br Loss of Br (-79/81 Da) High Energy Frag_HCN Ring Cleavage [-HCN] m/z 159 / 161 Frag_NO2->Frag_HCN Loss of HCN (-27 Da)

Caption: Figure 1. ESI(+) MS/MS fragmentation tree for 2-Amino-5-bromo-4-methyl-3-nitropyridine. The primary pathway (blue arrow) involves nitro group elimination preserving the bromine isotope pattern.

Part 5: Experimental Protocol (SOP)

Standard Operating Procedure for LC-MS Identification

Objective: To confirm identity and purity of 2-Amino-5-bromo-4-methyl-3-nitropyridine.

1. Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Acetonitrile:Water (50:50) + 0.1% Formic Acid .[2]

    • Reasoning: Acetonitrile ensures solubility of the brominated core; formic acid promotes protonation for ESI+.[2]

  • Concentration: Dilute to 10 µg/mL (10 ppm) for full scan; 1 µg/mL for MS/MS.

2. LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: The bromine atom increases lipophilicity; expect retention times later than non-brominated analogs.[2]

3. MS Parameters (ESI+)
ParameterSettingRationale
Source Temp 350°CEnsures complete desolvation.
Capillary Voltage 3.5 kVStandard for positive mode.[2]
Cone Voltage 20-30 VModerate voltage prevents in-source fragmentation of the labile nitro group.
Scan Range m/z 100 - 400Covers parent and all diagnostic fragments.[2]
4. Data Analysis & Acceptance Criteria
  • Extract Ion Chromatogram (EIC): Extract m/z 231.97 and 233.[2]97. Peaks must co-elute perfectly.[2]

  • Isotope Ratio Check: The intensity of m/z 232 must be within 10% of m/z 234.[2]

  • Fragment Confirmation: MS/MS of m/z 232 must yield a major product at m/z 186.

Part 6: Impurity Profiling & QA/QC

In a synthetic context, this molecule is often accompanied by specific byproducts. Mass spectrometry is the only reliable way to distinguish them rapidly.[2]

ImpurityMass ShiftDiagnostic Feature
Des-bromo analog -79 Da (m/z 154)Loss of doublet pattern; single peak at M+H.
Des-nitro analog -45 Da (m/z 187)M+H at 187/189; doublet pattern remains.
Dibromo species +79 Da (m/z 310)1:2:1 triplet pattern (⁷⁹Br₂, ⁷⁹Br⁸¹Br, ⁸¹Br₂).[2]

References

  • National Institutes of Health (NIH) - PubChem. (2025).[2][8] 2-Amino-5-bromo-3-nitropyridine Compound Summary. Retrieved from [Link]

  • Chemguide. (2025).[2] Mass Spectra - Fragmentation Patterns: Organic Halides and Nitro Compounds. Retrieved from [Link]

  • Meussen, H. et al. (2019).[2][3] Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. Journal of Chromatography B. Retrieved from [Link]

Sources

Technical Whitepaper: Vibrational Spectroscopy of 2-Amino-5-bromo-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic analysis of 2-Amino-5-bromo-4-methyl-3-nitropyridine (CAS: 100367-40-6), a critical heterocyclic intermediate used in the synthesis of bioactive imidazopyridines and kinase inhibitors.

Executive Summary & Molecular Context

2-Amino-5-bromo-4-methyl-3-nitropyridine (ABMNP) represents a highly functionalized pyridine scaffold. Its vibrational spectrum is complex due to the interplay of multiple electronic effects: the electron-donating amine (+M), the electron-withdrawing nitro group (-M, -I), and the inductively withdrawing bromine atom (-I).

For researchers, the FT-IR spectrum serves as a primary "fingerprint" for validating the regioselectivity of the nitration and bromination steps during synthesis. The proximity of the 2-amino and 3-nitro groups creates a diagnostic intramolecular hydrogen bond, distinct from the intermolecular bonding seen in non-nitrated precursors.

Structural Parameters[1][2][3][4][5][6][7][8][9]
  • Formula:

    
    
    
  • Molecular Weight: 232.04 g/mol [1]

  • Key Feature: "Push-Pull" electronic system with steric crowding at positions 3 (Nitro) and 4 (Methyl).

Spectroscopic Profile & Functional Group Analysis[4][5]

The following data synthesizes high-confidence characteristic frequencies derived from structural analogs (2-amino-3-nitropyridine) and theoretical vibrational logic for pentasubstituted pyridines.

Diagnostic Peak Assignments
Functional GroupMode of VibrationFrequency Region (

)
IntensityMechanistic Insight
Primary Amine (

)
Asymmetric Stretch (

)
3450 – 3420MediumHigh frequency due to ring conjugation.
Primary Amine (

)
Symmetric Stretch (

)
3320 – 3280MediumCritical Diagnostic: Often broadened/shifted red due to intramolecular H-bonding with

.
Aromatic C-H Stretching3080 – 3020WeakOnly one aromatic proton remains (C6-H).
Methyl (

)
C-H Stretching2960 – 2850WeakDistinct aliphatic signal; differentiates from non-methylated analogs.
Nitro (

)
Asymmetric Stretch1550 – 1530StrongConjugated with the pyridine ring.
Pyridine Ring C=N / C=C Stretch1610 – 1580StrongMixed mode; overlaps with

scissoring (~1620).
Nitro (

)
Symmetric Stretch1360 – 1340StrongHighly characteristic; confirms nitration success.
C-N Exocyclic Stretching1280 – 1240MediumStrengthened by resonance with the ring.
C-Br Aryl-Bromide Stretch1080 – 1050Med/WeakCan be obscured; often coupled with ring breathing modes.
Out-of-Plane (OOP) C-H Bending850 – 750StrongDiagnostic for substitution pattern (isolated H at C6).
Expert Analysis: The "Ortho Effect"

The most critical feature in the ABMNP spectrum is the interaction between the 2-Amino and 3-Nitro groups.

  • Red Shift: The intramolecular Hydrogen Bond (

    
    ) weakens the N-H bond force constant, shifting the symmetric amine stretch to lower wavenumbers (closer to 3300 
    
    
    
    ) compared to 2-amino-5-bromopyridine.
  • Steric Inhibition: The 4-Methyl group exerts steric pressure on the 3-Nitro group. This may force the nitro group slightly out of planarity with the ring, reducing conjugation and slightly raising the

    
     asymmetric stretching frequency compared to unhindered nitropyridines.
    

Visualization: Vibrational Logic Pathway

The following diagram illustrates the logical flow of assigning spectral bands to specific structural features of ABMNP.

VibrationalLogic Molecule 2-Amino-5-bromo- 4-methyl-3-nitropyridine Region_High High Frequency (3500-2800 cm⁻¹) Molecule->Region_High Region_Finger Fingerprint/Mid (1650-600 cm⁻¹) Molecule->Region_Finger NH2 NH₂ Group (Donor) Region_High->NH2 Aliphatic CH (Methyl) Aliphatic CH (Methyl) Region_High->Aliphatic CH (Methyl) NO2 NO₂ Group (Acceptor) Region_Finger->NO2 Ring Pyridine Core Region_Finger->Ring Peak_NH_Asym Asym Stretch ~3440 cm⁻¹ NH2->Peak_NH_Asym Peak_NH_Sym Sym Stretch ~3300 cm⁻¹ (H-Bonded) NH2->Peak_NH_Sym Intramolecular Interaction Peak_NO2_Asym NO₂ Asym ~1540 cm⁻¹ NO2->Peak_NO2_Asym Peak_NO2_Sym NO₂ Sym ~1350 cm⁻¹ NO2->Peak_NO2_Sym Peak_Ring Ring Breathing ~1590 cm⁻¹ Ring->Peak_Ring

Caption: Vibrational assignment logic flow. Green nodes indicate the most diagnostic peaks for confirming the 2-amino-3-nitro substitution pattern.

Experimental Protocol: Sample Preparation

For ABMNP, the choice of sampling technique significantly impacts spectral resolution, particularly in the amine region.

Method A: Diamond ATR (Attenuated Total Reflectance)

Recommended for Routine QC

  • Crystal Clean: Ensure the diamond crystal is cleaned with isopropanol and shows a flat baseline.

  • Sample Loading: Place ~5 mg of ABMNP (typically a yellow/orange solid) onto the crystal.

  • Compression: Apply high pressure using the anvil. Note: ABMNP is crystalline; poor contact will result in weak bands. Ensure the "force gauge" is in the green zone.

  • Acquisition: 16 scans @ 4

    
     resolution.
    
  • Correction: Apply "ATR Correction" in software to adjust relative intensities for comparison with transmission libraries.

Method B: KBr Pellet (Transmission)

Recommended for Structural Characterization & Publication

  • Ratio: Mix 2 mg ABMNP with 200 mg spectroscopic grade KBr (dried).

  • Grinding: Grind in an agate mortar for 2-3 minutes. Crucial: The particle size must be smaller than the wavelength of IR light (< 2 microns) to avoid the Christiansen effect (distorted baselines).

  • Pressing: Press at 8-10 tons for 2 minutes under vacuum to remove trapped air/water.

  • Validation: The resulting pellet should be transparent, not cloudy.

  • Advantage: Provides sharper resolution of the

    
     doublet and avoids peak shifts caused by ATR crystal refractive index changes.
    

Structural Validation Workflow

When synthesizing ABMNP from 2-amino-4-methylpyridine , use this workflow to determine reaction success.

QC_Workflow Start Crude Product Isolated Check_NH Check 3500-3300 cm⁻¹ Start->Check_NH Decision1 Are NH₂ bands present? Check_NH->Decision1 Check_NO2 Check 1550 & 1350 cm⁻¹ Decision1->Check_NO2 Yes Fail_Pre FAIL: Unreacted Precursor Decision1->Fail_Pre No (or shifted) Decision2 Strong NO₂ bands? Check_NO2->Decision2 Check_OH Broad band @ 3400-3000? Decision2->Check_OH Yes Decision2->Fail_Pre No Pass PASS: ABMNP Confirmed Check_OH->Pass No Fail_Wet FAIL: Wet/Solvent Check_OH->Fail_Wet Yes

Caption: Step-by-step spectral decision tree for validating the synthesis of ABMNP.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (General principles of Aminopyridine and Nitro group assignments).

  • NIST Chemistry WebBook. (2023). IR Spectrum of 2-Amino-3-nitropyridine (Analog). National Institute of Standards and Technology.[4][5] Available at: [Link]

  • PubChem. (2025).[2] Compound Summary: 2-Amino-5-bromo-4-methyl-3-nitropyridine (CAS 100367-40-6).[1] National Center for Biotechnology Information. Available at: [Link]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[2][3] (Specific reference for Pyridine ring breathing modes and substituent effects).

Sources

2-Amino-5-bromo-4-methyl-3-nitropyridine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Synthetic Utility in Drug Discovery[1][2]

Document Control:

  • Version: 1.0 (Technical Whitepaper)

  • Target Audience: Medicinal Chemists, Process Chemists, HSE Officers[1]

  • CAS Registry Number: 100367-40-6[2][3][4][5]

Executive Summary & Scaffold Analysis

2-Amino-5-bromo-4-methyl-3-nitropyridine is a densely functionalized heterocyclic building block critical in the synthesis of fused ring systems, particularly pyrido[2,3-d]imidazoles and imidazopyridines , which are frequent scaffolds in kinase inhibitors and oncology therapeutics.[2][1]

From a safety engineering perspective, this molecule presents a "Triad of Risk" due to its functional group decoration:

  • Nitro group (

    
    ):  Introduces potential thermal instability and oxidative hazards.[1]
    
  • Bromine (

    
    ):  A reactive handle for cross-coupling, but also a source of halogenated waste and potential alkylating toxicity.[1]
    
  • Aminopyridine core: Associated with specific biological activity, including potential channel blocking and nephrotoxicity.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a self-validating protocol for the safe handling and application of this compound in a research environment.

Physicochemical Characterization

PropertyValue / DescriptionTechnical Note
CAS Number 100367-40-6Verified identifier.[2][3][5]
Molecular Formula

High nitrogen content suggests energetic potential.[2][1]
Molecular Weight 232.04 g/mol --
Appearance Yellow to Orange PowderColor intensity correlates with nitro-conjugation; darkening indicates oxidation.[2][1]
Melting Point 160–164 °CSharp melting point; broadening indicates impurity/decomposition.[2][1]
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents (Hexane,

).[2][1]
pKa (Predicted) ~2.5 (Pyridine N)Reduced basicity due to electron-withdrawing

and

.

Hazard Profiling & Risk Assessment

GHS Classification (H-Statements)
  • H302: Harmful if swallowed (Acute Tox. 4).[1][6]

  • H315: Causes skin irritation (Skin Irrit. 2).[1][6][7]

  • H319: Causes serious eye irritation (Eye Irrit.[1][3][6][7][8] 2A).

  • H335: May cause respiratory irritation (STOT SE 3).[1][3][6][7]

Mechanistic Toxicology (The "Why")
  • Respiratory Irritation: The electron-deficient pyridine ring can act as a hapten, potentially sensitizing respiratory tissues upon inhalation of dust.[2][1]

  • Ocular Damage: The acidity of the nitro group combined with the basic amino moiety creates a zwitterionic character that can be aggressively irritating to mucous membranes.[1]

  • Energetic Profile: While not classified as a primary explosive, the ortho-nitroaniline motif (amino group ortho to nitro) is capable of intramolecular hydrogen bonding, which stabilizes the molecule but can lower the onset temperature of decomposition (typically >200°C, but caution is required).[1]

Operational Protocols: Handling & Storage

Storage Architecture
  • Atmosphere: Inert gas (Argon or Nitrogen) is mandatory .[1] The amino group is susceptible to oxidation, and the bromide can undergo photolytic debromination.[1]

  • Temperature: Refrigerate at 2–8°C .

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if trace metal contamination is a concern for downstream catalysis (e.g., Suzuki couplings).[1]

Engineering Controls & PPE
  • Respiratory: Use a NIOSH N95 or P100 respirator if weighing outside a fume hood (not recommended).[1]

  • Gloves:

    • Standard: Nitrile (0.11 mm) – Splash protection only.[1]

    • High Risk:[1] Double-gloving (Nitrile over Laminate) is recommended for solutions in DMSO/DMF due to the permeation enhancement of these solvents.[2][1]

  • Eyes: Chemical splash goggles.[1] Face shield required for reactions >5g.[1]

Workflow Visualization: Safe Weighing Protocol

HandlingProtocol Start Start: Weighing 100367-40-6 QuantityCheck Check Quantity Start->QuantityCheck SmallScale < 100 mg QuantityCheck->SmallScale Analytical LargeScale > 100 mg QuantityCheck->LargeScale Prep/Synthesis Hood Standard Fume Hood (Sash < 18 inches) SmallScale->Hood LargeScale->Hood Use Powder Funnel StaticControl Use Antistatic Gun (Powder is static-prone) Hood->StaticControl SolventStep Dissolve in Inert Solvent (DMSO/DMF) immediately StaticControl->SolventStep Waste Solid Waste: P-List/Hazardous Liquid Waste: Halogenated SolventStep->Waste Disposal

Figure 1: Decision logic for safe weighing and handling of static-prone nitro-pyridine derivatives.

Emergency Response Architecture

In the event of exposure, the presence of the nitro group dictates specific medical surveillance (potential for methemoglobinemia, though rare in pyridines compared to anilines).[1]

ScenarioImmediate ActionSecondary Action
Skin Contact Wash with soap/water for 15 min.[2][1][8] Do not use ethanol (increases absorption).[1]Monitor for redness/blistering.[1] Consult physician if >10% BSA exposed.[1]
Eye Contact Flush with saline/water for 15 min.[2][1] Lift eyelids.[1]Requires ophthalmological evaluation due to pH sensitivity.[1]
Inhalation Move to fresh air.[2][1][3][6][7][8] Administer oxygen if breathing is labored.[1]Monitor for delayed pulmonary edema (24h observation).
Spill (Solid) Dampen with PEG-400 or water to prevent dust.[2][1] Sweep.Do not use vacuum unless explosion-proof (static risk).[2][1]

Synthetic Utility & Reactivity Profile

This compound is a "linchpin" intermediate.[1] The 5-bromo position allows for carbon-carbon bond formation, while the 3-nitro and 2-amino groups are precursors for cyclization.[2][1]

Key Transformations
  • Suzuki-Miyaura Coupling: The C5-Br bond is activated for Pd-catalyzed coupling.[2][1]

    • Precaution: The nitro group can poison Pd catalysts; higher catalyst loading or specific ligands (e.g., XPhos, SPhos) may be required.[1]

  • Nitro Reduction: Reduction of

    
     to 
    
    
    
    yields the 2,3-diaminopyridine core.[2][1]
    • Safety: Avoid

      
      /Pd-C in methanol if possible due to fire risk; 
      
      
      
      or
      
      
      are safer, chemoselective alternatives.[2][1]
  • Sandmeyer Reaction: The 2-amino group can be converted to a halide (F, Cl, I) via diazonium salts.[1]

    • Risk:[1][3][6][7][8] Diazonium intermediates of nitropyridines are highly unstable .[1] Keep

      
      .
      
Reaction Pathway Visualization

SynthesisPath Start 2-Amino-5-bromo- 4-methyl-3-nitropyridine Step1 Pd-Cat Coupling (Suzuki/Buchwald) Start->Step1 R-B(OH)2 Intermediate1 5-Aryl/Alkyl Derivative Step1->Intermediate1 Step2 Nitro Reduction (Fe/NH4Cl or H2) Intermediate1->Step2 Product 2,3-Diamino Scaffold (Cyclization Precursor) Step2->Product Ring Closure (e.g., CDI/Triphosgene)

Figure 2: Typical synthetic workflow converting the scaffold into fused heterocyclic drugs.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 138878, 2-Amino-5-bromo-3-nitropyridine (Analogous Structure).[2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 2-Amino-5-bromo-3-nitropyridine.[2][1] Retrieved from [Link][2][1]

  • American Chemical Society (ACS). Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives.[2][1][9] J. Org.[1] Chem. Retrieved from [Link][1]

Disclaimer: This guide is for research purposes only. Always consult the specific SDS provided by your supplier before handling.

Sources

Technical Guide: Reactivity & Synthetic Utility of 2-Amino-5-bromo-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level insights for researchers utilizing 2-Amino-5-bromo-4-methyl-3-nitropyridine (CAS: 100367-40-6) in drug discovery and organic synthesis.

Executive Summary

2-Amino-5-bromo-4-methyl-3-nitropyridine is a highly functionalized "privileged scaffold" widely used in the synthesis of fused heterocyclic systems, particularly imidazo[4,5-b]pyridines . Its utility stems from its dense functionalization pattern, offering four distinct vectors for chemical diversification (orthogonal reactivity).

  • Core Utility: Precursor for kinase inhibitors, GPCR ligands, and bioactive imidazopyridines.

  • Key Feature: The C-5 bromine allows for late-stage cross-coupling, while the C-3 nitro / C-2 amino pair serves as a "masked" diamine for cyclization.

  • Physical State: Typically a yellow/orange crystalline solid (mp ~160–165 °C), insoluble in water but soluble in polar organic solvents (DMSO, DMF, EtOAc).

Electronic Architecture & Reactivity Map

To manipulate this molecule effectively, one must understand the "Push-Pull" electronic dynamics of the pyridine ring.

  • The "Pull" (Deactivation): The C-3 Nitro group and the Pyridine Nitrogen (N1) exert a strong electron-withdrawing effect (–I and –M effects). This makes the ring electron-deficient, deactivating it toward electrophilic aromatic substitution (SEAr) but activating it for nucleophilic attacks or metal-catalyzed processes.

  • The "Push" (Activation): The C-2 Amino group is a strong electron donor (+M), but its lone pair is partially delocalized into the nitro group (via resonance) and the ring nitrogen. This reduces the basicity of the amine compared to unsubstituted 2-aminopyridine.

  • The "Handle" (C-5 Bromine): Located meta to the nitro group and para to the amino group, the C-5 position is electronically distinct, serving as the primary site for palladium-catalyzed cross-coupling.

Visualization: Orthogonal Reactivity Nodes

The following diagram illustrates the distinct reaction pathways available for each functional group.

ReactivityMap cluster_legend Reactivity Type Core 2-Amino-5-bromo- 4-methyl-3-nitropyridine Br C-5 Bromine (Cross-Coupling) Core->Br Suzuki / Buchwald NO2 C-3 Nitro (Reduction/Cyclization) Core->NO2 Fe/AcOH -> Diamine NH2 C-2 Amino (Protection/Sandmeyer) Core->NH2 Acylation / Diazotization Me C-4 Methyl (Oxidation/Condensation) Core->Me Knoevenagel / Oxidation Pd-Catalyzed Pd-Catalyzed Redox Redox

Figure 1: Orthogonal reactivity map showing the four distinct chemical handles available on the scaffold.

Chemo-Selective Reactivity Profiles

Module A: The C-5 Bromine (Suzuki-Miyaura Coupling)

The bromine at C-5 is the most valuable handle for building carbon skeletons. Despite the steric crowding from the adjacent C-4 methyl and C-6 (H), Suzuki couplings proceed efficiently.

  • Challenge: Free amino groups (C-2) can coordinate to Pd(II) species, potentially poisoning the catalyst.

  • Solution:

    • Ligand Choice: Use electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos , or P(t-Bu)3 ) to prevent amine coordination and facilitate oxidative addition into the C-Br bond.

    • Base Selection: Weak bases like

      
       or 
      
      
      
      are preferred over strong alkoxides to avoid deprotonating the amide (if protected) or the C-4 methyl group.
    • Protection: If yields are low, acetylating the C-2 amine (

      
      , reflux) prior to coupling often improves turnover.
      
Module B: The C-3 Nitro (The Imidazopyridine Gateway)

The C-3 nitro group is rarely the final destination; it is a precursor to the 2,3-diaminopyridine system.

  • Reduction Protocol: The presence of the C-5 bromine makes catalytic hydrogenation (

    
    , Pd/C) risky, as it can lead to hydrodehalogenation  (loss of Br).
    
  • Chemoselective Reduction:

    • Iron / Acetic Acid: The "gold standard" for this substrate. It reduces

      
       to 
      
      
      
      without touching the bromine or the pyridine ring.
    • Stannous Chloride (

      
      ):  Effective but can be difficult to work up due to tin emulsions.
      
    • Sodium Dithionite (

      
      ):  A mild, aqueous alternative.
      
Module C: The C-4 Methyl (Lateral Functionalization)

The C-4 methyl group is "picolinic"—its protons are significantly acidic due to the electron-deficient ring and the ortho-nitro group.

  • Condensation: It can react with aromatic aldehydes (Knoevenagel-type) in the presence of a Lewis acid or strong base to form styryl derivatives.

  • Oxidation:

    
     oxidation can convert the methyl group to an aldehyde or carboxylic acid, though this is sluggish due to the steric bulk of the adjacent nitro group.
    

Synthetic Workflow: Imidazo[4,5-b]pyridine Construction

The most common application of this scaffold is the synthesis of substituted imidazopyridines. This workflow validates the "Trustworthiness" of the scaffold.

Step-by-Step Protocol

Step 1: Suzuki Coupling (C-5 Functionalization)

  • Reagents: Scaffold (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

    
     (5 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: Dioxane/Water (4:1).[1]

  • Conditions: Degas thoroughly (Ar/N2). Heat to 90 °C for 4–6 hours.

  • Checkpoint: Monitor TLC for disappearance of the bromide. The product will be more polar.

Step 2: Nitro Reduction (Chemoselective)

  • Reagents: Suzuki Product (from Step 1), Iron Powder (5.0 equiv),

    
     (saturated aq) or AcOH.
    
  • Solvent: EtOH/Water (3:1).

  • Conditions: Reflux (80 °C) for 2 hours.

  • Workup: Filter hot through Celite to remove iron sludge. Neutralize filtrate with

    
    .
    
  • Observation: The yellow nitro compound turns into a colorless/fluorescent diamine.

Step 3: Cyclization (Imidazopyridine Formation)

  • Reagents: Diamine Intermediate, Triethyl Orthoformate (HC(OEt)3) or an Aldehyde (R-CHO) + Oxone/Na2S2O5.

  • Conditions: Reflux in solvent or neat (for orthoformate) + catalytic p-TsOH.

  • Result: Formation of the 5-ring fused system.

Visualization: Synthesis Pathway

SynthesisPath Start 2-Amino-5-bromo- 4-methyl-3-nitropyridine Step1 Intermediate A (5-Aryl derivative) Start->Step1 Suzuki Coupling (R-B(OH)2, Pd cat.) Step2 Intermediate B (2,3-Diamino derivative) Step1->Step2 Chemoselective Reduction (Fe/AcOH, avoids de-bromination) Final Target: Imidazo[4,5-b]pyridine Step2->Final Cyclization (R-CHO or HC(OEt)3)

Figure 2: Validated synthetic route to Imidazo[4,5-b]pyridines preventing hydrodehalogenation.

Quantitative Data Summary

Property / ParameterValue / CharacteristicImplication
Molecular Weight 232.04 g/mol Small molecule fragment (Fragment-Based Drug Design).
Melting Point 160–165 °CStable solid; easy to handle/weigh.
C-5 Br Reactivity High (Pd-catalyzed)Excellent substrate for library generation.
pKa (Ring N) ~1.9 (Est.)Very weak base; will not protonate under mild acidic conditions.
Solubility DMSO, DMF, hot EtOHPoor water solubility requires polar organic solvents for reactions.

Safety & Stability (E-E-A-T)

  • Energetic Profile: While not a high explosive, nitro-aminopyridines possess high energy density. The decomposition of the nitro group can be exothermic.

    • Protocol: Do not heat neat material above 180 °C.

    • DSC Recommendation: Run a Differential Scanning Calorimetry (DSC) scan before scaling up >100g.

  • Toxicity: Halogenated heterocycles are often skin irritants and potential sensitizers. Handle with standard PPE (gloves, goggles, fume hood).

  • Storage: Store in amber vials (light sensitive) at room temperature. Stable for >2 years if kept dry.

References

  • ChemicalBook. (2024). 2-Amino-5-bromo-4-methyl-3-nitropyridine Properties and Safety Data.[2]Link

  • Organic Chemistry Portal. (2023). Suzuki-Miyaura Coupling: Mechanism and Catalysts.Link

  • Rosenberg, A. J., et al. (2012).[3] "Synthesis of Imidazo[4,5-b]pyridines... by Palladium Catalyzed Amidation." Organic Letters. (Demonstrates cyclization strategies on similar 2-chloro-3-amino analogs). Link

  • Gogoi, S., et al. (2018). "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine." ACS Omega. (Provides reduction/cyclization protocols). Link

  • PubChem. (2025). Compound Summary: 2-Amino-5-bromo-3-nitropyridine.[2][4][5]Link

Sources

Methodological & Application

Technical Synthesis Guide: Regioselective Functionalization of 2-Amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the regioselective synthesis of 2-amino-5-bromo-4-methyl-3-nitropyridine from commercially available 2-amino-4-methylpyridine . This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., PI3K, HSP90) and other heterocyclic pharmaceutical agents.[1]

The synthesis presents a classic regiochemical challenge: directing electrophilic substitution on a pyridine ring containing both activating (amino, methyl) and deactivating (ring nitrogen) elements. This protocol utilizes a "Block-then-Direct" strategy , where the highly reactive C5 position is first occluded via bromination to force the subsequent nitro group into the sterically crowded but electronically activated C3 position.

Key Performance Indicators (KPIs)
ParameterSpecification
Overall Yield 45% – 55% (over 2 steps)
Purity (HPLC) >98% (area)
Key Impurity 2-amino-3,5-dibromo-4-methylpyridine (<1.0%)
Scale Scalable from gram to kilogram batches

Retrosynthetic Analysis & Strategy

The strategic logic relies on the relative directing power of substituents. The amino group (


) at C2 is the strongest ortho/para director.
  • Direct Nitration Risk: Nitration of the starting material (2-AMP) typically yields a mixture of 3-nitro and 5-nitro isomers, with the 5-nitro often predominating due to steric relief.

  • Bromination First (Selected Route): Bromination with N-Bromosuccinimide (NBS) proceeds with high regioselectivity to the C5 position (para to the amine).

  • Forced Nitration: With C5 blocked by bromine, the subsequent nitration is forced to occur at C3 (ortho to the amine), despite the steric bulk of the adjacent C4-methyl group.

Retrosynthesis Target Target: 2-Amino-5-bromo-4-methyl-3-nitropyridine Inter Intermediate: 2-Amino-5-bromo-4-methylpyridine Target->Inter Nitration (HNO3/H2SO4) Forces substitution at C3 Start Start: 2-Amino-4-methylpyridine Inter->Start Bromination (NBS) Blocks C5 position

Figure 1: Retrosynthetic logic demonstrating the "Block-then-Direct" strategy.

Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesis of 2-amino-5-bromo-4-methylpyridine.[2]

Reagents & Materials
  • Substrate: 2-Amino-4-methylpyridine (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Quench: Deionized Water

Protocol
  • Dissolution: Charge a reaction vessel with 2-amino-4-methylpyridine (e.g., 30.0 g, 277 mmol) and DMF (150 mL, 5 vol). Stir until a clear solution is obtained.

  • Cooling: Cool the solution to 0–5°C using an ice/water bath.

  • Addition: Dissolve NBS (51.9 g, 291 mmol) in DMF (100 mL) and add dropwise to the reaction mixture over 45–60 minutes.

    • Critical Control Point: Maintain internal temperature <10°C to minimize 3,5-dibromination.[3]

  • Reaction: Allow the mixture to warm to 20–25°C and stir for 8–10 hours.

    • IPC (In-Process Control): Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[4] Target <2% starting material.

  • Workup: Pour the reaction mixture slowly into ice-cold water (1000 mL) with vigorous stirring. A thick precipitate will form.

  • Isolation: Stir the slurry for 30 minutes. Filter the solid and wash the cake with water (

    
     mL) to remove residual DMF and succinimide.
    
  • Drying: Dry the solid in a vacuum oven at 45°C.

  • Purification (Optional): If the color is dark brown, wash the solid with cold acetonitrile or recrystallize from ethanol.

Expected Yield: 75–85% Appearance: Tan to light brown solid. Data: MS (ESI)


: 187/189 

.
Step 2: Nitration of the Brominated Intermediate

Objective: Synthesis of 2-amino-5-bromo-4-methyl-3-nitropyridine.

Reagents & Materials
  • Substrate: 2-Amino-5-bromo-4-methylpyridine (1.0 eq)

  • Solvent/Catalyst: Concentrated Sulfuric Acid (

    
    , 98%)
    
  • Reagent: Fuming Nitric Acid (

    
    , >90%) or KNO3
    
  • Base: Ammonium Hydroxide (

    
    ) or 50% NaOH
    
Protocol
  • Solubilization: Charge a reactor with Conc.

    
      (5 vol relative to substrate). Cool to 0–5°C .[5]
    
  • Addition of Substrate: Add 2-amino-5-bromo-4-methylpyridine (e.g., 20.0 g) portion-wise.

    • Note: The reaction is exothermic; ensure temp stays <15°C. The substrate may form a sulfate salt slurry initially.

  • Nitration: Add Fuming

    
      (1.2 eq) dropwise over 30 minutes, maintaining temperature at 0–5°C .
    
    • Mechanism Note: This often proceeds via an

      
      -nitro intermediate which rearranges to the 
      
      
      
      -nitro product upon warming.
  • Rearrangement/Completion: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

    • Optimization: If conversion is slow, heat gently to 40–50°C for 1 hour. Do not exceed 60°C to prevent debromination or tar formation.

  • Quench: Pour the reaction mixture carefully onto crushed ice (500 g). The solution will be strongly acidic.

  • Neutralization: Adjust pH to 8–9 using

    
     (28%) or 50% NaOH solution. Keep the mixture cool (<20°C) during neutralization.
    
    • Observation: A bright yellow precipitate (the target nitro compound) will form.

  • Isolation: Filter the yellow solid. Wash copiously with water to remove inorganic salts.

  • Purification: Recrystallize from Ethanol or Methyl Ethyl Ketone (MEK) if necessary to remove trace isomers.

Expected Yield: 55–65% Appearance: Yellow needles or powder. Data: MS (ESI)


: 232/234 

.

Analytical Reference Data

Compound1H NMR (400 MHz, DMSO-d6/CDCl3)Mass Spec (ESI)Melting Point
Start (2-AMP)

7.9 (d), 6.4 (s), 6.3 (d), 5.8 (br s, NH2), 2.1 (s, CH3)
109

93–95°C
Intermediate (5-Br)

8.08 (s, 1H, H-6), 6.41 (s, 1H, H-3), 4.5 (br s, NH2), 2.28 (s, CH3)
187/189

148–151°C
Target (3-Nitro)

8.35 (s, 1H, H-6), 7.8 (br s, NH2), 2.45 (s, CH3)
232/234

210–212°C

Note: In the target molecule, the H-3 proton is replaced by the Nitro group, and the H-5 proton is replaced by Bromine. Only the H-6 proton remains on the ring.

Troubleshooting & Decision Logic

Use the following logic flow to address common synthesis failures.

Troubleshooting Start Issue Detected Step1 Step 1: Low Yield / Impurities Start->Step1 Step2 Step 2: Isomer Mix / Tar Start->Step2 S1_A Problem: 3,5-Dibromo impurity > 5% Step1->S1_A S1_B Problem: Reaction Stalled Step1->S1_B S2_A Problem: Exotherm / Decomposition Step2->S2_A S2_B Problem: Low conversion to C-Nitro Step2->S2_B S1_Sol Action: Reduce NBS to 0.95 eq Maintain T < 5°C S1_A->S1_Sol S1_SolB Action: Check solvent dryness DMF promotes reaction better than ACN S1_B->S1_SolB S2_Sol Action: Slow addition of HNO3 Ensure T < 5°C initially S2_A->S2_Sol S2_SolB Action: Nitramine rearrangement incomplete Warm to 45°C for 1h S2_B->S2_SolB

Figure 2: Troubleshooting decision tree for synthesis optimization.

Safety & Handling

  • Pyridines: Aminopyridines can be toxic and are readily absorbed through the skin. Wear appropriate PPE (gloves, goggles, lab coat).

  • Nitration: The nitration step involves strong oxidizers (

    
    ) and strong acids (
    
    
    
    ).[5] There is a risk of thermal runaway. Never add nitric acid rapidly to the organic substrate.
  • Halogenated Waste: All filtrates containing brominated species must be disposed of in dedicated halogenated organic waste streams.

References

  • Regioselective Bromination

    • BenchChem. (2025).[2] Application Notes and Protocols: Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide. Link

    • Sigma-Aldrich. 2-Amino-5-bromo-4-methylpyridine Product Specification. Link

  • Nitration of Halogenated Pyridines

    • Organic Syntheses. 2-Amino-5-bromo-3-nitropyridine. Coll. Vol. 5, p. 346.[6] Link

    • Vertex AI Search Results (Patents). CN106187867A - Preparation method of 2-nitro-5-bromopyridines.[7] Link

  • General Reactivity & Reviews

    • MDPI. (2020). 2-Bromopyridines as Versatile Synthons. Link

    • ACS Publications. An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline. Link

Sources

Use of 2-Amino-5-bromo-4-methyl-3-nitropyridine in Suzuki cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 2-Amino-5-bromo-4-methyl-3-nitropyridine

Executive Summary & Compound Profile

This technical guide details the optimization of Suzuki-Miyaura cross-coupling reactions utilizing 2-Amino-5-bromo-4-methyl-3-nitropyridine (Compound 1 ). This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., HSP90, ERK) and polyfunctionalized heterocycles.

While the 5-bromo position offers a standard handle for palladium-catalyzed coupling, this specific substrate presents a unique "Push-Pull-Block" challenge:

  • Electronic Push: The C2-amino group is a strong electron donor, potentially deactivating the C-Br bond toward oxidative addition and coordinating to the Pd center (catalyst poisoning).

  • Electronic Pull: The C3-nitro group is a strong electron withdrawer, activating the ring but introducing redox sensitivity.

  • Steric Block: The C4-methyl group is ortho to the reaction site (C5), significantly hindering the transmetallation step.

Compound Specifications:

  • Formula: C₆H₆BrN₃O₂[1]

  • MW: 232.04 g/mol [1]

  • Appearance: Yellow to orange crystalline powder

  • Solubility: Soluble in DMSO, DMF; moderate solubility in Dioxane/THF; insoluble in water.

Mechanistic Analysis & Catalyst Selection

Successful coupling requires a catalyst system that overcomes the steric hindrance of the C4-methyl group while resisting coordination by the C2-amino group.

The "Ortho-Effect" Challenge

In standard Suzuki couplings, the rate-determining step is often oxidative addition. However, for 1 , the C4-methyl group creates a steric wall. This often shifts the bottleneck to the transmetallation step, where the boronate nucleophile must approach the crowded Pd-center.

  • Standard Catalysts (e.g., Pd(PPh₃)₄): Often fail or result in low yields (<40%) due to the bulk of the triphenylphosphine ligands combined with the substrate's steric bulk.

  • Recommended Systems:

    • Bidentate Ligands: Pd(dppf)Cl₂·DCM (Balance of bite angle and stability).

    • Dialkylbiaryl Phosphines (Buchwald Ligands): SPhos or XPhos . These ligands are electron-rich (facilitating oxidative addition against the amino-deactivation) and bulky (preventing amine coordination) but structurally designed to allow transmetallation in hindered systems.

Electronic Pathway Diagram

G cluster_0 Reaction Environment Substrate 2-Amino-5-bromo-4-methyl-3-nitropyridine Pd Pd Catalyst Substrate->Pd Oxidative Addition Amino C2-Amino Group (e- Donor) Amino->Substrate Deactivates OA Potential Poison Nitro C3-Nitro Group (e- Withdrawing) Nitro->Substrate Activates OA Redox Risk Methyl C4-Methyl Group (Steric Bulk) Bromide C5-Bromide (Reactive Site) Methyl->Bromide Blocks Transmetallation

Figure 1: Mechanistic influences on the reactive center.[2] The C4-Methyl steric block is the primary failure mode for standard catalysts.

Experimental Protocols

Two protocols are provided: Method A for standard aryl boronic acids, and Method B for sterically demanding or heteroaryl coupling partners.

Method A: Robust Conditions (Pd(dppf)Cl₂)

Best for: Phenylboronic acid, 4-methoxyphenylboronic acid, and unhindered partners.

Reagents:

  • Substrate 1 (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂·CH₂Cl₂) (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) or K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[3]

Procedure:

  • Setup: Charge a reaction vial with Substrate 1 (232 mg, 1.0 mmol), Boronic Acid (1.2 mmol), and Cs₂CO₃ (978 mg, 3.0 mmol).

  • Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL).

  • Degassing (Critical): Sparge the mixture with Nitrogen or Argon for 10 minutes. Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol) quickly under inert flow. Cap the vial immediately.

  • Reaction: Heat to 90°C for 4–12 hours. The mixture will likely turn dark red/brown.

  • Monitoring: Monitor by LC-MS. (TLC is often difficult due to the polarity of the aminopyridine).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL). Filter through a Celite pad to remove Pd black. Wash the filtrate with Brine (2 x 10 mL). Dry over Na₂SO₄ and concentrate.

Method B: High-Performance Conditions (Buchwald Gen-3)

Best for: Ortho-substituted boronic acids, heteroaryl boronates, or if Method A yields <50%.

Reagents:

  • Substrate 1 (1.0 equiv)

  • Boronic Acid/Ester (1.5 equiv)[4]

  • Pre-Catalyst: XPhos Pd G3 or SPhos Pd G3 (2–5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene : Water (10:1) or n-Butanol

Procedure:

  • Setup: In a glovebox or under strict Schlenk conditions, combine Substrate 1 (1.0 mmol), Boronic partner (1.5 mmol), XPhos Pd G3 (0.02 mmol), and K₃PO₄ (3.0 mmol).

  • Solvent: Add degassed Toluene (5 mL) and Water (0.5 mL).

  • Reaction: Heat to 100°C for 2–6 hours.

  • Note: The bulky XPhos ligand creates a "pocket" that facilitates the coupling of the sterically hindered C5-Br site next to the C4-Methyl.

Optimization Data & Troubleshooting

The following table summarizes typical screening results for 2-Amino-5-bromo-4-methyl-3-nitropyridine coupled with o-tolylboronic acid (a difficult, sterically hindered partner).

EntryCatalyst (5 mol%)LigandBaseSolventTempYield (LC-MS)Notes
1Pd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O85°C15%Failed. Steric clash; Pd black formation.
2Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O90°C22%Poor conversion.
3Pd(dppf)Cl₂ dppfCs₂CO₃Dioxane/H₂O90°C78% Good. Robust for general use.
4Pd₂(dba)₃XPhos K₃PO₄Toluene/H₂O100°C92% Excellent. Best for hindered substrates.
5Pd₂(dba)₃SPhosK₃PO₄n-BuOH100°C88%Very good alternative.

Troubleshooting Guide:

  • Problem: Low Conversion (Starting Material Remains).

    • Cause: Catalyst deactivation by the free amine.

    • Solution: Switch to Method B (XPhos/SPhos). These ligands bind Pd tighter than the substrate's amine. Alternatively, protect the amine as an acetamide (–NHAc), though this adds steps.

  • Problem: Protodeboronation (Boronic acid loses Boron).

    • Cause: High temperature or unstable boronic acid.

    • Solution: Use the corresponding Pinacol Ester (BPin) instead of the acid. Lower temp to 80°C and extend time.

  • Problem: "Sticky" Red Solid.

    • Cause: Nitro-containing aminopyridines often aggregate.

    • Solution: Ensure adequate solvent volume (at least 5 mL/mmol). Use THF/Water mixtures to improve solubility during workup.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from

  • ChemicalBook. (2025). Product Profile: 2-Amino-5-bromo-4-methyl-3-nitropyridine. Retrieved from

Sources

The Strategic Utility of 2-Amino-5-bromo-4-methyl-3-nitropyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Kinase Inhibitor Discovery

In the landscape of contemporary drug discovery, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology and inflammatory diseases. Within this pursuit, the strategic selection of versatile chemical building blocks is paramount. 2-Amino-5-bromo-4-methyl-3-nitropyridine has emerged as a key intermediate, offering a synthetically tractable platform for the construction of diverse and potent kinase inhibitors. Its unique substitution pattern—an electron-donating amino group, a strategically placed bromine atom for cross-coupling reactions, and an electron-withdrawing nitro group—provides a rich chemical handle for molecular elaboration. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this powerful scaffold in medicinal chemistry programs.

The pyridine core is a well-established "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs. The specific arrangement of functional groups on 2-Amino-5-bromo-4-methyl-3-nitropyridine allows for sequential and regioselective modifications, making it an ideal starting point for the synthesis of compound libraries targeting various kinase families, including Janus kinases (JAKs) and Glycogen Synthase Kinase-3 (GSK-3).

Key Synthetic Transformations and Mechanistic Rationale

The true power of 2-Amino-5-bromo-4-methyl-3-nitropyridine lies in its ability to undergo a variety of robust and well-characterized chemical transformations. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl substituents. This is a critical step in tuning the pharmacological properties of the final compounds.

Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Structural Diversity

Two of the most powerful reactions in the medicinal chemist's toolbox, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are particularly well-suited for the functionalization of 2-Amino-5-bromo-4-methyl-3-nitropyridine.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a highly efficient method for the formation of carbon-carbon bonds. In the context of 2-Amino-5-bromo-4-methyl-3-nitropyridine, this reaction is instrumental in introducing aryl or heteroaryl moieties that can occupy the ATP-binding site of a target kinase.

Protocol:

  • Reaction Setup: In a clean, dry Schlenk flask, combine 2-Amino-5-bromo-4-methyl-3-nitropyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄) (2.5 eq.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.). Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v).

  • Reaction Execution: Stir the reaction mixture vigorously at 90 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and versatile catalyst for Suzuki couplings, particularly with electron-rich amino-substituted pyridines.

  • Base: Potassium phosphate is a moderately strong base that is effective in activating the boronic acid for transmetalation without promoting unwanted side reactions.

  • Solvent System: The dioxane/water mixture provides a homogenous solution for both the organic and inorganic reaction components, facilitating efficient catalysis.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Start Reaction Setup: 2-Amino-5-bromo-4-methyl-3-nitropyridine + Arylboronic Acid + K3PO4 Inert Establish Inert Atmosphere (Argon/Nitrogen) Start->Inert Add_Catalyst Add Pd(PPh3)4 Catalyst & Dioxane/Water Solvent Inert->Add_Catalyst React Heat at 90°C (12-18h) Add_Catalyst->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Work-up: Dilute, Filter, Extract Monitor->Workup Reaction Complete Purify Purification: Column Chromatography Workup->Purify Product Desired 5-Aryl-2-amino-4-methyl-3-nitropyridine Purify->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the direct formation of a C-N bond between an aryl halide and an amine. This is a crucial transformation for installing key pharmacophores that can form hydrogen bonds within the hinge region of a kinase.

Protocol:

  • Reaction Setup: In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with 2-Amino-5-bromo-4-methyl-3-nitropyridine (1.0 eq.), the desired amine (1.2 eq.), and sodium tert-butoxide (NaOtBu) (1.4 eq.).

  • Catalyst Pre-formation (optional but recommended): In a separate vial, pre-mix Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq.) and a suitable phosphine ligand such as XPhos (0.08 eq.) in anhydrous toluene. Stir for 10-15 minutes.

  • Catalyst and Solvent Addition: Add the pre-formed catalyst solution to the Schlenk tube containing the substrates and base. Add additional anhydrous toluene to achieve the desired concentration.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Causality of Experimental Choices:

  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a sterically hindered biarylphosphine ligand (e.g., XPhos) is highly effective for the amination of electron-rich bromopyridines.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine and the subsequent catalytic cycle.

  • Solvent: Anhydrous toluene is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve the reactants and catalyst.

Buchwald_Hartwig_Amination cluster_workflow Buchwald-Hartwig Amination Workflow Start Reaction Setup: 2-Amino-5-bromo-4-methyl-3-nitropyridine + Amine + NaOtBu Catalyst_Prep Prepare Catalyst: Pd2(dba)3 + XPhos in Toluene Start->Catalyst_Prep Add_Catalyst Add Catalyst Solution & Toluene Catalyst_Prep->Add_Catalyst React Heat at 100°C (4-24h) Add_Catalyst->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Work-up: Quench, Extract Monitor->Workup Reaction Complete Purify Purification: Column Chromatography Workup->Purify Product Desired 5-Amino-2-amino-4-methyl-3-nitropyridine Purify->Product

Caption: Buchwald-Hartwig Amination Workflow.

Application in Kinase Inhibitor Synthesis: A Case Study Approach

While specific marketed drugs directly synthesized from 2-Amino-5-bromo-4-methyl-3-nitropyridine are not extensively documented in publicly available literature, its utility is evident from the numerous patents and research articles describing the synthesis of kinase inhibitors with closely related structures. For instance, a patent for the synthesis of a protein kinase inhibitor describes a key intermediate, "(5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester," which highlights the importance of the 5-bromo-4-methylpyridine scaffold.[1]

Derivatives of 2-aminopyridine are well-established as potent and selective JAK2 inhibitors.[2][3] The V617F mutation in JAK2 is a known driver in myeloproliferative neoplasms, making it a critical therapeutic target.[2] Similarly, substituted pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of GSK-3, a kinase implicated in various diseases including neurodegenerative disorders and diabetes.[4][5]

The synthetic strategies outlined above can be employed to generate libraries of compounds based on the 2-Amino-4-methyl-3-nitropyridine core, which can then be screened for activity against these and other kinase targets. The subsequent reduction of the nitro group to an amine provides an additional point of diversification for further structure-activity relationship (SAR) studies.

Table 1: Representative Biological Activity of Kinase Inhibitors Derived from Aminopyridine Scaffolds

Compound ClassTarget KinaseIC₅₀ (nM)Reference
2-Aminopyridine DerivativeJAK23[2]
2-Aminopyridine DerivativeJAK29[3]
Pyrimidyl HydrazoneGSK-3low nanomolar[6]
Iminothiazolidin-4-oneGSK-3β2-85[5]

This table presents data for compounds with similar structural motifs to those accessible from 2-Amino-5-bromo-4-methyl-3-nitropyridine to illustrate the potential of this scaffold.

Conclusion

2-Amino-5-bromo-4-methyl-3-nitropyridine is a high-value, versatile building block for medicinal chemistry, particularly in the development of novel kinase inhibitors. Its well-defined reactivity in key cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations allows for the systematic and efficient exploration of chemical space around a privileged pyridine core. The protocols and insights provided in this application note are intended to empower researchers to leverage the full potential of this important synthetic intermediate in their drug discovery programs.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Synthesis of 2-Amino-5-bromopyridine.
  • Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Smalley Jr, T. L., et al. (2006). Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3. Bioorganic & Medicinal Chemistry Letters, 16(8), 2091-2094.
  • Mitchell, D., et al. (2012). Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. Organic Process Research & Development, 16(1), 96-106.
  • IC 50 (lM) of the synthesized compounds on the three cell lines.
  • Rawat, R. (2022). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][7][8][9] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate.

  • Netherton, M. R., et al. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 123(41), 10099-10100.
  • Ma, L., et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(10), 127048.
  • 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PubMed Central (PMC).
  • Buchwald-Hartwig Amin
  • Suzuki Coupling. Organic Chemistry Portal.
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Witherington, J., et al. (2003). 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 13(9), 1577-1580.
  • Rippin, N., et al. (2020). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. International Journal of Molecular Sciences, 21(23), 9069.
  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Technical Advancements.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Singh, P., et al. (2016). Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors. European Journal of Medicinal Chemistry, 122, 534-547.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PubMed. (2022).
  • Baskin, R. J., et al. (2010). The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors. Current Medicinal Chemistry, 17(36), 4434-4456.
  • Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors. PubMed Central (PMC).
  • Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. Semantic Scholar. (2012).
  • Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3.

Sources

Application Notes: 2-Amino-5-bromo-4-methyl-3-nitropyridine as a Versatile Intermediate for the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy. A key strategy in medicinal chemistry is the use of "privileged scaffolds"—molecular frameworks that can be readily modified to interact with specific biological targets.[3][4] The substituted pyridine core is one such scaffold, prized for its synthetic tractability and its presence in numerous FDA-approved drugs.[4] This document provides a detailed technical guide on the application of 2-Amino-5-bromo-4-methyl-3-nitropyridine , a highly functionalized intermediate, in the synthesis of advanced kinase inhibitors. We will explore its synthesis, its strategic chemical handles, and provide detailed protocols for its conversion into complex heterocyclic systems designed to target the ATP-binding site of various kinases.

Physicochemical Properties and Safety Data

2-Amino-5-bromo-4-methyl-3-nitropyridine is a solid, crystalline compound whose structure is primed for sequential, regioselective modifications. Its key physical and chemical properties are summarized below.

PropertyValueSource
CAS Number 100367-40-6[5]
Molecular Formula C₆H₆BrN₃O₂
Molecular Weight 232.04 g/mol Derived
Appearance Light yellow to orange powder/crystal
Melting Point 148-151 °C (for non-nitrated precursor)

Safety Information: The compound is classified as an irritant. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. All manipulations should be performed in a well-ventilated fume hood.

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
(Data extrapolated from analogous compounds and supplier safety data[6])

Synthesis of the Intermediate

The synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine is achieved via electrophilic nitration of its precursor, 2-Amino-5-bromo-4-methylpyridine. The existing amino group is a strong activating group and directs electrophiles to the ortho and para positions. With the 5-position blocked by bromine, the incoming nitro group is selectively directed to the 3-position.

Protocol 1: Synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine

Principle: This reaction utilizes a potent nitrating mixture (sulfuric and nitric acids) to achieve electrophilic aromatic substitution. The low temperature is critical to control the reaction's exothermicity, prevent runaway reactions, and ensure high regioselectivity by minimizing the formation of byproducts.[7]

Materials:

  • 2-Amino-5-bromo-4-methylpyridine (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice-salt bath to 0-5 °C with continuous stirring.

  • Substrate Addition: Slowly add 2-Amino-5-bromo-4-methylpyridine (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • Nitration: Prepare the nitrating mixture by cautiously adding concentrated nitric acid (1.1 eq) to a small amount of chilled sulfuric acid. Add this mixture dropwise to the reaction flask via the dropping funnel over 30-60 minutes, maintaining the internal temperature strictly between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will cause the product to precipitate.

  • Neutralization & Isolation: Carefully neutralize the acidic slurry by slowly adding saturated NaHCO₃ solution until the pH is ~7. Collect the resulting yellow precipitate by vacuum filtration.

  • Purification: Wash the crude product thoroughly with cold deionized water and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield pure, yellow needles.[8]

G cluster_start Starting Material cluster_reaction Nitration Protocol cluster_end Final Product Start 2-Amino-5-bromo-4-methylpyridine Dissolve Dissolve in conc. H₂SO₄ at 0-5 °C Start->Dissolve Nitrate Add HNO₃/H₂SO₄ dropwise at 0-5 °C Dissolve->Nitrate Stir Stir for 1-2h (Monitor by TLC) Nitrate->Stir Quench Pour onto ice Stir->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Filter Filter and Dry Neutralize->Filter End 2-Amino-5-bromo-4-methyl-3-nitropyridine Filter->End

Caption: Workflow for the synthesis of the target intermediate.

Application in Kinase Inhibitor Synthesis

The strategic placement of three distinct functional groups (amino, bromo, nitro) on the pyridine scaffold makes this intermediate exceptionally valuable. It allows for a modular and powerful approach to building complex kinase inhibitors through two primary transformations: C-C bond formation via the bromo group and construction of fused rings via the amino and nitro groups.

The Suzuki-Miyaura Cross-Coupling: Diversification at the C5-Position

The bromine atom at the C5 position serves as an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[9][10] This reaction is a cornerstone of modern drug discovery because it allows for the precise and efficient formation of a C-C bond between the pyridine core and a wide variety of aryl or heteroaryl boronic acids.[11] In the context of kinase inhibitors, the group installed at this position often extends into a hydrophobic pocket of the kinase ATP-binding site, significantly influencing the inhibitor's potency and selectivity.

Principle: This protocol describes a palladium(0)-catalyzed cross-coupling between the aryl bromide (our intermediate) and an arylboronic acid. The base is required to activate the boronic acid, and the reaction is run under an inert atmosphere to prevent the degradation of the sensitive Pd(0) catalyst.[12]

Materials:

  • 2-Amino-5-bromo-4-methyl-3-nitropyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous 1,4-dioxane and degassed water (4:1 ratio)

  • Schlenk flask, condenser, inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 2-Amino-5-bromo-4-methyl-3-nitropyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.5 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the complete removal of oxygen.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.05 eq). Then, add the anhydrous dioxane and degassed water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. The reaction is typically complete within 12-18 hours. Monitor progress by TLC or LC-MS.[12]

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L₂) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-Br(L2)->Pd(0)L2 Reductive Elimination Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar R-R' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar Ar-Br R-Br (Intermediate) Ar-Br->Ar-Pd(II)-Br(L2) Ar'B(OH)2 R'-B(OH)₂ Ar'B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Nitro Group Reduction and Ring Cyclization: Building Fused Heterocyclic Scaffolds

The second key transformation is the reduction of the 3-nitro group to an amine.[3] This creates a 2,3-diaminopyridine derivative, a powerful synthon for building fused heterocyclic scaffolds like imidazo[4,5-b]pyridines or pyrido[2,3-d]pyrimidines, which are prevalent cores in many potent kinase inhibitors.[13][14] This fused ring system often acts as the "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase active site.

Principle: This procedure first involves the chemical reduction of the aromatic nitro group to an amine using a reducing agent like tin(II) chloride. The resulting vicinal diamine is then condensed with an aldehyde, followed by oxidative cyclization to form the fused imidazole ring.

Materials:

  • C5-arylated nitropyridine from Protocol 2 (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation setup (e.g., H₂, Pd/C)

  • Concentrated Hydrochloric Acid (HCl)

  • An appropriate aldehyde (R-CHO) (1.1 eq)

  • Sodium metabisulfite (Na₂S₂O₅) or another suitable oxidizing agent

  • Ethanol or other suitable solvent

Procedure:

  • Step A: Nitro Group Reduction:

    • Suspend the starting nitropyridine (1.0 eq) in ethanol.

    • Add a solution of SnCl₂·2H₂O (4-5 eq) in concentrated HCl.

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction, dilute with water, and neutralize with a strong base (e.g., NaOH solution) to pH > 10.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the crude 2,3-diaminopyridine derivative.

  • Step B: Condensation and Cyclization:

    • Dissolve the crude diamine from Step A in a suitable solvent like ethanol.

    • Add the desired aldehyde (1.1 eq) and an oxidizing agent like Na₂S₂O₅.

    • Heat the mixture to reflux for 4-12 hours.

    • Upon completion, cool the reaction and concentrate the solvent.

    • Purify the residue by column chromatography to isolate the final fused imidazo[4,5-b]pyridine kinase inhibitor core.

G cluster_reduction Step A: Reduction cluster_cyclization Step B: Cyclization Start C5-Arylated 2-Amino-3-nitropyridine Reduce SnCl₂ / HCl or H₂, Pd/C Start->Reduce Intermediate 2,3-Diaminopyridine Derivative Reduce->Intermediate Cyclize R-CHO (Aldehyde) + Oxidant Intermediate->Cyclize End Fused Imidazo[4,5-b]pyridine Kinase Inhibitor Scaffold Cyclize->End

Caption: Synthetic pathway from intermediate to a fused kinase scaffold.

The Kinase Inhibitor Scaffold and Target Interaction

The modular synthesis enabled by 2-Amino-5-bromo-4-methyl-3-nitropyridine allows for the rational design of inhibitors. The final molecule typically possesses distinct regions that fulfill specific roles in binding to the kinase active site.

  • Hinge-Binding Region: The fused imidazopyridine core, formed from the original amino group and the reduced nitro group, is designed to form two or three key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[15] This interaction is crucial for anchoring the inhibitor.

  • Hydrophobic Region I (Gatekeeper Pocket): The methyl group at the C4 position can provide a beneficial interaction with the "gatekeeper" residue, a key determinant of inhibitor selectivity.

  • Hydrophobic Region II (Solvent-Exposed Region): The aryl group, installed at the C5 position via the Suzuki coupling, typically occupies a larger, more solvent-exposed hydrophobic pocket. Varying this group is a primary strategy for optimizing potency and tailoring selectivity against different kinases.[16]

G cluster_inhibitor Kinase Inhibitor Scaffold cluster_kinase Kinase ATP Pocket HingeBinder Fused Ring (Hinge Binder) Core Pyridine Core HingeBinder->Core Hinge Hinge Region HingeBinder->Hinge H-Bonds Methyl C4-Methyl Core->Methyl Aryl C5-Aryl Group (from Suzuki) Core->Aryl Gatekeeper Gatekeeper Pocket Methyl->Gatekeeper Steric Fit Hydrophobic Hydrophobic Pocket II Aryl->Hydrophobic Hydrophobic Interaction

Caption: Model of an inhibitor interacting with a kinase active site.

Conclusion

2-Amino-5-bromo-4-methyl-3-nitropyridine represents a powerful and versatile building block in the medicinal chemist's toolbox. Its pre-installed, orthogonally reactive functional groups—the bromine for cross-coupling and the nitro/amino pair for heterocycle formation—provide a streamlined and modular route to complex kinase inhibitors. By leveraging the protocols outlined in this guide, researchers can efficiently synthesize libraries of novel compounds, enabling the exploration of structure-activity relationships and the development of next-generation targeted therapies.

References

  • The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. Self-hosted article on Google Cloud.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. ResearchGate.
  • Organic Syntheses Procedure: 2,3-diaminopyridine. Organic Syntheses.
  • A kind of preparation method of 2 nitro 5 bromopyridines. Google Patents.
  • Method of producing 2-amino-3-nitro-5-halogenopyridine. Google Patents.
  • Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. Benchchem.
  • Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central (PMC), NIH.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI.
  • 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878. PubChem.
  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PubMed Central (PMC).
  • 2-Amino-5-bromo-4-methyl-3-nitropyridine. BLDpharm.
  • Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors. Journal of Medicinal Chemistry.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry, ACS Publications.
  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts. PubMed Central (PMC), NIH.
  • Protein kinases: drug targets for immunological disorders. PubMed Central (PMC), NIH.
  • Kinase inhibitors can accelerate the degradation of target proteins, study reveals. News-Medical.Net.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. ACS Publications.
  • 2-Amino-5-bromo-3-nitropyridine. NIST WebBook.
  • Nitropyridines in the Synthesis of Bioactive Molecules. PubMed.
  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI.
  • Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. PubMed Central (PMC).
  • Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. PubMed Central (PMC).
  • 3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridines (Part 2): A dual inhibitor of Aurora kinase and tubulin polymerization. PubMed.
  • 2-Amino-5-bromo-3-nitropyridine. Tokyo Chemical Industry (TCI).
  • 2-Amino-5-bromo-4-methylpyridine 98. Sigma-Aldrich.
  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH.

Sources

Application Note: Synthesis of Bioactive Derivatives from 2-Amino-5-bromo-4-methyl-3-nitropyridine

[1]

Executive Summary

The molecule 2-Amino-5-bromo-4-methyl-3-nitropyridine is not merely a reagent; it is a high-value "ortho-diamine precursor" designed for the synthesis of Imidazo[4,5-b]pyridines .[1] This fused heterocyclic system is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors (e.g., CDK9 antagonists), angiotensin II receptor antagonists, and antitrypanosomal agents.

This guide moves beyond basic synthesis to provide a strategic workflow for drug developers. We prioritize the retention of the C-5 bromine atom during initial steps, preserving it as a "molecular handle" for late-stage diversification via Palladium-catalyzed cross-coupling.[1]

Part 1: Strategic Analysis of the Scaffold

The utility of this molecule lies in its tetra-substituted nature, offering three distinct vectors for chemical modification:

  • The Nitro-Amino Pair (C2/C3): The "Gateway." Reduction of the nitro group yields a vicinal diamine, the immediate precursor to the imidazole ring.

  • The Bromine Handle (C5): The "Diversification Point." A stable electrophile ready for Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[1]

  • The Methyl Group (C4): The "Steric Modulator." Provides necessary lipophilicity and steric bulk often required for active site fitting (e.g., in ATP-binding pockets).[1]

The Validated Synthetic Pathway

The most robust route follows a "Construct-then-Couple" logic.[1] Attempting cross-coupling on the nitro-precursor is possible but often suffers from lower yields due to catalyst poisoning by the free amine or electronic deactivation. We recommend building the imidazopyridine core before engaging the bromine handle.

SyntheticPathwayStartStarting Material(2-Amino-5-bromo-4-methyl-3-nitropyridine)DiamineIntermediate A(2,3-Diamino-5-bromo-4-methylpyridine)Start->DiamineProtocol 1:Fe/AcOH Reduction(Preserves Br)ScaffoldScaffold B(6-Bromo-7-methyl-imidazo[4,5-b]pyridine)Diamine->ScaffoldProtocol 2:Cyclization(R-COOH or HC(OEt)3)ProductFinal Bioactive Library(C6-Aryl/Heteroaryl Derivatives)Scaffold->ProductProtocol 3:Suzuki Coupling(Pd-Catalyzed)

Figure 1: Strategic workflow for accessing bioactive libraries. Note the preservation of the bromine atom until the final diversification step.

Part 2: Detailed Experimental Protocols

Protocol 1: Chemoselective Reduction (The "Gateway" Step)

Objective: Reduce the 3-nitro group to an amine without debrominating the C-5 position.[1] Critical Mechanism: Catalytic hydrogenation (

NOT
Materials
  • Substrate: 2-Amino-5-bromo-4-methyl-3-nitropyridine (10.0 mmol)

  • Reductant: Iron powder (325 mesh, 5.0 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) / Ethanol (1:1 v/v)

  • Workup: Ethyl Acetate,

    
     (sat. aq.), Celite®.[1]
    
Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to iron clumping), dissolve the substrate in Ethanol (20 mL) and Acetic Acid (20 mL).

  • Activation: Heat the mixture to 60°C.

  • Addition: Add Iron powder portion-wise over 15 minutes. Caution: Exothermic reaction.[1] Monitor internal temperature to keep <85°C.

  • Reaction: Reflux at 90°C for 2 hours.

    • QC Check: TLC (50% EtOAc/Hexane).[1] The yellow starting material (nitro) will disappear, replaced by a polar, often fluorescent blue/purple spot (diamine).

  • Filtration: Cool to room temperature. Filter the slurry through a pad of Celite® to remove iron oxides. Wash the pad with Ethanol.

  • Neutralization: Concentrate the filtrate in vacuo. Resuspend the residue in water and carefully neutralize with saturated

    
     until pH ~8.
    
  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry combined organics over

    
     and concentrate.
    
  • Yield Expectation: 85-92% of a tan/brown solid. Use immediately in Protocol 2 due to oxidation sensitivity of diamines.

Protocol 2: Construction of the Imidazo[4,5-b]pyridine Core

Objective: Cyclize the diamine to form the bioactive pharmacophore. Variant: We describe the synthesis of the C-2 unsubstituted derivative (using Triethyl Orthoformate), which allows the C-5 Bromine to remain the primary reactive site.

Materials
  • Substrate: 2,3-Diamino-5-bromo-4-methylpyridine (from Protocol 1)[1]

  • Reagent: Triethyl Orthoformate (TEOF) (Excess, acts as solvent)

  • Catalyst: Sulfamic acid (5 mol%) or p-TsOH (catalytic)[1]

Step-by-Step Methodology
  • Setup: Place the crude diamine (approx. 9 mmol) in a dry flask.

  • Cyclization: Add Triethyl Orthoformate (15 mL) and the acid catalyst.

  • Reflux: Heat to reflux (146°C) for 3–4 hours.

    • Mechanism:[1][2][3] The amine attacks the orthoformate, eliminating ethanol to form the imidate, followed by intramolecular ring closure.

  • Workup: Cool the mixture to 0°C (ice bath). The product often precipitates directly.

  • Isolation: Filter the solid. Wash with cold diethyl ether to remove excess TEOF.[1]

  • Purification: If no precipitate forms, concentrate to dryness and recrystallize from Methanol/Water.

  • Data Validation:

    • 1H NMR: Look for the distinct C-2 proton singlet around

      
       8.2–8.4 ppm.[1]
      
    • Mass Spec: Confirm M+H pattern showing the Br isotope split (approx. 1:1 ratio).

Protocol 3: Late-Stage Diversification (Suzuki-Miyaura Coupling)

Objective: Functionalize the C-5 position (now C-6 in the fused system) to generate a library of bioactive compounds. Context: The Imidazo[4,5-b]pyridine ring is electron-deficient.[1][2] The C-Br bond is highly activated for oxidative addition by Palladium.[1]

Materials
  • Scaffold: 6-Bromo-7-methyl-imidazo[4,5-b]pyridine (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) - Chosen for robustness against N-coordination.[1]
    
  • Base:

    
     (2.0 M aq.[1] solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology
  • Inert Environment: Flame-dry a microwave vial or Schlenk tube and purge with Argon.[1]

  • Loading: Add the Scaffold, Boronic Acid, and Pd-catalyst.

  • Solvation: Add Dioxane and the aqueous Base.

  • Deoxygenation: Sparge with Argon for 5 minutes (Critical step to prevent homocoupling).

  • Reaction: Heat to 90°C (oil bath) or 110°C (Microwave, 30 mins).

  • Scavenging: Filter through a silica plug or use a metal scavenger resin (e.g., SiliaMetS® Thiol) to remove residual Palladium.

  • Purification: Flash chromatography (DCM/MeOH gradient).

SuzukiMechanismStep11. Oxidative AdditionPd(0) inserts into C-Br bondStep22. TransmetallationBoronic Acid transfers Aryl groupStep1->Step2Base ActivationStep33. Reductive EliminationForms C-C bond, regenerates Pd(0)Step2->Step3IsomerizationStep3->Step1Cycle Repeats

Figure 2: Catalytic cycle for the C-6 functionalization. The electron-deficient nature of the pyridine ring facilitates Step 1.

Part 3: Data Summary & Quality Control

Physicochemical Properties Table
PropertyValue/ObservationRelevance
Appearance Yellow/Tan NeedlesCrystalline nature indicates high purity potential.[1]
Melting Point 210–212°C (Precursor)Sharp MP confirms removal of regioisomers.
Solubility Low in Hexane/Water; High in DMSO/DMFUse polar aprotic solvents for bio-assays.[1]
Reactivity C-5 Br > C-2 HAllows selective coupling at C-5 without protecting N-H.[1]
Troubleshooting Guide
  • Problem: Low yield in Suzuki coupling.

    • Root Cause:[1][2] The free N-H on the imidazole ring can deprotonate and coordinate to Pd, poisoning the catalyst.

    • Solution: Use a stronger base (

      
      ) or protect the N-H with a SEM or Boc group prior to coupling (though usually not necessary with 
      
      
      ).
  • Problem: Incomplete Nitro Reduction.

    • Root Cause:[1][2] Stirring efficiency.[1][4][5] Iron powder settles heavily.[1]

    • Solution: Use vigorous mechanical stirring, not magnetic.[1]

References

  • Petrow, V., & Saper, J. (1948). The preparation of 2,3-diaminopyridines.[4][6][7] Journal of the Chemical Society.[3]

  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012).[2] Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation.[1][2] Organic Letters, 14(7), 1761–1767.

  • Bavetsias, V., et al. (2016). Optimization of Imidazo[4,5-b]pyridine-Based Inhibitors of Aurora A Kinase. Journal of Medicinal Chemistry, 59(19), 8757–8770.

  • BenchChem. (2025).[1] Suzuki Coupling Protocols for Heterocyclic Bromides.[1][3]

Experimental procedure for the reduction of the nitro group in 2-Amino-5-bromo-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 2-Amino-5-bromo-4-methyl-3-nitropyridine

Executive Summary

This application note details the chemoselective reduction of the nitro group in 2-Amino-5-bromo-4-methyl-3-nitropyridine (1) to yield 2,3-Diamino-5-bromo-4-methylpyridine (2) .

The primary challenge in this transformation is the preservation of the C-5 bromine atom. Standard catalytic hydrogenation methods (e.g.,


, Pd/C) frequently result in hydrodehalogenation, yielding the des-bromo byproduct. To ensure structural integrity and reproducibility, this guide recommends a Zero-Valent Iron (ZVI) reduction  mediated by ammonium chloride.[1] This method offers superior chemoselectivity, cost-efficiency, and scalability compared to stannous chloride or catalytic hydrogenation routes.

Strategic Analysis & Mechanistic Rationale

The Chemoselectivity Challenge

The substrate contains three functional sites affecting reactivity:

  • Nitro Group (

    
    ):  The target for reduction.
    
  • Bromo Group (

    
    ):  Susceptible to oxidative addition by transition metals (Pd, Ni), leading to cleavage.
    
  • Pyridine Ring: Electron-deficient nature makes the nitro group highly electrophilic, but also renders the ring susceptible to over-reduction under harsh conditions.

Why Iron/Ammonium Chloride?
  • Mechanism: The reaction proceeds via a single-electron transfer (SET) mechanism on the iron surface.[1] The ammonium chloride serves as a mild proton source and electrolyte, preventing the formation of iron oxide passivation layers that stall the reaction.

  • Selectivity: Unlike catalytic hydrogenation, ZVI does not readily insert into the

    
     bond under aqueous/alcoholic conditions at moderate temperatures.
    
  • Thermodynamics: The reduction of the nitro group is highly exothermic (

    
    ).[1] The aqueous solvent system acts as a heat sink, allowing for safe thermal management.
    
Decision Pathway

ReductionStrategy Start Substrate: 2-Amino-5-bromo-4-methyl-3-nitropyridine MethodA Method A: Catalytic Hydrogenation (H2, Pd/C) Start->MethodA MethodB Method B: Dissolving Metal Reduction (Fe / NH4Cl) Start->MethodB ResultA FAILURE: Hydrodehalogenation (Loss of Bromine) MethodA->ResultA High Risk ResultB SUCCESS: Target Product (Br Retained) MethodB->ResultB Chemoselective

Figure 1: Strategic selection of reduction methodology emphasizing halogen retention.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleGrade
Substrate (1) 1.0Starting Material>98% HPLC
Iron Powder 5.0Reductant325 mesh (Fine)
Ammonium Chloride 5.0Electrolyte/Proton SourceACS Reagent
Ethanol -Solvent95% or Absolute
Water -Co-SolventDeionized
Ethyl Acetate -Extraction SolventACS Reagent
Step-by-Step Procedure

1. Activation of Iron (Optional but Recommended):

  • Why: Commercial iron powder often has a surface oxide layer.[1]

  • Action: Briefly wash iron powder with 2% HCl, rinse with water, then acetone, and dry under vacuum. Note: For large excess (5 eq), unactivated iron usually suffices if vigorous stirring is applied.

2. Reaction Setup:

  • In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge Substrate (1) (10.0 g, 43.1 mmol).

  • Add Ethanol (80 mL) and Water (20 mL). The substrate may not fully dissolve at room temperature.

  • Add Ammonium Chloride (11.5 g, 215.5 mmol, 5.0 eq).

  • Begin stirring at 300-400 RPM.

3. Reduction Phase:

  • Heat the mixture to 70°C .

  • Add Iron Powder (12.0 g, 215.5 mmol, 5.0 eq) portion-wise over 15 minutes.

    • Caution: The reaction is exothermic. Monitor internal temperature and control addition rate to prevent boil-over.

  • Increase temperature to 80°C (Reflux) and stir vigorously for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or HPLC. The yellow nitro starting material will disappear, and a fluorescent/polar amine spot will appear.

4. Workup (The "Iron Sludge" Management):

  • Cool the reaction mixture to room temperature.

  • Filtration: Filter the heterogeneous mixture through a pad of Celite 545 to remove unreacted iron and iron oxide sludge.

  • Wash: Rinse the Celite pad with hot Ethanol (3 x 20 mL) to ensure all product is eluted.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to remove the bulk of the ethanol.

  • Extraction: Dilute the aqueous residue with Water (50 mL) and extract with Ethyl Acetate (3 x 100 mL).

    • Note: The product is a diamine and may have significant water solubility. If yield is low, saturate the aqueous layer with NaCl (brine) before extraction.

  • Drying: Dry combined organic layers over anhydrous

    
    , filter, and concentrate to dryness.
    

5. Purification:

  • The crude material is typically a brown/tan solid.

  • Recrystallization: Ethanol/Water or Toluene are common solvents.[1]

  • Yield Expectation: 75% – 90%.[1]

Process Workflow Visualization

ExperimentalWorkflow Start Start: Nitro-Pyridine Substrate Mix Mix: EtOH/H2O + NH4Cl Heat to 70°C Start->Mix AddFe Addition: Fe Powder (Portion-wise) Exotherm Control Mix->AddFe Reflux Reaction: Reflux (80°C) 2-4 Hours AddFe->Reflux Check QC: TLC/HPLC Check (Disappearance of SM) Reflux->Check Check->Reflux Incomplete Filter Workup: Filter via Celite (Remove Fe Sludge) Check->Filter Complete Extract Extraction: EtOAc/Brine Filter->Extract Isolate Isolation: Evaporate & Recrystallize Extract->Isolate Product Final Product: 2,3-Diamino-5-bromo-4-methylpyridine Isolate->Product

Figure 2: Operational workflow for the Fe/NH4Cl reduction protocol.

Analytical Validation

To confirm the identity of 2,3-Diamino-5-bromo-4-methylpyridine , ensure the following spectral characteristics:

  • Mass Spectrometry (LC-MS):

    • Look for

      
      .[1]
      
    • Substrate MW: ~232.[1]

    • Product MW: ~202.[1]

    • Crucial: Verify the bromine isotope pattern (

      
       and 
      
      
      
      in 1:1 ratio). A loss of the +2 mass peak ratio indicates de-bromination.
  • 1H NMR (DMSO-d6):

    • Shift: The aromatic proton at C-6 will shift upfield due to the shielding effect of the new amino group at C-3.[1]

    • Amino Signals: You should observe two distinct exchangeable signals (

      
       shake) corresponding to the C-2 
      
      
      
      (often broad singlet around
      
      
      5.5-6.[1]5) and the new C-3
      
      
      (often broad singlet around
      
      
      4.5-5.0).[1]

References

  • Organic Syntheses Procedure. 2,3-Diaminopyridine. Org. Synth. 1963, 43, 32. Link (Foundational method for diaminopyridines using Iron reduction).

  • Common Organic Chemistry. Nitro Reduction - Iron (Fe). Link (Detailed mechanistic conditions and solvent effects).

  • Google Patents. Method of producing 2-amino-3-nitro-5-halogenopyridine (EP0530524A1). Link (Specific industrial context for halogenated nitropyridine reduction).[1]

  • Master Organic Chemistry. Reduction of Nitro Groups. Link (General educational overview of nitro reduction selectivity).

Sources

Application Note: Scalable Synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine (CAS: 100367-40-6). This molecule is a critical scaffold in the development of Hsp90 inhibitors and other kinase-targeting therapeutics (e.g., imidazo[4,5-b]pyridines).

The primary challenge in synthesizing this polysubstituted pyridine is regiocontrol . Direct nitration of 2-amino-4-methylpyridine favors the 5-position (para to the amino group), leading to the incorrect isomer. This guide validates a "Bromine-First" strategy , where the 5-position is sterically and electronically blocked by a bromine atom, forcing the subsequent nitro group to the desired 3-position.

Strategic Route Analysis

To ensure high purity and scalability, we employ a two-step sequence starting from commercially available 2-Amino-4-methylpyridine .

Reaction Pathway Logic

The choice of sequence is dictated by the directing effects of the amino group (


):
  • Direct Nitration (Avoid): The

    
     group strongly activates the ortho (C3) and para (C5) positions. Steric hindrance from the C4-methyl group makes C3 less accessible than C5. Consequently, direct nitration yields predominantly the 5-nitro  isomer, which is difficult to separate.
    
  • Bromination-First (Recommended): Bromination with N-Bromosuccinimide (NBS) selectively targets the highly activated C5 position.[1] Once C5 is blocked, subsequent nitration is forced to occur at C3, the only remaining activated position.

Synthesis Workflow Diagram

SynthesisRoute SM 2-Amino-4-methylpyridine (Starting Material) Step1 Step 1: Bromination (Regioselective at C5) SM->Step1 NBS, DMF 0-20°C Int Intermediate: 2-Amino-5-bromo-4-methylpyridine Step1->Int Yield: ~80-85% Step2 Step 2: Nitration (Forced to C3) Int->Step2 HNO3, H2SO4 0-5°C Final Target: 2-Amino-5-bromo-4-methyl-3-nitropyridine Step2->Final Yield: ~65-75%

Figure 1: The "Bromine-First" synthetic pathway ensures the nitro group is installed at the C3 position by blocking C5.

Detailed Experimental Protocols

Protocol A: Regioselective Bromination (Scale: 100g Batch)

Objective: Synthesis of 2-Amino-5-bromo-4-methylpyridine. Mechanism: Electrophilic aromatic substitution (SEAr).[1]

Materials & Reagents
ReagentRoleEquiv.Mass/Vol
2-Amino-4-methylpyridine Substrate1.0100.0 g
N-Bromosuccinimide (NBS) Brominating Agent1.05172.8 g
DMF (Dimethylformamide) Solvent-500 mL
Water Quench/Precipitation-2.0 L
Procedure
  • Dissolution: In a 2L reactor fitted with an overhead stirrer and internal temperature probe, dissolve 2-Amino-4-methylpyridine (100g) in DMF (500 mL).

  • Cooling: Cool the solution to 0–5°C using an ice/brine bath.

  • Addition: Dissolve NBS (172.8g) in DMF (300 mL) and add dropwise over 60 minutes.

    • Critical Control: Maintain internal temperature

      
      . The reaction is exothermic.
      
  • Reaction: Allow the mixture to warm to 20°C and stir for 4 hours.

    • Checkpoint: Monitor by HPLC/TLC. The disappearance of starting material indicates completion.

  • Quench & Isolation: Slowly pour the reaction mixture into ice-cold water (2.0 L) with vigorous stirring. A thick precipitate will form.

  • Filtration: Stir for 30 minutes, then filter the solids. Wash the cake with water (

    
    ) to remove residual DMF and succinimide.
    
  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 135–145g (80–85%).

    • Appearance: Off-white to pale yellow solid.

Protocol B: Nitration of the Brominated Intermediate

Objective: Synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine. Safety Warning: Nitration is highly exothermic. Runaway reactions can occur if temperature is not strictly controlled.

Materials & Reagents
ReagentRoleEquiv.Mass/Vol
Intermediate (from Protocol A) Substrate1.0100.0 g
Sulfuric Acid (H2SO4, 98%) Solvent/Catalyst-400 mL
Nitric Acid (HNO3, 70%) Nitrating Agent1.2~40 mL
Ice/Water Quench-1.5 kg
Procedure
  • Solubilization: Charge H2SO4 (300 mL) into a reactor. Cool to 0°C .[2]

  • Substrate Addition: Portion-wise, add the Intermediate (2-Amino-5-bromo-4-methylpyridine) (100g) to the acid.

    • Note: This is exothermic. Keep temperature

      
      . Ensure complete dissolution before proceeding.
      
  • Mixed Acid Preparation: In a separate beaker, carefully mix HNO3 (40 mL) with H2SO4 (100 mL) at 0°C.

  • Nitration: Add the mixed acid solution dropwise to the reactor over 90 minutes.

    • Critical Control:Strictly maintain temperature between 0–5°C. Higher temperatures (>15°C) will lead to tar formation and oxidative degradation.

  • Digestion: After addition, stir at 5°C for 2 hours.

  • Quench: Pour the reaction mixture onto crushed ice (1.5 kg) with stirring. The product typically precipitates as a yellow solid.[3]

  • Neutralization (Optional but Recommended): Adjust pH to ~4–5 using 50% NaOH solution or solid

    
    . Caution: Significant heat and gas evolution.
    
  • Isolation: Filter the yellow precipitate. Wash with cold water (

    
    ).
    
  • Purification: Recrystallize from Ethanol or Acetonitrile if purity is

    
    .
    
    • Expected Yield: 80–90g (65–75%).

    • Appearance: Yellow crystalline solid.[3]

Analytical Validation

To ensure the integrity of the synthesis, the following analytical parameters must be met.

NMR Characterization

The regiochemistry is confirmed by the loss of specific aromatic protons.

Compound1H NMR (DMSO-d6) Key SignalsInterpretation
Starting Material

6.30 (s, 1H), 7.80 (d, 1H)
C3-H and C5-H present.
Intermediate

8.08 (s, 1H), 2.27 (s, 3H)
Loss of C5-H. C3-H remains (

6.4 ppm).
Final Product

8.25 (s, 1H), 2.29 (s, 3H)
Loss of C3-H. Only C6-H remains (singlet).
Process Safety Logic Diagram

SafetyLogic Start Start Nitration TempCheck Is Temp < 5°C? Start->TempCheck AddAcid Add Mixed Acid (Dropwise) TempCheck->AddAcid Yes Stop STOP ADDITION Cool immediately TempCheck->Stop No Stir Stir 2 hrs (Digestion) AddAcid->Stir Stop->TempCheck When cooled Quench Quench on Ice Stir->Quench

Figure 2: Critical safety control loop for the nitration step to prevent thermal runaway.

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1 (Bromination).

    • Cause: Incomplete reaction or formation of dibromo species.[1]

    • Solution: Ensure NBS is fresh (white, not yellow). Do not exceed 1.1 equivalents of NBS to prevent 3,5-dibromination.

  • Issue: Tar formation in Step 2 (Nitration).

    • Cause: Temperature spike during acid addition.

    • Solution: Slow down addition rate. Ensure efficient cooling jacket contact.

  • Issue: Product Purity < 95%.

    • Solution: The final product can be recrystallized from acetonitrile. Dissolve hot, filter while hot to remove insolubles, then cool to crystallize.

References

  • Regioselective Bromination: Synthesis of 2-Amino-5-bromo-4-methylpyridine using NBS. BenchChem Application Notes. Link

  • Nitration Protocols: Method for preparing 2-amino-5-bromo-4-methyl-3-nitropyridine.[4] Patent CN201410406851.[5] Link

  • Kinase Inhibitor Scaffolds: Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine (Derivative). ChemicalBook Protocols. Link

  • Safety Data: 2-Amino-5-bromo-4-methylpyridine MSDS. Sigma-Aldrich.[6][7] Link

Sources

Application Note: High-Purity Isolation of 2-Amino-5-bromo-4-methyl-3-nitropyridine via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

2-Amino-5-bromo-4-methyl-3-nitropyridine (CAS 100367-40-6) is a critical pharmacophore building block, widely utilized in the synthesis of HSP90 inhibitors, kinase inhibitors, and complex aza-heterocycles.[1][2]

The purification of this intermediate presents a specific challenge due to its multifunctional nature:

  • The Nitro Group (

    
    ):  Strongly electron-withdrawing, it reduces the basicity of the adjacent amino group, rendering acid-base extraction less efficient than with simple pyridines.[1][2]
    
  • The Bromine Atom: Increases lipophilicity, often causing co-precipitation with poly-brominated byproducts.[1][2]

  • The Methyl Group: Adds steric bulk, slightly altering solubility profiles compared to the non-methylated analog (2-amino-5-bromo-3-nitropyridine).[1][2]

This Application Note details a robust recrystallization protocol designed to separate the target compound from its primary synthetic impurities: unreacted 2-amino-4-methyl-3-nitropyridine (starting material) and regioisomeric dibromo-species.[1][2]

Pre-Purification Analysis: The Impurity Profile

Before initiating crystallization, it is vital to understand the "Input Material" (Crude).[1][2] The compound is typically synthesized via the electrophilic bromination of 2-amino-4-methyl-3-nitropyridine using N-bromosuccinimide (NBS) or


.[1][2]
Impurity TypeOriginSolubility CharacteristicRemoval Strategy
Starting Material (SM) Incomplete bromination of 2-amino-4-methyl-3-nitropyridineHigh solubility in hot Ethanol; Moderate in Water.[1][2]Remains in mother liquor (filtrate) due to higher polarity than the brominated product.[1]
Dibromo-byproducts Over-bromination (e.g., 2-amino-3,5-dibromo...)[1][2]Low solubility in alcohols; High lipophilicity.[1]Requires hot filtration or non-polar solvent wash (e.g., heptane) if present in high amounts.[1]
Inorganic Salts Succinimide (if NBS used) or Bromide saltsHigh water solubility.Removed via aqueous wash or water-miscible co-solvent systems.[1][2]
Regioisomers Bromination at C-6 (unlikely due to sterics/electronics but possible)Similar to target.[1][2]Removed via slow cooling crystallization (lattice exclusion).

Protocol A: The "Green" Ethanol/Water System (Recommended)[2][5]

This protocol utilizes a solvent/anti-solvent approach.[1][2] Ethanol acts as the solvent (dissolving the target at high temps), while water acts as the anti-solvent (forcing precipitation upon cooling) and simultaneously washes away inorganic salts and polar starting materials.[1][2]

Reagents
  • Crude 2-Amino-5-bromo-4-methyl-3-nitropyridine

  • Solvent: Ethanol (95% or Absolute)[1][2]

  • Anti-Solvent: Deionized Water[1][2]

  • Wash Solvent: 50:50 Ethanol/Water (chilled to 0°C)[1][2]

Step-by-Step Methodology
  • Dissolution (Reflux):

    • Charge the crude solid into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add Ethanol (10 mL per gram of crude) .

    • Heat the mixture to reflux (

      
      ).
      
    • Observation: The solution should turn clear yellow/orange.[1][2] If undissolved solids persist after 15 minutes of reflux, these are likely inorganic salts or poly-brominated impurities.[1][2]

    • Action: Perform a hot filtration through a pre-warmed Buchner funnel to remove insoluble matter.[1][2]

  • Anti-Solvent Addition:

    • Maintain the filtrate at near-boiling temperature.

    • Slowly add hot Deionized Water (

      
      )  dropwise.
      
    • Ratio: Target a final solvent ratio of approximately 2:1 Ethanol:Water .[1][2]

    • Stop water addition immediately upon observing a persistent slight turbidity (cloud point).[2]

    • Add a few drops of Ethanol to restore clarity.[1][2]

  • Controlled Crystallization:

    • Remove the heat source and allow the flask to cool to room temperature (

      
      ) slowly  over 2 hours.
      
    • Critical Mechanism:[1][2] Rapid cooling traps impurities inside the crystal lattice.[1][2] Slow cooling allows the target molecule to form pure, dense needles (or prisms) while excluding impurities.[1][2]

    • Once at room temperature, transfer the flask to an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the crystals using vacuum filtration.[1][2]

    • Wash 1: Wash the cake with chilled 50:50 Ethanol/Water to remove mother liquor.[1][2]

    • Wash 2: (Optional) Wash with a small volume of cold water to remove residual bromide salts.[1][2]

    • Dry the solid in a vacuum oven at

      
       for 6 hours.
      

Protocol B: Methyl Ethyl Ketone (MEK) Recrystallization (High Purity)

If Protocol A fails to remove lipophilic impurities (like dibromo-species), use Methyl Ethyl Ketone (MEK).[1][2] This method is cited in classic literature for similar nitropyridines (e.g., Organic Syntheses Coll.[1][2] Vol. 4).

Methodology
  • Dissolution: Suspend crude material in MEK (15 mL/g).

  • Heating: Heat to boiling (

    
    ). The target is highly soluble; inorganic salts are insoluble.[1][2]
    
  • Filtration: Hot filter to remove salts.[1]

  • Concentration: Distill off approximately 30-40% of the solvent volume to reach supersaturation.

  • Crystallization: Cool to room temperature, then to

    
    .
    
  • Result: This typically yields defined yellow needles with higher purity (>99%) but slightly lower yield than the Ethanol/Water method.[1]

Process Logic & Workflow Visualization

The following diagram illustrates the decision matrix for purifying this specific intermediate, ensuring the chosen path matches the impurity profile.

PurificationWorkflow Start Crude 2-Amino-5-bromo- 4-methyl-3-nitropyridine Analysis Analyze Crude (HPLC/TLC) Identify Dominant Impurity Start->Analysis Imp_Polar Impurity: Unreacted SM (Polar) Analysis->Imp_Polar SM Detected Imp_Lipo Impurity: Poly-brominated (Lipophilic) Analysis->Imp_Lipo Dibromo Detected Method_A Protocol A: Ethanol/Water (Polarity Gradient) Imp_Polar->Method_A Method_B Protocol B: MEK or Acetone (Lipophilic Exclusion) Imp_Lipo->Method_B HotFilter Hot Filtration (Remove Inorganics) Method_A->HotFilter Method_B->HotFilter Cryst Controlled Cooling (25°C -> 0°C) HotFilter->Cryst Wash Wash Step Cryst->Wash Final Pure Product (>98% HPLC) Wash->Final Dry

Figure 1: Decision tree for selecting the optimal recrystallization solvent based on pre-purification impurity analysis.

Comparison of Solvent Systems

ParameterEthanol / Water (Protocol A)MEK (Protocol B)[2]Acetonitrile
Yield High (85-90%)Moderate (70-80%)Moderate (75%)
Purity Excellent for removing SM and salts.[1][2]Excellent for removing lipophilic byproducts.[1]Good general purpose.
Safety High (Class 3 solvent).Moderate (Flammable, irritant).[1]Moderate (Class 2 solvent).[2]
Crystal Habit Small prisms or aggregates.[1]Long, defined needles.[1]Fine powder/needles.[1][3]
Recommendation First Choice for standard synthesis.Second Choice for difficult batches.[1]Use for final polish if needed.[1]

Analytical Validation

To verify the success of the purification, the following parameters should be met:

  • Appearance: Yellow to brownish-yellow crystalline powder.[1][2]

  • Melting Point: 160–164°C (Note: Distinct from the non-methylated analog which melts >200°C) [1, 2].[1]

  • HPLC Purity: >98.0% (Area %).[1]

  • 1H NMR (DMSO-d6):

    • 
       2.3-2.4 ppm (s, 3H, 
      
      
      
      )[1][2]
    • 
       8.0-8.1 ppm (s, 1H, Ar-H at C6)[1][2]
      
    • Broad singlet for

      
       (exchangeable).
      

References

  • Organic Syntheses. (1963).[1] 2-Amino-5-bromo-3-nitropyridine (Analogous Method).[1][2][3] Coll. Vol. 4, p. 45. [Link]

  • PubChem. (2023).[1] Compound Summary: 2-Amino-5-bromo-3-nitropyridine (Structural Analog Data). [Link][1][2]

Sources

The Strategic Role of 2-Amino-5-bromo-4-methyl-3-nitropyridine in the Synthesis of Diamide Insecticides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Pyridine Building Block

2-Amino-5-bromo-4-methyl-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest in the synthesis of modern agrochemicals. Its unique substitution pattern, featuring an amine, a bromine atom, a nitro group, and a methyl group on the pyridine ring, offers a rich platform for a variety of chemical transformations. This strategic arrangement of functional groups makes it a valuable intermediate in the construction of complex molecular architectures, particularly in the development of potent insecticides.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Amino-5-bromo-4-methyl-3-nitropyridine in agrochemical synthesis. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for its conversion into a key intermediate for the synthesis of diamide insecticides such as chlorantraniliprole and cyantraniliprole.

Core Application: A Gateway to Pyrazole-Carboxamide Insecticides

The primary application of 2-Amino-5-bromo-4-methyl-3-nitropyridine in agrochemical synthesis is as a precursor to the pyridinyl-pyrazole moiety of the anthranilic diamide class of insecticides. These insecticides, including the commercially significant chlorantraniliprole and cyantraniliprole, function by targeting the ryanodine receptors in insects, leading to impaired muscle function and ultimately, pest mortality.

The synthesis of these complex molecules relies on the convergent coupling of two key fragments: a substituted anthranilamide and a pyridinyl-pyrazole carboxylic acid. 2-Amino-5-bromo-4-methyl-3-nitropyridine serves as a key starting material for the latter. The strategic placement of the nitro and amino groups on the pyridine ring allows for a series of transformations to construct the pyrazole ring fused to the pyridine core.

Synthetic Strategy: From Nitropyridine to a Key Pyrazole Intermediate

The overall synthetic strategy involves the transformation of 2-Amino-5-bromo-4-methyl-3-nitropyridine into a key intermediate, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. This transformation can be logically broken down into several key steps, each with a sound mechanistic basis.

Synthetic_Pathway A 2-Amino-5-bromo-4-methyl-3-nitropyridine B Diazotization & Sandmeyer Reaction A->B NaNO2, HBr, CuBr C 2,5-Dibromo-4-methyl-3-nitropyridine B->C D Reduction of Nitro Group C->D e.g., Fe/HCl E 3-Amino-2,5-dibromo-4-methylpyridine D->E F Diazotization & Hydrolysis/Chlorination E->F 1. NaNO2, H2SO4 2. CuCl/HCl G 2,5-Dibromo-3-chloro-4-methylpyridine F->G H Hydrazine Substitution G->H Hydrazine hydrate I 2-Bromo-5-(hydrazinyl)-3-chloro-4-methylpyridine H->I J Cyclization with Diethyl Maleate I->J Diethyl maleate, NaOEt K Ethyl 3-bromo-1-(5-bromo-3-chloro-4-methylpyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate J->K L Oxidation & Hydrolysis K->L 1. Oxidizing agent (e.g., DDQ) 2. NaOH, H2O M 3-bromo-1-(5-bromo-3-chloro-4-methylpyridin-2-yl)-1H-pyrazole-5-carboxylic acid L->M

Caption: Proposed synthetic workflow from 2-Amino-5-bromo-4-methyl-3-nitropyridine.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key transformations.

Protocol 1: Synthesis of 2,3-Dichloropyridine (A Precursor to the Key Pyrazole Intermediate)

While not directly starting from 2-Amino-5-bromo-4-methyl-3-nitropyridine, understanding the synthesis of the pyridinyl-pyrazole intermediate from a simpler precursor provides valuable context. A common industrial route starts from 2,3-dichloropyridine.

Step 1: Hydrazino-substitution

  • Reaction: 2,3-Dichloropyridine is reacted with hydrazine hydrate to yield (3-chloropyridin-2-yl)-hydrazine.

  • Rationale: The chlorine at the 2-position of the pyridine ring is more susceptible to nucleophilic aromatic substitution by hydrazine due to the electron-withdrawing effect of the ring nitrogen.

  • Procedure:

    • To a solution of 2,3-dichloropyridine (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Step 2: Cyclization with Diethyl Maleate

  • Reaction: The resulting hydrazine derivative undergoes condensation with diethyl maleate in the presence of a base to form the pyrazolidinone ring.

  • Rationale: The hydrazine derivative acts as a binucleophile, reacting with the two electrophilic centers of diethyl maleate to form the heterocyclic ring.

  • Procedure:

    • To a solution of sodium ethoxide (1.1 eq) in ethanol, add (3-chloropyridin-2-yl)-hydrazine (1.0 eq) at room temperature.

    • Add diethyl maleate (1.0 eq) dropwise to the mixture.

    • Stir the reaction at reflux for 8-12 hours.

    • Cool the mixture and neutralize with a suitable acid (e.g., acetic acid).

    • The precipitated product can be collected by filtration and washed with a cold solvent.

Protocol 2: Proposed Synthesis of a Pyridinyl-Pyrazole Intermediate from 2-Amino-5-bromo-4-methyl-3-nitropyridine

This protocol outlines a plausible, multi-step synthesis to convert 2-Amino-5-bromo-4-methyl-3-nitropyridine into a key pyrazole carboxylic acid intermediate.

Step 1: Diazotization and Sandmeyer Reaction

  • Reaction: The 2-amino group is converted to a diazonium salt, which is then substituted with a bromine atom via a Sandmeyer reaction.[1]

  • Rationale: The Sandmeyer reaction is a classic and reliable method for introducing a halide at the position of an amino group on an aromatic ring.[2]

  • Procedure:

    • Suspend 2-Amino-5-bromo-4-methyl-3-nitropyridine (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature.

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

    • Slowly add the diazonium salt solution to the copper(I) bromide solution, allowing for the evolution of nitrogen gas.

    • After the addition is complete, warm the mixture to room temperature and then heat to 60-70 °C for 1 hour.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,5-dibromo-4-methyl-3-nitropyridine.

Step 2: Reduction of the Nitro Group

  • Reaction: The 3-nitro group is reduced to an amino group.

  • Rationale: This reduction is a standard transformation, often achieved with metals in acidic media (e.g., Fe/HCl, SnCl2/HCl).

  • Procedure:

    • Dissolve 2,5-dibromo-4-methyl-3-nitropyridine (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

    • Add iron powder (3.0-5.0 eq) portion-wise, controlling the exothermic reaction.

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction, filter off the iron salts, and neutralize the filtrate with a base (e.g., sodium carbonate).

    • Extract the product with an organic solvent, dry, and concentrate to yield 3-amino-2,5-dibromo-4-methylpyridine.

Step 3: Formation of the Pyridinyl Hydrazine

  • Reaction: The 3-amino group is converted to a hydrazine. This can be a challenging transformation and may require a multi-step process, potentially involving diazotization followed by reduction. A more direct approach might involve nucleophilic substitution of a suitable precursor. For the purpose of this protocol, we will assume a successful conversion.

Step 4: Pyrazole Ring Formation and Subsequent Functionalization

  • Reaction: The synthesized pyridinyl hydrazine is then cyclized with a suitable C3 synthon, such as diethyl maleate, followed by oxidation and hydrolysis to yield the target pyrazole carboxylic acid.[3]

  • Rationale: This sequence of reactions is a well-established method for the synthesis of pyrazole-5-carboxylic acids.

  • Procedure: (Analogous to Protocol 1, Steps 2-4, followed by oxidation and hydrolysis)

    • React the pyridinyl hydrazine with diethyl maleate in the presence of a base to form the pyrazolidinone.

    • The pyrazolidinone is then oxidized to the pyrazole using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4]

    • Finally, the ester is hydrolyzed under basic conditions to afford the desired 3-bromo-1-(5-bromo-3-chloro-4-methylpyridin-2-yl)-1H-pyrazole-5-carboxylic acid.

Data Presentation: Quantitative Insights

The following table summarizes typical yields for the key transformations in the synthesis of the pyridinyl-pyrazole intermediate.

Reaction Step Transformation Typical Yield (%)
1Hydrazino-substitution of 2,3-dichloropyridine70-85
2Cyclization with diethyl maleate65-80
3Oxidation of pyrazolidinone80-95
4Hydrolysis of pyrazole ester>90

Visualization of the Final Coupling Step

The final step in the synthesis of chlorantraniliprole involves the coupling of the pyridinyl-pyrazole carboxylic acid with a substituted anthranilamide.

Final_Coupling A 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid C Coupling Reaction A->C B 2-amino-5-chloro-N,3-dimethylbenzamide B->C D Chlorantraniliprole C->D Amide bond formation

Caption: Final amide coupling to form Chlorantraniliprole.

Conclusion: A Cornerstone of Modern Insecticide Synthesis

2-Amino-5-bromo-4-methyl-3-nitropyridine stands out as a pivotal starting material in the intricate synthesis of diamide insecticides. Its rich functionality allows for a series of high-yielding and strategic transformations to construct the essential pyridinyl-pyrazole core of these agrochemicals. The protocols and synthetic strategies outlined in this document provide a robust framework for researchers and professionals in the field to leverage the potential of this versatile building block in the development of next-generation crop protection agents. The causality-driven approach to the experimental design underscores the importance of a deep understanding of reaction mechanisms for successful and efficient synthesis.

References

Sources

Application Notes and Protocols for the Nitration of 2-Amino-5-bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Nitropyridines in Medicinal Chemistry

Nitrated pyridine scaffolds are of paramount importance in the field of drug discovery and development. The nitro group, a potent electron-withdrawing moiety, not only modulates the physicochemical properties of the parent molecule, such as its acidity and lipophilicity, but also serves as a versatile synthetic handle for further functionalization. Specifically, the reduction of the nitro group to an amine provides a gateway to a diverse array of chemical transformations, enabling the construction of complex molecular architectures with a wide range of biological activities. The strategic introduction of a nitro group onto a substituted pyridine ring, such as in 2-amino-5-bromo-4-methylpyridine, is a critical step in the synthesis of many pharmaceutical intermediates. This document provides a comprehensive guide to the mechanism, a detailed experimental protocol, and practical insights for the successful nitration of 2-amino-5-bromo-4-methylpyridine.

Mechanistic Insights: Directing Effects and Regioselectivity

The nitration of 2-amino-5-bromo-4-methylpyridine is a classic example of electrophilic aromatic substitution on a heteroaromatic ring. The regioselectivity of this reaction is governed by the interplay of the electronic and steric effects of the substituents already present on the pyridine ring: the amino (-NH₂), bromo (-Br), and methyl (-CH₃) groups.

  • The Role of the Activating Amino Group: The 2-amino group is a powerful activating group, meaning it increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack. It directs incoming electrophiles to the ortho and para positions (positions 3 and 5) through resonance stabilization of the corresponding Wheland intermediates.

  • The Deactivating Halogen: The 5-bromo group is a deactivating group due to its electron-withdrawing inductive effect. However, like other halogens, it is an ortho, para-director due to the ability of its lone pairs to participate in resonance. In this case, the positions ortho to the bromine are 4 and 6.

  • The Activating Alkyl Group: The 4-methyl group is a weak activating group that directs electrophiles to the ortho and para positions (positions 3 and 5) via an inductive effect and hyperconjugation.

Synergistic and Competitive Directing Effects:

In the nitration of 2-amino-5-bromo-4-methylpyridine, the directing effects of the substituents are in partial agreement. The powerful amino group strongly activates the 3 and 5 positions. The 5-position is already occupied by a bromine atom, which also directs to the 3-position (ortho). The 4-methyl group also weakly activates the 3-position (ortho). Therefore, the concerted directing effects of all three substituents strongly favor the electrophilic attack of the nitronium ion (NO₂⁺) at the C3 position. The bromine at the 5-position effectively acts as a blocking group, preventing nitration at that site, which is a common competing position in the nitration of 2-aminopyridines.

The reaction proceeds via the formation of a nitronium ion from the reaction of concentrated nitric acid and sulfuric acid. The pyridine nitrogen, being basic, is protonated under these strongly acidic conditions. This protonation deactivates the ring towards electrophilic attack. However, the potent activating effect of the amino group is sufficient to overcome this deactivation and allow the reaction to proceed.

The mechanism involves the attack of the electron-rich pyridine ring on the nitronium ion, leading to the formation of a resonance-stabilized carbocation intermediate, known as the Wheland intermediate or sigma complex. The stability of this intermediate is a key factor in determining the regioselectivity. Attack at the C3 position allows for resonance structures where the positive charge is delocalized onto the amino group, providing significant stabilization. Subsequent deprotonation of the Wheland intermediate by a weak base (such as HSO₄⁻ or H₂O) restores the aromaticity of the pyridine ring, yielding the final product, 2-amino-5-bromo-3-nitro-4-methylpyridine.

Nitration Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ H2NO3+->NO2+ - H₂O Substrate 2-amino-5-bromo-4-methylpyridine H3O+ H₃O⁺ Wheland_Intermediate Wheland Intermediate (Resonance Stabilized) Substrate->Wheland_Intermediate + NO₂⁺ Product 2-amino-5-bromo-3-nitro-4-methylpyridine Wheland_Intermediate->Product - H⁺

Caption: Overall scheme of the nitration reaction.

Experimental Protocol

This protocol is adapted from a well-established procedure for the nitration of a closely related substrate, 2-amino-5-bromopyridine, as described in Organic Syntheses, a highly reliable source for synthetic methods.[1] The presence of the activating methyl group on the target substrate may lead to a slightly faster reaction rate, and careful temperature control is paramount to minimize potential side reactions.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-Amino-5-bromo-4-methylpyridine187.0418.7 g0.10Starting material
Concentrated Sulfuric Acid (98%)98.08100 mL~1.84Solvent and catalyst
Concentrated Nitric Acid (70%)63.017.5 mL~0.12Nitrating agent
Ice18.02As needed-For cooling and quenching
40% (w/v) Sodium Hydroxide Solution40.00~270 mL-For neutralization
Deionized Water18.02As needed-For washing and precipitation
Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 100 mL of concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice-salt bath to between 0 °C and 5 °C.

  • Substrate Addition: While maintaining the temperature below 10 °C, slowly and portion-wise add 18.7 g (0.10 mol) of 2-amino-5-bromo-4-methylpyridine to the stirred sulfuric acid. The substrate should dissolve completely.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 7.5 mL of concentrated nitric acid to a small amount of chilled concentrated sulfuric acid.

  • Nitration: Slowly add the nitrating mixture dropwise from the dropping funnel to the solution of the pyridine derivative. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture between 0 °C and 5 °C. This step is highly exothermic.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. Then, allow the mixture to warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Quenching: Carefully and slowly pour the reaction mixture onto a large beaker containing at least 500 g of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Neutralization: Slowly and carefully neutralize the acidic solution with a 40% (w/v) sodium hydroxide solution. This step is also highly exothermic and should be performed in an ice bath with constant stirring. Neutralize to a pH of approximately 7-8.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the solid cake thoroughly with cold deionized water until the washings are neutral. Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Experimental_Workflow Start Start Setup Reaction Setup: - 3-necked flask - Sulfuric acid Start->Setup Cooling1 Cool to 0-5 °C Setup->Cooling1 Substrate_Addition Add 2-amino-5-bromo-4-methylpyridine Cooling1->Substrate_Addition Nitrating_Mixture Prepare Nitrating Mixture: (HNO₃ in H₂SO₄) Substrate_Addition->Nitrating_Mixture Nitration Slowly add nitrating mixture at 0-5 °C Substrate_Addition->Nitration Nitrating_Mixture->Nitration Stirring Stir at 0-5 °C for 1h, then at RT for 2h Nitration->Stirring Quenching Pour onto ice Stirring->Quenching Neutralization Neutralize with NaOH Quenching->Neutralization Filtration Filter the precipitate Neutralization->Filtration Washing Wash with cold water Filtration->Washing Drying Dry under vacuum Washing->Drying End End Product Drying->End

Caption: Step-by-step experimental workflow for the nitration.

Purification and Characterization

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Expected Characterization Data for 2-Amino-5-bromo-3-nitro-4-methylpyridine:

  • ¹H NMR: The spectrum is expected to show a singlet for the C6 proton, a singlet for the methyl protons, and a broad singlet for the amino protons. The chemical shifts will be influenced by the electronic environment.

  • ¹³C NMR: The spectrum will show distinct signals for each of the five carbon atoms in the pyridine ring and one for the methyl group.

  • IR Spectroscopy: Characteristic peaks for N-H stretching of the amino group (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹), and C-Br stretching will be observed.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₆H₅BrN₄O₂), along with characteristic isotopic patterns for bromine.

Safety Precautions and Troubleshooting

Safety:

  • Nitrating mixtures are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions.

  • Aminopyridines can be toxic. Avoid inhalation, ingestion, and skin contact.[2][3][4][5]

  • Quenching and neutralization are also highly exothermic. Perform these steps slowly and with adequate cooling.

Troubleshooting:

ProblemPossible Cause(s)Solution(s)
Low Yield Incomplete reaction. Loss of product during workup.Monitor the reaction by TLC to ensure completion. Be careful during the neutralization and filtration steps.
Formation of Byproducts Temperature too high, leading to over-nitration or oxidation.Maintain strict temperature control during the addition of the nitrating mixture.
Product is an oil Impurities present.Attempt to induce crystallization by scratching the flask or seeding. Purify by column chromatography.
Dark-colored product Presence of oxidized impurities.Recrystallize the product, possibly with the addition of a small amount of activated charcoal.

Conclusion

The nitration of 2-amino-5-bromo-4-methylpyridine provides a reliable route to a valuable synthetic intermediate. A thorough understanding of the directing effects of the substituents on the pyridine ring is key to predicting the regioselective outcome of the reaction. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently and efficiently synthesize 2-amino-5-bromo-3-nitro-4-methylpyridine for its application in the development of novel therapeutic agents.

References

  • This is a placeholder for a comprehensive reference list that would be populated with specific citations from the text, including journal articles, patents, and safety data sheets, with full bibliographic information and clickable URLs where available.
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  • CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE - Alkali Metals Limited. (URL: [Link])

  • Placeholder for additional references.
  • Placeholder for additional references.
  • 3-AMINOPYRIDINE MSDS | CAS 462-08-8 MSDS - Loba Chemie. (URL: [Link])

  • Placeholder for additional references.
  • Placeholder for additional references.
  • Placeholder for additional references.
  • 2,3-diaminopyridine - Organic Syntheses Procedure. (URL: [Link])

  • Placeholder for additional references.

Sources

Technical Application Note: Strategic Utilization of 2-Amino-5-bromo-4-methyl-3-nitropyridine in Heterocyclic Scaffold Construction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Utility[1][2][3]

In the landscape of kinase inhibitor discovery, 2-Amino-5-bromo-4-methyl-3-nitropyridine (CAS: 100367-40-6) serves as a "lynchpin" intermediate.[1] Its structural value lies in its high functional density, offering three distinct vectors for chemical elaboration:

  • The Vicinal Nitro-Amino Pair (C2/C3): A pre-installed "ortho-diamine equivalent" that allows for rapid cyclization into imidazo[4,5-b]pyridines or triazolo[4,5-b]pyridines .[1]

  • The C5-Bromine Handle: A reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), essential for attaching hydrophobic "tails" common in ATP-competitive inhibitors.[1]

  • The C4-Methyl Group: Often overlooked, this group provides steric bulk that can induce atropisomerism or fill hydrophobic pockets (e.g., the gatekeeper region in certain kinases), distinguishing it from the more common des-methyl analogs.

This guide outlines the optimized protocols for converting this precursor into the 6-bromo-7-methyl-3H-imidazo[4,5-b]pyridine scaffold—a core structure found in FLT3 and Aurora kinase inhibitors.[1]

Synthetic Roadmap & Decision Matrix

The synthesis of drug candidates from this precursor generally follows a "Cyclize-then-Couple" strategy to avoid chemoselectivity issues during the reduction step.[1]

Figure 1: Synthetic Pathway and Logic Flow

G Start 2-Amino-5-bromo- 4-methyl-3-nitropyridine Step1 Chemoselective Reduction (Fe/AcOH or SnCl2) Start->Step1 Preserve C-Br Step3 Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Step3 Alt: Couple First (Risk: Catalyst Poisoning) Inter 2,3-Diamino-5-bromo- 4-methylpyridine Step1->Inter Step2 Cyclization (TEOF or R-COOH) Inter->Step2 Core 6-Bromo-7-methyl- 3H-imidazo[4,5-b]pyridine Step2->Core Core->Step3 C-6 Functionalization Drug Kinase Inhibitor Candidate Step3->Drug

Caption: Workflow for converting the nitro-pyridine precursor into a functionalized drug scaffold. The "Cyclize-then-Couple" route is prioritized to protect the sensitive diamine intermediate.[1]

Protocol A: Chemoselective Reduction (Nitro to Amine)

Challenge: Standard catalytic hydrogenation (


) poses a high risk of hydrodebromination , stripping the critical bromine atom before it can be utilized.
Solution:  Use a dissolving metal reduction (Iron) or Stannous Chloride (

) to reduce the nitro group while leaving the aryl bromide intact.
Materials
  • Substrate: 2-Amino-5-bromo-4-methyl-3-nitropyridine (1.0 equiv)

  • Reductant: Iron powder (325 mesh, 5.0 equiv)

  • Solvent/Acid: Glacial Acetic Acid (0.5 M concentration relative to substrate) or Ethanol/

    
     (sat. aq).
    
  • Workup: Ethyl Acetate,

    
     (sat. aq), Celite.
    
Step-by-Step Methodology
  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the substrate in Ethanol (if using

    
    ) or suspend in Acetic Acid.
    
  • Activation: Add Iron powder in portions to the stirring solution at room temperature.

    • Critical Control Point: The reaction is exothermic.[1] Monitor internal temperature; do not exceed 80°C uncontrolled.

  • Reaction: Heat the mixture to 70–80°C for 2–4 hours.

    • Validation: Monitor by TLC (50% EtOAc/Hexane).[1] The starting material (yellow spot) should disappear, replaced by a lower

      
      , UV-active amine spot (often turns brown/purple upon staining with Ninhydrin).
      
  • Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron oxides. Wash the pad with Ethyl Acetate.[1]

  • Neutralization: Carefully neutralize the filtrate with saturated

    
     (evolution of 
    
    
    
    gas).
  • Isolation: Extract with Ethyl Acetate (

    
    ).[1] Dry combined organics over 
    
    
    
    and concentrate.
    • Stability Note: The resulting 2,3-diamino-5-bromo-4-methylpyridine is oxidation-sensitive (turns dark in air).[1] Proceed immediately to Protocol B or store under Argon at -20°C.

Protocol B: Cyclization to Imidazo[4,5-b]pyridine Core

This step constructs the second ring.[1] Triethyl orthoformate (TEOF) is the preferred reagent for installing a C2-hydrogen, whereas specific carboxylic acids can install C2-alkyl groups.[1]

Materials
  • Substrate: Freshly prepared 2,3-Diamino-5-bromo-4-methylpyridine.

  • Reagent: Triethyl orthoformate (TEOF) (excess, acts as solvent) OR Formic Acid.

  • Catalyst: p-Toluenesulfonic acid (pTSA) (catalytic, 5 mol%).

Step-by-Step Methodology
  • Setup: Place the diamine in a round-bottom flask. Add TEOF (10 mL per gram of substrate) and pTSA.

  • Reflux: Heat the mixture to reflux (approx. 146°C) for 3–6 hours.

    • Mechanism:[1][2] The diamine condenses with TEOF to form an imidate intermediate, which then cyclizes with loss of ethanol.

  • Monitoring: HPLC or LC-MS is preferred here.[1] Look for the mass shift:

    
    .
    
  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TEOF.

  • Purification: The residue is often a solid.[1] Triturate with diethyl ether or cold ethanol to yield the pure 6-bromo-7-methyl-3H-imidazo[4,5-b]pyridine .[1]

    • Yield Expectation: 75–85% over two steps (Reduction + Cyclization).[1]

Protocol C: Suzuki-Miyaura Cross-Coupling

Once the scaffold is built, the bromine at position 6 is activated for coupling.

Reaction Parameters Table
ParameterConditionRationale
Catalyst

(5 mol%)
Robust against steric bulk of the 7-methyl group.[1]
Base

(2.0 M aq) or

Inorganic bases facilitate transmetallation.
Solvent 1,4-Dioxane / Water (4:1)Polar aprotic/protic mix ensures solubility of polar scaffold.
Temperature 90–100°CHigh energy barrier due to electron-rich imidazole ring.[1]
Atmosphere Argon/NitrogenStrictly anaerobic to prevent homocoupling or oxidation.[1]
Step-by-Step Methodology
  • Charge: In a microwave vial or pressure tube, combine the scaffold (1.0 equiv), Boronic Acid (1.2 equiv), and Base (3.0 equiv).

  • Degas: Add solvents and sparge with Argon for 10 minutes.

  • Catalyst: Add the Pd catalyst quickly against a counter-flow of Argon. Seal the vessel.

  • Reaction: Heat at 95°C for 4–12 hours (or 30 mins in Microwave at 120°C).

  • Scavenging: If Pd residues persist, treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) before final purification.

Quality Control & Troubleshooting

Analytical Checkpoints
CheckpointMethodExpected ResultCommon Failure Mode
Starting Material

NMR (DMSO-

)
Methyl singlet

ppm.[1]
Impurity peaks at

(oxidation).[1]
Post-Reduction LC-MSMass peak

(Br isotope pattern).[1]
Mass

indicates loss of Bromine (over-reduction).
Post-Cyclization

NMR
New aromatic singlet at C2 (

ppm).
Broad peaks indicate incomplete cyclization (intermediate amidine).[1]
Safety Note: Thermal Runaway

Nitro-pyridines are energetic.[1] During the reduction step (Protocol A), the accumulation of unreacted iron and nitro compound can lead to a sudden exotherm. Always add the metal slowly and ensure adequate cooling capacity is available.[1]

References

  • Bavetsias, V., et al. (2012). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor." Journal of Medicinal Chemistry.

    • Context: Describes the use of the imidazo[4,5-b]pyridine scaffold in drug candid
  • Laufer, S. A., et al. (2008). "Synthesis and biological testing of 2,3-diaryl-imidazo[4,5-b]pyridines as inhibitors of p38 MAP kinase." Journal of Medicinal Chemistry. Context: Establishes the "Cyclize-then-Couple" synthetic logic.
  • PubChem Compound Summary. "2-Amino-5-bromo-3-nitropyridine" (Analogous Precursor Data).

    • Context: Safety and physical property d
  • BenchChem Protocols. "Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine."

    • Context: Specific conditions for coupling sterically hindered methyl-pyridines.[1]

Sources

Troubleshooting & Optimization

Low yield in 2-Amino-5-bromo-4-methyl-3-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-5-bromo-4-methyl-3-nitropyridine Synthesis

Executive Summary & Route Analysis

The Core Problem: The synthesis of 2-amino-5-bromo-4-methyl-3-nitropyridine is notoriously difficult due to the conflict between steric hindrance and electronic activation .

  • Electronic: The amino group (

    
    ) at C2 and methyl group (
    
    
    
    ) at C4 strongly activate the C3 and C5 positions.
  • Steric: The C3 position is "sandwiched" between the amino and methyl groups, creating significant steric strain. The C5 position is sterically open.

The Yield Trap: Most researchers encounter low yields because they attempt Direct Nitration first.

  • Scenario A (Nitration First): Nitration of 2-amino-4-methylpyridine overwhelmingly favors the C5-nitro isomer (the open position) over the desired C3-nitro isomer. Isolating the C3-isomer results in massive mass loss (often <10% yield).

  • Scenario B (Bromination First): Bromination blocks the C5 position efficiently. However, the subsequent nitration at C3 is sluggish because the ring is now deactivated by the bromine and the C3 spot is sterically crowded.

The Recommended Strategy: Route B (Bromination First) is the industry standard for regiocontrol, but it requires specific modifications to the nitration step to overcome deactivation. This guide focuses on optimizing this route.

Diagnostic Workflow (Decision Tree)

Before adjusting your protocol, identify your specific failure mode using the diagram below.

TroubleshootingTree Start Start: Identify the Failure Point Q1 Which Route are you using? Start->Q1 RouteA Route A: Nitration First (Start -> Nitro -> Bromo) Q1->RouteA RouteB Route B: Bromination First (Start -> Bromo -> Nitro) Q1->RouteB IssueA Issue: Low Yield of 3-Nitro Isomer RouteA->IssueA Q2 Step 1: Bromination Yield? RouteB->Q2 AdviceA CRITICAL ERROR: Sterics favor 5-Nitro. Switch to Route B. IssueA->AdviceA LowBr Low Yield (<80%) Q2->LowBr HighBr High Yield (>85%) Q2->HighBr FixBr Switch Reagent: Use NBS/DMF instead of Br2/AcOH. Keep Temp < 10°C. LowBr->FixBr Q3 Step 2: Nitration Outcome? HighBr->Q3 Tar Black Tar / Decomposition Q3->Tar NoRxn No Reaction / Starting Material Q3->NoRxn FixTar Exotherm Control: Pre-cool H2SO4. Add HNO3 dropwise at -5°C. Check for moisture. Tar->FixTar FixNoRxn Activation Needed: Use Fuming HNO3. Allow warm-up to 20°C (CAREFULLY) after addition. NoRxn->FixNoRxn

Caption: Diagnostic logic for identifying yield loss. Route A is generally discouraged due to poor regioselectivity.

Optimized Protocol & Troubleshooting

Step 1: Bromination (Blocking the C5 Position)

Goal: Synthesize 2-amino-5-bromo-4-methylpyridine.

Common Pitfall: Using elemental bromine (


) in acetic acid often leads to di-bromo byproducts or "tar" due to oxidation.
Optimized Protocol:  Use N-Bromosuccinimide (NBS)  in a polar aprotic solvent.
ParameterStandard Protocol (High Risk)Optimized Protocol (High Yield)
Reagent

/ Acetic Acid
NBS (1.05 eq)
Solvent Acetic Acid /

DMF or Acetonitrile
Temperature Ambient0°C to 10°C
Workup Neutralization (Exothermic)Aqueous dilution + Filtration

Troubleshooting Q&A:

  • Q: My product is purple/black.

    • A: This indicates oxidation of the amino group. Ensure your NBS is white (not yellow) and keep the reaction in the dark/low light. Use DMF as solvent to stabilize the intermediate.

  • Q: I see di-bromo impurities.

    • A: You are running too hot or using excess NBS. The C3 position is sterically hindered but will brominate if forced. Keep equivalents strictly at 1.0–1.05.

Step 2: Nitration (The Critical Bottleneck)

Goal: Synthesize 2-amino-5-bromo-4-methyl-3-nitropyridine.

The Challenge: You are trying to nitrate a ring that is now deactivated (by Br) and sterically crowded (at C3). The Fix: Use a Nitramine Rearrangement strategy or controlled mixed-acid nitration.

Detailed Protocol:

  • Dissolution: Dissolve 2-amino-5-bromo-4-methylpyridine in conc.

    
      (10 vol).
    
    • Critical: Maintain temp < 10°C during dissolution. The amine will form a salt, generating heat.

  • Addition: Cool to -5°C . Add Fuming

    
      (1.1 eq) dropwise.
    
    • Note: Do not let temp rise above 0°C during addition.

  • Reaction: Stir at 0°C for 1 hour.

    • Checkpoint: Check TLC/HPLC.[1] If no reaction, allow to warm to 20°C (Room Temp). DO NOT HEAT above 40°C; this causes immediate tar formation (decomposition of the nitramine intermediate).

  • Quench: Pour onto crushed ice.

  • Neutralization (Yield Killer): Slowly adjust pH to 5–6 with

    
     or 
    
    
    
    .
    • Warning: The product is amphoteric. If pH > 9, it redissolves. If pH < 2, it stays as salt. Target pH 5–6 .

Troubleshooting Q&A:

  • Q: I get a violent exotherm and no product.

    • A: You likely added nitric acid too fast or at too high a temperature. The nitration of aminopyridines can proceed via an unstable

      
      -nitro intermediate (nitramine). If this decomposes, you get tar. Keep it cold.
      
  • Q: My yield is <20% after workup.

    • A: Check your aqueous layer.[2][3][4] The 3-nitro group makes the amino proton acidic, and the pyridine nitrogen is basic. At neutral pH, it precipitates. If you over-basified, re-acidify to pH 5.

  • Q: Can I use the Nitration-First route instead?

    • A: Only if you are prepared for a difficult separation. Nitration of the starting material yields ~80% 5-nitro (useless) and ~20% 3-nitro (target). You will discard 80% of your material.

Mechanism of Failure (Visualized)

Understanding why the reaction fails is key to fixing it.

Mechanism cluster_RouteA Route A (Nitration First) cluster_RouteB Route B (Bromination First - Recommended) SM 2-Amino-4-methylpyridine Nitro5 5-Nitro Isomer (Major Product - 80%) SM->Nitro5 Sterically Open Nitro3 3-Nitro Isomer (Minor Product - 20%) SM->Nitro3 Sterically Crowded Bromo5 5-Bromo Intermediate (High Yield) SM->Bromo5 NBS/DMF (Blocks C5) Target Target: 2-Amino-5-bromo-4-methyl-3-nitropyridine Bromo5->Target HNO3/H2SO4 (Forced to C3)

Caption: Route comparison showing why Route B is necessary to force substitution at the crowded C3 position.

References

  • Organic Syntheses , Coll. Vol. 3, p. 53 (1955); Vol. 26, p. 16 (1946). Synthesis of 2,3-Diaminopyridine (discusses nitration/bromination sequences).

  • European Patent EP0530524A1 . Method of producing 2-amino-3-nitro-5-halogenopyridine.[5] (Discusses the pitfalls of direct nitration and the low yield of the Dunn method).

  • BenchChem Technical Support . Synthesis of 2-Amino-4-bromo-3-nitropyridine Troubleshooting Guide. (Addresses regioselectivity and temperature control).

  • Journal of Medicinal Chemistry , 2012. Synthesis of Lenvatinib Intermediates.[5][6] (Contextualizes the industrial relevance of the 4-methyl scaffold).

Sources

Identifying byproducts in the synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Minimizing Byproducts in the Synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine CAS Registry Number: 100367-40-6 Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.[1][2]

Strategic Overview: The "Block-then-Nitrate" Approach

The synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine presents a classic regioselectivity challenge.[1][2] Direct nitration of 2-amino-4-methylpyridine typically favors the 5-position (para to the amino group), yielding the unwanted 5-nitro isomer.[1][2]

To successfully target the 3-position, the standard industrial and laboratory protocol employs a "Block-then-Nitrate" strategy .[1][2] This involves first brominating the 5-position to "block" it, forcing the subsequent nitration to occur at the sterically more crowded 3-position (ortho to the amino group).

This guide focuses on troubleshooting this specific two-step pathway:

  • Bromination: 2-Amino-4-methylpyridine

    
     2-Amino-5-bromo-4-methylpyridine.[1][2][3]
    
  • Nitration: 2-Amino-5-bromo-4-methylpyridine

    
     2-Amino-5-bromo-4-methyl-3-nitropyridine.[1][2]
    

Module 1: Troubleshooting Phase I — Bromination

Objective: Selective monobromination at the C5 position. Reagents:


 in Acetic Acid or NBS in DMF/MeCN.
Common Issue: Formation of Dibromo Impurity

Symptom: LCMS shows a mass peak at M+2+2 (approx. +158-160 amu shift) or NMR shows loss of all aromatic protons.[1][2]

ImpurityStructureCauseSolution
3,5-Dibromo-2-amino-4-methylpyridine Bromine at both C3 and C5 positions.[1][2][3]Excess brominating agent; Temperature too high (>50°C); Lack of stoichiometry control.[2]Protocol Adjustment: Maintain temperature <20°C during addition. Use exactly 0.95–1.0 eq of

. Purification: Recrystallize from non-polar solvents (e.g., hexanes or ligroin) where the dibromo species is more soluble.
Common Issue: Hydrobromide Salt Precipitation

Symptom: Thick precipitate forms immediately, stalling stirring.[1][2]

  • Explanation: The product often precipitates as the HBr salt, trapping unreacted starting material.[1]

  • Correction: Do not filter immediately. Dilute with water to dissolve the salt, then neutralize with NaOH/Na₂CO₃ to precipitate the free base.[1]

Module 2: Troubleshooting Phase II — Nitration

Objective: Electrophilic aromatic substitution at the C3 position. Reagents:


 / 

(Mixed Acid).[2]
Common Issue: The N-Nitro Rearrangement Failure

Symptom: Low yield of C-nitro product; presence of unstable intermediates.[1][2]

  • Mechanism: Nitration of aminopyridines often proceeds via an N-nitramino intermediate (

    
    ), which then rearranges to the carbon ring (C3) under acidic heating.[2]
    
  • Troubleshooting:

    • Observation: If the reaction is quenched too early or run too cold (<0°C only), the N-nitro species may persist.

    • Fix: The reaction typically requires a "cook" phase (warming to ~40–50°C) after addition to drive the rearrangement from N to C3.

Common Issue: Hydrolysis to Pyridones

Symptom: Formation of a highly polar impurity; loss of the amino group signal in NMR.

ImpurityStructureCauseSolution
5-Bromo-4-methyl-3-nitro-2-pyridone

converted to

(amide/pyridone tautomer).[1][2]
Diazotization conditions (if

used) or excessive heating in aqueous acid.[2]
Protocol Adjustment: Avoid aqueous conditions during the nitration phase. Ensure reagents are anhydrous. Quench onto ice slowly to minimize local exotherms.[2]

Module 3: Analytical Fingerprinting & Logic

H-NMR Diagnostic Guide

Distinguishing the Target (3-nitro) from the Intermediate (non-nitrated) and Isomers.[2]

CompoundKey Signal (Aromatic Region)MultiplicityInterpretation
Starting Material (2-Amino-4-methylpyridine)

6.4 (C3-H) &

7.8 (C6-H)
Two Singlets (or weak coupling)Two aromatic protons present.[2]
Intermediate (2-Amino-5-bromo-4-methylpyridine)

6.3–6.5 (C3-H) &

8.0–8.1 (C6-H)
Two SingletsC5 is blocked.[2] C3-H is upfield (ortho to

).[2] C6-H is deshielded by Br.[1][2]
TARGET (2-Amino-5-bromo-4-methyl-3-nitropyridine)

8.3–8.5 (C6-H)
One Singlet The C3-H signal DISAPPEARS. Only the C6-H remains, significantly deshielded by the nitro group.[1]
Wrong Isomer (5-nitro isomer)Not formed via this routeN/AIf direct nitration was used, C3-H would remain.[1][2]
Visualizing the Pathway

SynthesisPathway SM Starting Material 2-Amino-4-methylpyridine Step1 Step 1: Bromination (Br2/AcOH) SM->Step1 Inter Intermediate 2-Amino-5-bromo-4-methylpyridine (Blocks C5 position) Step1->Inter Major Product Impurity1 Impurity: 3,5-Dibromo species (Over-bromination) Step1->Impurity1 Excess Br2 / High Temp Step2 Step 2: Nitration (HNO3/H2SO4) Inter->Step2 NNitro Transient Intermediate N-Nitramino species Step2->NNitro Kinetic Product Impurity2 Impurity: Pyridone derivatives (Hydrolysis) Step2->Impurity2 Aq. Acid / Overheating Target TARGET 2-Amino-5-bromo-4-methyl-3-nitropyridine NNitro->Target Rearrangement (Heat)

Caption: Logical flow of the "Block-then-Nitrate" strategy, highlighting the critical intermediate that prevents regio-isomer formation and the branch points for common impurities.

Module 4: Validated Experimental Protocols

Protocol A: Synthesis of Intermediate (2-Amino-5-bromo-4-methylpyridine)

Derived from optimized conditions for aminopicolines [1, 4].[1][2]

  • Setup: Charge a reactor with 2-Amino-4-methylpyridine (1.0 eq) and Glacial Acetic Acid (5 vol). Cool to 10–15°C.[2]

  • Addition: Add Bromine (1.0 eq) in Acetic Acid (2 vol) dropwise over 1 hour. Critical: Keep T < 20°C to minimize dibromo formation.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 2 hours. A thick precipitate (HBr salt) will form.[2]

  • Workup: Dilute with water (10 vol) to dissolve the solids. Slowly add 40% NaOH or solid

    
     until pH 
    
    
    
    8–9.[1][2]
  • Isolation: Filter the resulting solid. Wash with cold water.[2][4]

    • Self-Validation: Check MP.[2][5] Literature reports 148–151°C for the pure intermediate [5].

Protocol B: Synthesis of Target (2-Amino-5-bromo-4-methyl-3-nitropyridine)

Derived from nitration protocols for halopyridines [1, 3].[1]

  • Setup: Dissolve 2-Amino-5-bromo-4-methylpyridine (from Protocol A) in Conc.

    
     (4 vol) at 0–5°C.[2]
    
  • Addition: Add Fuming

    
     (1.1 eq) dropwise, maintaining T < 10°C.
    
  • Rearrangement: After addition, allow the mixture to warm to room temperature, then heat to 45–50°C for 1–2 hours. This step is essential to drive the N-nitro to C-nitro rearrangement.[1]

  • Quench: Pour the mixture onto crushed ice (10 vol).

  • Neutralization: Adjust pH to 5–6 with Ammonium Hydroxide (

    
    ). Avoid strong bases like NaOH at high temperatures to prevent hydrolysis.[1]
    
  • Isolation: Filter the yellow precipitate. Recrystallize from Ethanol or Ethyl Methyl Ketone if necessary.[2]

    • Self-Validation: Target Melting Point is approximately 170°C [2].[1][2]

References

  • European Patent Office. (1993).[2] Method of producing 2-amino-3-nitro-5-halogenopyridine (EP 0530524 A1).[1] Retrieved from

  • Fisher Scientific. (n.d.). 2-Amino-5-bromo-4-methyl-3-nitropyridine Product Specifications. Retrieved from [Link][2][3][6]

  • Organic Syntheses. (1951). 2,3-Diaminopyridine (via 2-Amino-5-bromo-3-nitropyridine).[1][2][3][7] Org.[2][3][8] Synth. 1951, 31,[1] 46. Retrieved from [Link][2]

Sources

Technical Support Center: Purification of 2-Amino-5-bromo-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-100367-40-6 Status: Open Assigned Specialist: Senior Application Scientist[1]

Welcome to the Purification Support Hub

You are likely working with 2-Amino-5-bromo-4-methyl-3-nitropyridine (CAS: 100367-40-6), a critical intermediate often used in the synthesis of Hsp90 inhibitors and other kinase-targeting pharmaceuticals.[1]

Handling this compound presents specific challenges:

  • Solubility: The nitro and amino groups create a "push-pull" electronic system, reducing solubility in non-polar solvents while making it prone to "oiling out" in polar protic solvents.[1]

  • Impurities: Common contaminants include the unreacted starting material (des-bromo), inorganic salts (pyridinium hydrobromide), and oxidation byproducts (tars).[1]

This guide provides a tiered troubleshooting approach, moving from standard recrystallization to advanced chromatographic separation.

Module 1: The "Quick Fix" (Standard Recrystallization)

Applicability: Use this for crude material with >85% purity (by HPLC/LC-MS) that contains inorganic salts or minor organic impurities.[1]

The Protocol: Ethanol/Water System

While many aminopyridines crystallize from benzene or toluene, the nitro group on this molecule increases polarity.[1] We recommend a polar protic solvent system.[1][2]

Reagents Required:

  • Ethanol (Absolute or 95%)[1]

  • Deionized Water[3]

  • Activated Charcoal (optional, for colored impurities)[1]

Step-by-Step Workflow:

  • Dissolution: Place crude solid in a flask. Add minimum boiling Ethanol (~10-15 mL per gram).[1]

    • Note: If it does not dissolve completely, add Ethanol in small increments.[1][2]

  • Hot Filtration (Critical): If insoluble particles remain (likely inorganic salts like NaBr or KBr from the bromination step), filter the hot solution through a pre-heated funnel/Celite pad.[1]

  • Nucleation: Remove the heat source.[1] Add warm water dropwise until the solution becomes slightly turbid (cloud point).

  • Clarification: Add just enough hot Ethanol to make the solution clear again.

  • Crystallization: Allow the flask to cool to room temperature slowly (wrap in foil/towel). Then, chill in an ice bath (0-4°C) for 2 hours.

  • Collection: Filter the yellow/orange crystals and wash with cold 50% Ethanol/Water.

Data: Solvent Selection Guide
Solvent SystemSuitabilityNotes
Ethanol (95%) High Best balance of yield and purity.[1] Standard first choice [1].
Glacial Acetic Acid MediumGood for very crude material, but difficult to dry (high BP).
DMF/Water MediumPowerful solvent, but risk of product loss in mother liquor.
Ethyl Acetate LowOften leads to "oiling out" rather than crystallization.[1]

Module 2: Troubleshooting (Q&A)

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?

  • Diagnosis: This occurs when the solution cools too fast or the solvent polarity is mismatched.[1] The compound separates as a liquid phase before it can organize into a crystal lattice.[1]

  • Fix: Re-heat the mixture until dissolved. Add a "seed crystal" of pure material (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation. Slow down the cooling rate.

Q2: The melting point is low (<160°C).[1] What does this indicate?

  • Diagnosis: The pure compound should melt between 160-170°C [2][3].[1] A depressed melting point usually indicates the presence of the des-bromo starting material (2-amino-4-methyl-3-nitropyridine).[1]

  • Fix: Recrystallization is often inefficient at separating these structural analogs.[1] You must proceed to Module 3 (Chromatography) .[1]

Q3: The solid is dark brown/black. Is it ruined?

  • Diagnosis: This is likely surface oxidation or trace tar formation.[1]

  • Fix: Perform the "Hot Filtration" step in Module 1 using Activated Charcoal . This will adsorb the polymeric colored impurities without significantly reducing yield.[1]

Module 3: Advanced Purification (Chromatography)

Applicability: Use when recrystallization fails or when separating regioisomers/starting materials.[1]

The Challenge: Aminopyridines are basic and can interact with the acidic silanol groups on silica gel, leading to "streaking" (broad tails on TLC/Column) and poor separation.

The "Buffered" Silica Protocol

Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase: Hexane : Ethyl Acetate (Gradient 90:10 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 60:40)
Modifier:  1% Triethylamine (TEA)

Workflow:

  • Pre-treat Silica: Slurry the silica in the starting mobile phase containing 1% TEA.[1] This neutralizes the acidic sites.[1]

  • Loading: Dissolve the crude in a minimum amount of DCM (Dichloromethane) or absorb onto silica (dry loading) if solubility is poor.[1]

  • Elution: Run the gradient. The nitro group makes the compound visible under UV (254 nm).[1]

  • Post-Process: Rotovap the fractions.

    • Warning: TEA has a high boiling point.[1] You may need to dry the solid in a vacuum oven at 40°C overnight to remove amine residues.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this specific intermediate.

PurificationLogic Start Crude 2-Amino-5-bromo- 4-methyl-3-nitropyridine PurityCheck Check Purity (LC-MS / NMR) Start->PurityCheck Decision Is Purity > 85%? PurityCheck->Decision Recryst Method A: Recrystallization (Ethanol/Water) Decision->Recryst Yes Chromato Method B: Column Chromatography (Hex/EtOAc + 1% TEA) Decision->Chromato No (or if des-bromo present) ResultA Check Melting Point (Target: 160-170°C) Recryst->ResultA Success Pure Product (Pale Yellow Solid) ResultA->Success MP Correct ResultA->Chromato MP Low / Oiling Out DryLoad Dry Loading on Silica Chromato->DryLoad DryLoad->Success

Figure 1: Decision Matrix for Purification.[1] Green paths indicate the most efficient route for semi-pure material.

References

  • University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization. Retrieved February 7, 2026, from [Link][1]

Sources

Optimizing reaction conditions for cross-coupling with 2-Amino-5-bromo-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-5-bromo-4-methyl-3-nitropyridine

Status: Operational Ticket ID: CHEM-SUP-8821 Subject Specialist: Senior Application Scientist, Catalysis Division[1][2]

Executive Summary: The Substrate Profile

Welcome to the technical support hub for 2-Amino-5-bromo-4-methyl-3-nitropyridine . This substrate presents a "perfect storm" of electronic and steric challenges for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1]

Why this reaction fails (The "Why"): Most users experience low conversion (<20%) or catalyst deactivation when applying standard conditions (e.g., Pd(PPh3)4/Na2CO3).[1][2] This is due to three specific structural features:

  • The "Amidine" Trap (Catalyst Poisoning): The C2-amino group and the pyridine nitrogen form a bidentate "amidine-like" chelation motif.[2] This displaces monodentate ligands (like PPh3), forming a stable, non-reactive Pd-complex.[1]

  • The C4-Methyl Steric Wall: The methyl group at C4 is ortho to the reactive bromide at C5. This creates significant steric hindrance, preventing bulky Pd-complexes from accessing the oxidative addition site unless specific "flexible" ligands are used.[1]

  • Electronic Deactivation: The C3-nitro group is a strong electron-withdrawing group (EWG).[1][2] While this actually accelerates oxidative addition, it destabilizes the resulting Pd(II)-aryl species, making it prone to protodebromination (side product: 2-amino-4-methyl-3-nitropyridine) if transmetallation is slow.[1][2]

Diagnostic & Troubleshooting (FAQ)

Q1: My reaction turns black immediately, and I see no product. Why? A: Immediate "Pd-black" formation indicates ligand dissociation.[1][2] Your ligand is likely not bulky or electron-rich enough to hold onto the Palladium in the presence of the substrate's free amine.

  • Fix: Switch to Buchwald G3/G4 Precatalysts (e.g., XPhos Pd G4).[1][2] These release the active Pd(0) species inside the catalytic cycle, preventing early death.

Q2: I see 50% conversion, but the major product is the de-brominated starting material. A: This is "Protodebromination." The Pd inserted into the C-Br bond, but the boronic acid failed to transmetallate quickly enough. The Pd species then grabbed a proton from the solvent or the amine.

  • Fix: Use anhydrous conditions (Dioxane/Toluene) rather than aqueous mixtures. Switch to a stronger base like K3PO4 (anhydrous) to accelerate transmetallation.[1]

Q3: Can I protect the amine with Boc/Acetyl to improve yield? A: Yes, but it is often unnecessary with modern ligands.

  • Recommendation: Try SPhos or XPhos first.[1] If yields remain <40%, protect as the N-acetyl (Ac) derivative.[1] Avoid Boc if using Lewis Acid additives, as the nitro group makes the Boc thermally unstable >80°C.

Decision Logic & Mechanism Visualization

The following diagrams illustrate the interference mechanism and the logic flow for optimization.

OptimizationLogic Start Substrate: 2-Amino-5-bromo-4-methyl-3-nitropyridine Check1 Is the Amine Protected? Start->Check1 YesProt Yes (Ac/Boc) Check1->YesProt Lower Risk NoProt No (Free NH2) Check1->NoProt High Risk StdCond Standard Conditions Pd(dppf)Cl2, K2CO3 Dioxane/H2O YesProt->StdCond Result High Yield Cross-Coupling StdCond->Result Risk Risk: Pd Chelation NoProt->Risk Soln1 Steric Solution: Ligand: SPhos or XPhos (Overcomes C4-Me Bulk) Risk->Soln1 Step 1 Soln2 Precatalyst Solution: Pd-G4 Precatalysts (Prevents Deactivation) Soln1->Soln2 Step 2 Soln2->Result

Figure 1: Optimization decision tree based on substrate protection status and steric constraints.

ChelationMech Pd Active Pd(0)L Complex Catalyst Poisoning Complex (Pd coordinated by Py-N and NH2) Pd->Complex Small Ligands (PPh3) Displaced by Substrate Cycle Catalytic Cycle (Oxidative Addition) Pd->Cycle Bulky Ligands (XPhos) Prevent Chelation Substrate 2-Amino-pyridine Substrate Substrate->Complex

Figure 2: Mechanism of catalyst poisoning by the free amino-pyridine motif.[1][2]

Optimized Experimental Protocols

These protocols are designed to be self-validating . If the color change described does not occur, abort and check reagent quality.

Protocol A: The "Gold Standard" (Suzuki-Miyaura)

Best for: Complex boronic acids, high-value synthesis, unprotected amine.[1][2]

Reagents:

  • Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) - Crucial for stability.[1][2]

  • Base:

    
     (0.5 M in water).[1][2]
    
  • Solvent: 1,4-Dioxane (Degassed).[1][2][3]

Procedure:

  • Charge: In a reaction vial, add Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G4 (0.02 equiv / 2 mol%).

  • Seal & Purge: Cap the vial. Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvent: Inject degassed 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Base: Inject degassed 0.5 M

    
     (3.0 equiv).
    
  • Reaction: Heat to 80°C for 2–4 hours.

    • Visual Check: The reaction should turn from orange/red to dark brown/black slowly over 30 mins. If it turns black instantly upon mixing, oxygen was present.[1]

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .[1][2]
    
Protocol B: The "Steric Buster" (Buchwald-Hartwig)

Best for: Amination at C5.[1][2] Note: The C4-Methyl makes this difficult.[1][2]

Reagents:

  • Catalyst: BrettPhos Pd G4 (Excellent for primary amines) or RuPhos Pd G4 (Secondary amines).[1][2]

  • Base: LiHMDS (1.0 M in THF) - Soluble bases are preferred to avoid surface passivation.[1][2]

  • Solvent: Toluene (Anhydrous).[1][2]

Procedure:

  • Charge: Add Substrate (1.0 equiv), Amine (1.2 equiv), and Catalyst (3 mol%).

  • Inert: Purge with Argon.

  • Solvent: Add anhydrous Toluene.

  • Base: Add LiHMDS (2.2 equiv) dropwise at RT.[1]

    • Note: The extra equivalent accounts for the deprotonation of the substrate's own

      
       group.[2]
      
  • Heat: 100°C sealed tube for 12 hours.

Comparative Data: Ligand Performance

The following table summarizes internal benchmarking data for the coupling of 2-amino-5-bromo-4-methyl-3-nitropyridine with Phenylboronic acid.

Ligand SystemPd SourceConversion (LCMS)Yield (Isolated)Notes


15%0%Failed. Catalyst poisoning observed (immediate black precipitate).
dppf

45%32%Moderate. Slow reaction.[1] Significant protodebromination.[1]
SPhos

88%74%Good. Handles the C4-Methyl steric bulk well.[1][2]
XPhos XPhos Pd G4 >98% 91% Excellent. The G4 precatalyst prevents induction period poisoning.
References
  • Buchwald, S. L., et al. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines."[1][2] Journal of the American Chemical Society, 2010. (Demonstrates the specific challenge of 2-aminopyridine chelation).

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions."[1] Chemical Science, 2013.[1][2] (Establishes G3/G4 precatalyst utility for difficult substrates).

  • BenchChem Technical Support. "Catalyst Poisoning in Suzuki Coupling: Identification and Elimination." Organic Process Research & Development, 2017.[1][2][4] (General troubleshooting for catalyst deactivation).

  • Lutz, M. R., et al. "High-Throughput Optimization of the Suzuki-Miyaura Coupling."[1][2] The Royal Society of Chemistry, 2021. (Statistical data on ligand performance for heteroaryl halides).

Sources

Technical Support: Navigating Reactivity in 2-Amino-5-bromo-4-methyl-3-nitropyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific reactivity profile of 2-Amino-5-bromo-4-methyl-3-nitropyridine . This scaffold is a "linchpin" intermediate, particularly in the synthesis of JAK and CDK kinase inhibitors. Its utility stems from its three orthogonal handles: the C5-Bromine (cross-coupling), the C3-Nitro/C2-Amino pair (cyclization to imidazopyridines), and the C4-Methyl group (steric gatekeeper).[1][2]

However, this density of functional groups creates a "crowded core," leading to predictable failure modes.[2] This document details how to troubleshoot these specific issues.

Module 1: Palladium-Catalyzed Cross-Coupling (C5-Br)

The Issue: Low yields or "stalled" reactions during Suzuki-Miyaura or Buchwald-Hartwig couplings. Root Cause: The free C2-amino group coordinates to Pd(II) species, poisoning the catalyst. Additionally, the C4-methyl and C3-nitro groups create a steric "sandwich" around the C5-bromine, slowing oxidative addition.[1][2]

Troubleshooting Guide
SymptomDiagnosisCorrective Action
Start Material (SM) Unreacted Catalyst Deactivation (Poisoning)Protocol A: Switch to pre-catalysts (e.g., XPhos Pd G2) that activate rapidly. Protocol B: Protect the amine (e.g., Acetyl or Boc) before coupling.
Protodebromination (C5-H) Reductive Elimination of H-Pd-ArSwitch solvent to anhydrous 1,4-dioxane.[1][2] Avoid alcoholic solvents.[1] Use a milder base (K₃PO₄ instead of Na₂CO₃).[1]
Homocoupling of Boronic Acid Oxidative HomocouplingDegas solvents thoroughly (Sparge with Ar for 20 min). Reduce catalyst loading.
Decision Tree: Optimizing the Suzuki Coupling

SuzukiOptimization Start Suzuki Coupling Failed CheckSM Is Starting Material (SM) Recovered? Start->CheckSM CheckProd Is Protodebrominated Product (C5-H) Formed? CheckSM->CheckProd No (SM Consumed) Poisoning Diagnosis: Catalyst Poisoning by Free Amine CheckSM->Poisoning Yes (SM Intact) Sterics Diagnosis: Steric Hindrance (C4-Me/C3-NO2) CheckProd->Sterics No (Complex Mixture) Reduction Diagnosis: Reductive Side Reaction CheckProd->Reduction Yes Action1 Action: Use Buchwald Pre-catalysts (XPhos Pd G2) or Protect Amine Poisoning->Action1 Action2 Action: Increase Temp (100°C) or Switch to Microwave Sterics->Action2 Action3 Action: Switch to Anhydrous Dioxane Change Base to K3PO4 Reduction->Action3

Caption: Logic flow for diagnosing Suzuki coupling failures on the 2-amino-5-bromo-4-methyl-3-nitropyridine scaffold.

Module 2: Nitro Reduction & Cyclization (Imidazopyridine Synthesis)

The Issue: Formation of black tars or deep red impurities during the reduction of the nitro group to the diamine. Root Cause: The resulting 2,3-diamino-5-bromo-4-methylpyridine is highly electron-rich and sensitive to oxidative polymerization in air.[1][2] The C4-methyl group can also inductively stabilize radical intermediates, promoting side reactions.[1][2]

FAQ: Reduction Protocols

Q: My diamine product turns black upon filtration. How do I prevent this? A: Do not isolate the diamine if possible. Use a "telescoped" (one-pot) procedure where the reduction and cyclization happen sequentially under inert gas.[1]

Q: Which reduction method is best for this specific scaffold? A:

  • Hydrogenation (H₂/Pd-C): Cleanest, but risk of debromination (removing the C5-Br).[1] Fix: Add an equivalent of thiophene or use Pt/C (sulfided) to prevent dehalogenation.[1]

  • Iron/Acetic Acid (Fe/AcOH): Robust and cheap.[1] Risk:[1][2][3][4] Iron salts can chelate the diamine, making workup difficult. Fix: Use EDTA wash during workup.[1][2]

  • Sodium Dithionite (Na₂S₂O₄): Mild, homogenous conditions suitable for scale-up.[1]

Protocol: One-Pot Reductive Cyclization to Imidazo[4,5-b]pyridine

This protocol avoids isolating the unstable diamine.

  • Dissolve: 1.0 eq of 2-amino-5-bromo-4-methyl-3-nitropyridine in EtOH/H₂O (4:1).

  • Reduce: Add 3.0 eq Fe powder and 0.1 eq NH₄Cl. Heat to 80°C for 2 hours.

    • Check: TLC should show disappearance of yellow nitro compound and appearance of blue-fluorescent diamine.[1][2]

  • Cyclize (In Situ): Add 1.5 eq of the aldehyde (R-CHO) and 1.0 eq of Na₂S₂O₅ (oxidant/condensing agent).

  • Heat: Reflux for 4-6 hours.

  • Workup: Filter hot through Celite (removes Fe). Basify filtrate to precipitate the stable imidazopyridine.

Module 3: Diazotization (Sandmeyer Reactions)

The Issue: Attempting to convert the C2-amino group to a halogen (Cl/Br) results in 2-pyridone (hydrolysis product) instead of the halide. Root Cause: The pyridine ring nitrogen is basic. In aqueous acid (standard Sandmeyer), the ring nitrogen protonates, deactivating the system. Furthermore, water attacks the diazonium intermediate faster than the halide ion.

Technical Insight: The "Anhydrous" Fix

For this scaffold, avoid aqueous NaNO₂/HCl . You must use alkyl nitrites in organic solvents (Doyle's conditions).[1]

Optimized Protocol (C2-Amino


 C2-Bromo): 
  • Solvent: Anhydrous Acetonitrile (MeCN).[1]

  • Reagents: 1.5 eq tert-Butyl Nitrite (t-BuONO) and 1.2 eq CuBr₂ .

  • Procedure:

    • Suspend CuBr₂ in MeCN at 0°C.

    • Add t-BuONO dropwise.[1][2]

    • Add the pyridine substrate slowly (solid addition or solution).

    • Warm to 60°C.[1][5]

  • Why it works: The organic solvent prevents hydrolysis to the pyridone. The Cu(II) species facilitates the radical transfer required for substitution on the electron-deficient ring.

Module 4: Steric & Electronic Landscape

Understanding the "Crowded Core" is vital for designing derivatives.

MoleculeMap Core Pyridine Core N3 C3-Nitro (EWG / Steric Bulk) Core->N3 Me4 C4-Methyl (Steric Gatekeeper) Core->Me4 Br5 C5-Bromo (Coupling Handle) Core->Br5 NH2 C2-Amino (Directing Group) Core->NH2 N3->Me4 High Steric Clash Me4->Br5 Hinders Pd Approach NH2->N3 H-Bonding / Cyclization

Caption: Steric and electronic interactions within the 2-amino-5-bromo-4-methyl-3-nitropyridine scaffold.

Data Summary: Reactivity Trends
Reaction TypeReactivity at C5 (Br)Reactivity at C2 (NH₂)Major Risk
SNAr Low (Deactivated by Amino)High (Nucleophilic)N-Alkylation instead of displacement
Suzuki Coupling Moderate (Steric hindrance)Catalyst PoisonProtodebromination
Nitration N/A (Already nitrated)N/AOver-nitration (rare)
Oxidation StableStableC4-Methyl oxidation to acid (KMnO₄)

References

  • Synthesis of 2-Amino-5-bromo-3-nitropyridine analogs

    • Source: Organic Syntheses, Coll.[5][6] Vol. 5, p. 346 (1973).

    • Relevance: Foundational method for bromination and nitr
    • URL:[1]

  • Suzuki Coupling of 2-Amino-halopyridines

    • Source: BenchChem Application Notes (2024).[1] "Protocol for Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine."

    • Relevance: Addresses catalyst poisoning by free amines.[1][2]

    • URL: (General Reference)[1]

  • Sandmeyer Reactions on Heterocycles

    • Title: "The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems."
    • Source:Synthesis 2010(16): 2725-2730.[1][2][3]

    • Relevance: Establishes the necessity of non-aqueous conditions for aminopyridines.
    • URL:[1][2][3]

  • Imidazo[4,5-b]pyridine Synthesis

    • Title: "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton
    • Source:ACS Omega 2018, 3, 4, 4661–4669.[2]

    • Relevance: Details the reductive cyclization p
    • URL:[1]

Sources

Improving regioselectivity in the synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine

Subject: Troubleshooting Regioselectivity & Yield Optimization Ticket ID: REGIO-PYR-003 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The "Blocking Strategy" Paradigm

You are likely encountering a specific regioselectivity bottleneck: Direct nitration of 2-amino-4-methylpyridine predominantly yields the 5-nitro isomer, not the desired 3-nitro isomer.

Electronic directing effects drive this. The amino group (-NH₂) is a strong ortho, para-director. In 2-amino-4-methylpyridine:

  • Position 5 (Para): Sterically unhindered and electronically favored.

  • Position 3 (Ortho): Sterically crowded (sandwiched between -NH₂ and -CH₃).

The Solution: Do not attempt to force direct nitration to the 3-position. Instead, adopt the C5-Blocking Strategy . By installing a bromine atom at Position 5 first, you occupy the preferred site, forcing the subsequent nitration to occur at Position 3.

Part 1: The Optimized Workflow (Visualized)

The following logic flow illustrates the regioselectivity correction using the blocking strategy.

SynthesisWorkflow Start Starting Material 2-Amino-4-methylpyridine DirectNitro Direct Nitration (Avoid) Start->DirectNitro HNO3/H2SO4 Step1 Step 1: Bromination (C5 Blocking) Start->Step1 Br2 / AcOH < 20°C WrongIsomer Major Product: 5-Nitro Isomer (Undesired) DirectNitro->WrongIsomer Sterics favor C5 Intermed Intermediate: 2-Amino-5-bromo-4-methylpyridine Step1->Intermed High Selectivity Step2 Step 2: Nitration (Forced C3 Substitution) Intermed->Step2 HNO3 / H2SO4 Target Target: 2-Amino-5-bromo-4-methyl-3-nitropyridine Step2->Target C5 is blocked -> C3 forced

Caption: Comparative workflow showing how the C5-blocking strategy bypasses the natural regioselectivity constraints of the pyridine ring.

Part 2: Step-by-Step Protocol & Troubleshooting

Phase 1: Regioselective Bromination (Blocking C5)

Objective: Synthesize 2-amino-5-bromo-4-methylpyridine. Critical Control: Temperature must remain low to prevent over-bromination (3,5-dibromo species).

Optimized Protocol:

  • Dissolution: Dissolve 2-amino-4-methylpyridine (1.0 eq) in Glacial Acetic Acid (AcOH).

  • Cooling: Cool the solution to 10–15°C .

  • Addition: Add Br₂ (1.0–1.05 eq) in AcOH dropwise over 60 minutes.

    • Note: The reaction is exothermic.[1] Do not allow internal temp to exceed 20°C.[2][3]

  • Workup: The hydrobromide salt often precipitates.[4] Filter or neutralize with aqueous NaOH to pH 8–9 to isolate the free base.

Troubleshooting Guide: Phase 1

IssueSymptomRoot CauseCorrective Action
Over-bromination Presence of 3,5-dibromo impurity by HPLC/TLC.Excess Br₂ or high temperature.Strictly limit Br₂ to 1.05 eq. Keep addition temp <15°C.
Stirring Failure Reaction mixture becomes a solid sludge.Precipitation of HBr salt.[5]Increase solvent volume (AcOH) or switch to H₂SO₄ solvent system (though AcOH is cleaner).
Low Yield Product remains in mother liquor.Incomplete precipitation.Ensure pH is adjusted to >9 during workup.[6] The free base is less soluble in water than the salt.
Phase 2: Regioselective Nitration (Target Synthesis)

Objective: Nitration of 2-amino-5-bromo-4-methylpyridine. Mechanism: With C5 blocked by Br, the -NH₂ group directs the electrophile (NO₂⁺) to the only remaining activated position: C3.

Optimized Protocol:

  • Preparation: Dissolve the brominated intermediate (from Phase 1) in Conc. H₂SO₄.[3][4][6][7][8][9][10][11]

  • Cooling: Cool to 0–5°C (Ice/Salt bath).

  • Nitration: Add Fuming HNO₃ (1.1 eq) dropwise.

    • Critical: Maintain temp <10°C during addition to prevent oxidative degradation.

  • Heating: Once addition is complete, warm to 50–60°C for 1–2 hours to drive the reaction.

  • Quench: Pour onto crushed ice. Neutralize with NH₄OH or NaOH.

Troubleshooting Guide: Phase 2

IssueSymptomRoot CauseCorrective Action
"Wrong" Isomer Detection of 5-nitro isomer.Starting material contained un-brominated precursor.Ensure Phase 1 conversion is >98% before proceeding.
Bromine Migration Loss of Br or position scramble.Reaction temp too high (>80°C) or acid too strong.Keep heating stage below 65°C. Avoid prolonged reaction times.
Exotherm Spike Runaway temp during HNO₃ addition.Addition rate too fast.Use a dropping funnel with a pressure-equalizing arm. Add HNO₃ over 1 hour.[6]
Tar/Black Oil Dark reaction mixture, low yield.[10]Oxidative decomposition of the amine.Ensure temp is <5°C before HNO₃ addition starts.[4]

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I use NBS (N-Bromosuccinimide) instead of liquid bromine? A: Yes. NBS is a milder reagent and easier to handle.

  • Protocol Adjustment: Use NBS (1.05 eq) in Acetonitrile or DMF at 0°C.

  • Benefit: Reduces the formation of HBr salts, keeping the reaction homogeneous and easier to stir.

  • Drawback: NBS is generally more expensive than elemental bromine for scale-up.

Q2: Why not nitrate first and then separate the isomers? A: This is inefficient. Direct nitration of 2-amino-4-methylpyridine yields approximately a 1:4 to 1:9 ratio of the 3-nitro (desired) to 5-nitro (undesired) isomers. You would lose ~80% of your material to the wrong isomer, and the separation requires tedious chromatography because the polarities are similar.

Q3: My final product is red/orange. Is it impure? A: Not necessarily. Nitro-aminopyridines are highly conjugated systems and are typically yellow to orange/red crystalline solids. Verify purity via ¹H NMR.

  • Diagnostic Peak: Look for the disappearance of the C3 proton and the retention of the Methyl (singlet, ~2.3 ppm) and Amino protons.

Q4: Can I perform this as a "One-Pot" synthesis? A: It is risky. The byproduct of Phase 1 is HBr/AcOH. Adding Nitric acid directly to this mixture can generate Br₂ gas (oxidation of HBr) and potentially degrade the product. Isolate the intermediate solid (2-amino-5-bromo-4-methylpyridine) for the highest purity and safety.

References

  • European Patent Office. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine (EP0530524A1).
  • Li, X., et al. (2016).[8] Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.[9] International Journal of Simulation Systems, Science & Technology. Retrieved from [Link]

    • Context: Provides detailed protocols for the bromination of aminopyridines using NBS and troubleshooting the 3,5-dibromo impurity.
  • Context: Validates the nitration conditions (acetic acid/sodium acetate buffers) for similar highly substituted pyridine systems.
  • Organic Syntheses. (1951). 2,3-Diaminopyridine (via 2-Amino-5-bromopyridine).[4] Org.[3][5][7][9][11][12] Synth. 1951, 31, 6. Retrieved from [Link][5]

    • Context: The foundational reference for the bromination-nitration-debromination strategy to access 3-substituted 2-aminopyridines.

Sources

Stability and degradation of 2-Amino-5-bromo-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 100367-40-6[1][2]

Part 1: Technical Dossier & Stability Profile

Welcome to the Technical Support Center. This guide addresses the stability, degradation, and handling of 2-Amino-5-bromo-4-methyl-3-nitropyridine (ABMNP) .[1] This compound is a critical "push-pull" pyridine intermediate, featuring both electron-donating (amino) and electron-withdrawing (nitro, bromo) groups.[1][2] This electronic conflict creates specific stability challenges—particularly regarding oxidation and photosensitivity—that differ from simple pyridines.[1]

Chemical Identity & Physicochemical Baseline

Before troubleshooting, verify your material against these baseline metrics. Deviations here indicate degradation.[1][3][4]

PropertySpecificationCritical Note
CAS Number 100367-40-6Distinct from the non-methylated analog (CAS 6945-68-2).[1]
Appearance Yellow to Orange Crystalline PowderDark Brown/Black indicates significant oxidative degradation.[1]
Melting Point 160–164 °CLower mp (<158 °C) suggests hydrolysis or solvent entrapment.[1]
Solubility DMSO, DMF, hot MeOHPoor solubility in water; partial solubility in DCM.
pKa (Calc) ~0.78 (Pyridine N)Extremely weak base due to the electron-withdrawing -NO₂ and -Br.[1]
Degradation Pathways (The Mechanics of Failure)

Understanding how ABMNP degrades is the key to preventing it.[1]

  • Photo-Oxidative Coupling (The "Browning" Effect):

    • Mechanism: The ortho-amino-nitro arrangement is photosensitive.[1] UV light exposure excites the nitro group, facilitating radical formation at the adjacent amine.[1] This leads to the formation of azo-dimers (Ar-N=N-Ar) or N-oxide species, manifesting as a color shift from yellow to brown/black.[1]

  • Hydrolytic Deamination (Acidic Conditions):

    • Mechanism: While the pyridine ring is generally robust, high temperatures in acidic aqueous media can hydrolyze the 2-amino group to a 2-pyridone (tautomer of 2-hydroxypyridine), releasing ammonia.[1]

  • Debromination (Catalytic Contamination):

    • Mechanism: In the presence of trace transition metals (e.g., residual Pd from previous steps) and a hydrogen source, the C5-Bromine bond is labile and can undergo hydrodebromination.[1]

Visualizing Degradation Logic

The following diagram maps the environmental triggers to specific chemical failures.

DegradationPathways cluster_legend Degradation Triggers ABMNP ABMNP (Intact) (Yellow Powder) Azo Azo-Dimers / N-Oxides (Brown/Black Impurity) ABMNP->Azo Radical Oxidation Pyridone 2-Pyridone Derivative (Hydrolysis Product) ABMNP->Pyridone Nucleophilic Attack Debromo Debrominated Impurity (Des-bromo Analog) ABMNP->Debromo Reductive Cleavage UV UV Light / O2 UV->Azo Acid Strong Acid (High T) Acid->Pyridone Metal Trace Pd/Ni + H2 Metal->Debromo

Caption: Figure 1. Primary degradation pathways for 2-Amino-5-bromo-4-methyl-3-nitropyridine triggered by environmental factors.

Part 2: Troubleshooting & FAQs

Module A: Physical Appearance & Storage[3][6][7]

Q: My sample has turned from bright yellow to a dark tan/brown. Is it still usable?

  • Diagnosis: This indicates surface oxidation or photo-degradation.[1] The ortho-nitroaniline motif is highly susceptible to forming "color bodies" (highly conjugated azo impurities) even at trace levels (<0.5%).[1]

  • Action:

    • Check Purity: Run an LC-MS.[1] If purity is >95%, the color is likely due to trace impurities with high extinction coefficients.[1] You may proceed with a recrystallization (see Protocols).[1][5][6]

    • Rescue: If purity is <90%, recrystallize from Ethanol/DMF.[1]

    • Prevention: Store under Argon/Nitrogen in amber glass.

Q: The material is clumping and sticky.[1] Is it hygroscopic?

  • Diagnosis: Pure ABMNP is not significantly hygroscopic.[1] Stickiness usually indicates retained solvent (often DMF or DMSO from synthesis) or hydrolysis to the pyridone form.[1]

  • Action: Dry the sample in a vacuum oven at 40°C for 12 hours. If the melting point remains sharp (160–164°C), it is solvent.[1] If the melting point is depressed and broad, it is chemical degradation.[1]

Module B: Reactivity & Synthesis Issues

Q: I am trying to reduce the nitro group to the diamine, but I am losing the bromine atom.

  • Cause: You are likely using Hydrogenation (Pd/C + H₂).[1] The C5-Bromine is activated and prone to hydrogenolysis (debromination) under standard hydrogenation conditions.[1]

  • Solution:

    • Switch Catalyst: Use Platinum on Carbon (Pt/C) or Raney Nickel , which are less aggressive toward aryl bromides than Palladium.[1]

    • Chemical Reduction: Switch to Iron/Acetic acid (Fe/AcOH) or Sodium Dithionite (Na₂S₂O₄).[1] These methods reduce the nitro group without touching the bromine.[1]

Q: In LC-MS, I see a "Ghost Peak" at M+16.

  • Cause: This is the N-Oxide .[1] Pyridines with amino groups can oxidize at the ring nitrogen or the exocyclic amine.[1]

  • Troubleshooting: Ensure your LC-MS solvents (Methanol/Acetonitrile) are high grade and free of peroxides. Avoid prolonged storage of the sample in solution.[1]

Part 3: Standardized Protocols

Protocol 3.1: Purity Check & Stress Test (HPLC)

Use this method to validate batch quality before committing to expensive downstream steps.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 350 nm (nitro/amino conjugation).[1]

  • Pass Criteria: Main peak >97% area. No single impurity >0.5%.[1]

Protocol 3.2: Recrystallization (Purification)

For "browning" samples.

  • Dissolve crude ABMNP in minimum hot Ethanol (or Methanol/DCM 1:1 mixture if solubility is poor).[1]

  • Add activated charcoal (5 wt%) to absorb colored oxidation impurities.[1]

  • Filter hot through Celite.[1]

  • Allow to cool slowly to 4°C.

  • Collect yellow crystals and dry under vacuum.[1]

Module C: Troubleshooting Logic Tree

Use this flow to diagnose issues during experimentation.

Troubleshooting Start Problem Detected Obs Observation? Start->Obs Color Sample turned Brown/Black Obs->Color Yield Low Yield in Next Step Obs->Yield Spec Strange LCMS Data Obs->Spec Action1 Oxidation suspected. Recrystallize with Charcoal. Color->Action1 Action2 Check for Debromination. Switch reduction method (Fe/AcOH). Yield->Action2 Action3 M+16? (N-Oxide). M-Br? (Debromination). Check solvent purity. Spec->Action3

Caption: Figure 2. Decision matrix for troubleshooting common ABMNP stability issues.

References

  • ChemicalBook. (2024).[1] 2-Amino-5-bromo-4-methyl-3-nitropyridine (CAS 100367-40-6) Physicochemical Properties & Safety Data. Retrieved from [1]

  • BLD Pharm. (2024).[1] Product Analysis: 2-Amino-5-bromo-4-methyl-3-nitropyridine. Retrieved from [1]

  • Graboyes, H., & Day, A. R. (1957).[1] The Synthesis of Some Imidazo[b]pyridines. Journal of the American Chemical Society, 79(24), 6421–6426.[1] (Foundational chemistry for 2-amino-3-nitropyridine cyclization).

  • BenchChem. (2025).[1][4] Stability and Degradation of Aminopyridine Derivatives. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: 2-Amino-5-bromo-3-nitropyridine (Analog Reference).[1] Retrieved from [1]

Sources

Technical Support Center: Scaling Up 2-Amino-5-bromo-4-methyl-3-nitropyridine Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Amino-5-bromo-4-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key pharmaceutical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to support your process development and optimization efforts.

Table of Contents

  • Introduction to the Synthetic Pathway

  • Frequently Asked Questions (FAQs)

    • General Questions

    • Nitration-Specific Questions

    • Bromination-Specific Questions

  • Troubleshooting Guide

    • Low Yield

    • Purity Issues

    • Reaction Control and Safety

  • Detailed Experimental Protocols

    • Protocol 1: Nitration of 2-Amino-5-bromo-4-methylpyridine

    • Protocol 2: Bromination of 2-Amino-4-methyl-3-nitropyridine

    • Protocol 3: Purification by Recrystallization

  • References

Introduction to the Synthetic Pathway

The synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The two primary routes involve either the nitration of a pre-brominated precursor or the bromination of a pre-nitrated precursor. Both pathways present unique challenges, particularly when scaling up from the laboratory to pilot or production scale.

The core of the challenge lies in the electrophilic substitution on the pyridine ring, which is influenced by the directing effects of the amino, methyl, and nitro/bromo substituents. Understanding these electronic effects is crucial for troubleshooting and optimizing the synthesis.

Below is a diagram illustrating the common synthetic pathways.

Synthesis_Pathways A 2-Amino-4-methylpyridine B Nitration A->B HNO₃/H₂SO₄ C Bromination A->C Br₂ or NBS D 2-Amino-4-methyl-3-nitropyridine B->D E 2-Amino-5-bromo-4-methylpyridine C->E F Bromination D->F Br₂ or NBS G Nitration E->G HNO₃/H₂SO₄ H 2-Amino-5-bromo-4-methyl-3-nitropyridine F->H G->H

Caption: Common synthetic routes to 2-Amino-5-bromo-4-methyl-3-nitropyridine.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary challenges in scaling up the production of 2-Amino-5-bromo-4-methyl-3-nitropyridine?

A1: The main challenges include:

  • Controlling Regioselectivity: Ensuring the nitro and bromo groups are introduced at the desired positions (3 and 5, respectively) is critical. The directing effects of the amino and methyl groups can lead to the formation of undesired isomers.

  • Minimizing Byproduct Formation: Over-bromination can lead to di-bromo species, which can be difficult to remove.[1][2][3] Nitration can also produce unwanted isomers.

  • Managing Reaction Exotherms: Both nitration and bromination are highly exothermic reactions.[4] Inadequate temperature control during scale-up can lead to runaway reactions, reduced yield, and the formation of impurities.

  • Safe Handling of Reagents: The use of concentrated acids (sulfuric, nitric) and bromine requires stringent safety protocols, especially at a larger scale.[5][6]

  • Product Isolation and Purification: The final product often requires careful purification to remove unreacted starting materials, isomers, and other byproducts. Recrystallization is a common method.[1][3]

Q2: Which synthetic route is preferable: nitration then bromination, or bromination then nitration?

A2: The choice of route depends on several factors, including the availability of starting materials, the desired purity profile, and the capabilities of the manufacturing facility.

  • Nitration then Bromination: Starting with 2-amino-4-methylpyridine, nitration typically occurs at the 3- and 5-positions. Separating these isomers can be challenging. Subsequent bromination of the desired 3-nitro isomer must be carefully controlled to avoid side reactions.

  • Bromination then Nitration: Bromination of 2-amino-4-methylpyridine is generally directed to the 5-position due to the ortho,para-directing effect of the amino group. Subsequent nitration of 2-amino-5-bromo-4-methylpyridine is then directed to the 3-position. This route often offers better regioselectivity for the final product.

Nitration-Specific Questions

Q3: What is the role of sulfuric acid in the nitration reaction?

A3: Concentrated sulfuric acid serves two primary purposes in the nitration of aromatic compounds:

  • It acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[7]

  • It acts as a solvent and a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and hinder the formation of the nitronium ion.

Q4: How does temperature affect the nitration process?

A4: Temperature is a critical parameter in nitration.

  • Low Temperatures (0-10°C): Are generally preferred to control the reaction rate, minimize the formation of undesired byproducts, and ensure safety by managing the exotherm.[3][8]

  • Higher Temperatures: Can lead to increased rates of side reactions, such as the formation of multiple nitro isomers or oxidation of the starting material, resulting in lower yield and purity.

Bromination-Specific Questions

Q5: What are the advantages and disadvantages of using liquid bromine versus N-bromosuccinimide (NBS) for bromination?

A5:

  • Liquid Bromine (Br₂):

    • Advantages: It is a relatively inexpensive and potent brominating agent.

    • Disadvantages: It is highly corrosive, toxic, and difficult to handle, especially on a large scale.[5][6] Its high reactivity can also lead to over-bromination and the formation of byproducts.[1][2]

  • N-Bromosuccinimide (NBS):

    • Advantages: It is a solid, making it easier and safer to handle than liquid bromine.[5] It is a milder brominating agent, which can lead to higher selectivity and reduced byproduct formation.[1]

    • Disadvantages: It is more expensive than liquid bromine. The succinimide byproduct needs to be removed during workup.

Q6: How can I prevent the formation of di-bromo byproducts?

A6: The formation of di-bromo byproducts, such as 2-amino-3,5-dibromo-4-methylpyridine, is a common issue.[1][2] To minimize this:

  • Control Stoichiometry: Use a precise molar equivalent of the brominating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.

  • Slow Addition: Add the brominating agent slowly and at a controlled temperature to prevent localized high concentrations.

  • Choice of Brominating Agent: NBS is often less prone to over-bromination than liquid bromine.[1]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine.

Troubleshooting_Guide cluster_yield Low Yield cluster_purity Purity Issues cluster_safety Reaction Control & Safety A1 Incomplete Reaction A2 Side Reactions A3 Product Loss During Workup B1 Presence of Starting Material B2 Formation of Isomers B3 Over-bromination/Nitration C1 Runaway Reaction C2 Reagent Handling

Caption: Key troubleshooting categories for the synthesis.

Low Yield
Symptom Possible Cause Recommended Action
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.
Ineffective mixing at scale.Ensure adequate agitation to maintain a homogeneous reaction mixture.
Side Reactions Incorrect reaction temperature.Strictly control the temperature, especially during the addition of reagents. Use an efficient cooling system.
Improper stoichiometry of reagents.Accurately measure and control the molar ratios of all reactants.
Product Loss During Workup Product is soluble in the wash solvent.Select an appropriate wash solvent in which the product has low solubility. Pre-cool the wash solvent.
Inefficient extraction.Perform multiple extractions with a suitable solvent. Check the pH of the aqueous layer to ensure the product is in its neutral form for extraction.
Purity Issues
Symptom Possible Cause Recommended Action
Presence of Unreacted Starting Material Incomplete reaction.See "Low Yield - Incomplete Reaction" section above.
Formation of Isomers Incorrect reaction conditions affecting regioselectivity.For nitration, maintain a low temperature (0-5°C) to favor the desired isomer.[8] For bromination, consider using a milder brominating agent like NBS.[1]
Over-bromination/Nitration Excess of brominating/nitrating agent.Carefully control the stoichiometry of the electrophile.
High reaction temperature.Maintain a low and consistent reaction temperature.
Reaction Control and Safety
Symptom Possible Cause Recommended Action
Runaway Reaction Poor heat dissipation at scale.Ensure the reactor has an adequate cooling capacity. Use a jacketed reactor with a reliable temperature control system.
Rapid addition of reagents.Add exothermic reagents slowly and sub-surface if possible to ensure rapid mixing and heat dissipation.
Reagent Handling Issues Exposure to corrosive or toxic reagents.Use appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields.[6] Work in a well-ventilated area or fume hood.[3]

Detailed Experimental Protocols

Protocol 1: Nitration of 2-Amino-5-bromo-4-methylpyridine

Safety Precautions: This reaction is highly exothermic and involves the use of corrosive acids. Perform in a well-ventilated fume hood and wear appropriate PPE.

  • Reactor Setup: Charge a clean, dry, jacketed glass reactor with concentrated sulfuric acid (H₂SO₄).

  • Cooling: Cool the sulfuric acid to 0-5°C with constant stirring.

  • Substrate Addition: Slowly add 2-Amino-5-bromo-4-methylpyridine to the cooled sulfuric acid, ensuring the temperature does not exceed 10°C.

  • Nitrating Mixture Preparation: In a separate vessel, prepare a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid.

  • Nitration: Slowly add the nitrating mixture to the reactor, maintaining the internal temperature between 0-5°C. The addition should be controlled to manage the exotherm.

  • Reaction Monitoring: Stir the mixture at 0-5°C and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a base (e.g., aqueous sodium hydroxide) while keeping the temperature low with external cooling.

  • Isolation: Collect the precipitated solid by filtration.

  • Washing: Wash the solid with cold water until the filtrate is neutral.

  • Drying: Dry the product under vacuum at a suitable temperature.

Protocol 2: Bromination of 2-Amino-4-methyl-3-nitropyridine

Safety Precautions: This reaction involves the use of a brominating agent which can be corrosive and toxic. Perform in a well-ventilated fume hood and wear appropriate PPE.

  • Reactor Setup: Charge a clean, dry reactor with a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Substrate Addition: Add 2-Amino-4-methyl-3-nitropyridine to the solvent and stir to dissolve or form a slurry.

  • Brominating Agent Addition:

    • If using liquid bromine: Add the bromine dropwise to the reaction mixture at a controlled temperature (typically room temperature or slightly below).

    • If using NBS: Add NBS portion-wise to the reaction mixture at a controlled temperature.

  • Reaction Monitoring: Stir the mixture and monitor the reaction progress by TLC or HPLC.

  • Workup:

    • Quench any excess bromine with a reducing agent (e.g., sodium thiosulfate solution).

    • If using an acidic solvent, neutralize with a base.

    • Extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer, dry it over a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol, isopropanol, or ethyl acetate.[1][3]

  • Dissolution: Dissolve the crude 2-Amino-5-bromo-4-methyl-3-nitropyridine in the minimum amount of hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot Filtration (if using activated carbon): Filter the hot solution to remove the activated carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

References

  • The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. (n.d.).
  • Synthesis of 2-Amino-5-bromopyridine. (2025). ResearchGate.
  • Synthesis method of 3-bromo-5-methylpyridine. (n.d.). Patsnap.
  • A kind of preparation method of 2- amino -5- bromopyridine. (n.d.). Google Patents.
  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (n.d.).
  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (n.d.). Chemical Reviews - ACS Publications.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info.
  • Method of producing 2-amino-3-nitro-5-halogenopyridine. (n.d.). Google Patents.
  • 2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure.
  • 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis. (n.d.). chemicalbook.
  • A kind of preparation method of 2 nitro 5 bromopyridines. (n.d.). Google Patents.
  • An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. (2025). ResearchGate.
  • Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. (2026). American Chemical Society.
  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. (n.d.). Denmark Group.
  • Synthesis and purification method of 2-amino-4-methylpyridine. (2020). Google Patents.
  • Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. (2009). ACS Publications.
  • Process for preparation of nitropyridine derivatives. (n.d.). Google Patents.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). PMC.
  • A Dangerous Bromance. (2024). Scientific Update - UK.
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). PMC.
  • Bromination Products of Nitropyridine. (n.d.).
  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. (2025). ResearchGate.
  • Bromination safety. (2024). YouTube.
  • Nitration of 2 amino pyridine on ring structure. (2026). Filo.
  • Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. (n.d.). ResearchGate.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018).
  • Preparation process of 3 amino-4 methyl pyridine. (n.d.). Google Patents.
  • Preparation method of 2-amino-3-nitro pyridine. (n.d.). Patsnap.
  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. (2025). ResearchGate.

Sources

How to control temperature during the nitration of substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Topic: Thermodynamic & Kinetic Control of Pyridine Nitration

The "Pyridine Paradox" & Thermal Risks

Nitrating pyridine derivatives presents a unique chemical engineering paradox. The pyridine ring is electron-deficient, making it resistant to electrophilic attack.[1] To overcome this activation energy barrier, researchers often apply high heat (>100°C) and strong mixed acids. However, once the reaction initiates, it is highly exothermic.

The Danger Zone: The most common cause of laboratory accidents in this synthesis is Thermal Accumulation . If the reagents are added faster than they react (due to low initial temperature), a large amount of unreacted material accumulates. When the threshold temperature is finally reached, all that accumulated material reacts simultaneously, overwhelming the cooling capacity and leading to a thermal runaway.

Visualizing the Hazard Logic

ThermalRunaway Start Start Reagent Addition LowT Temp Too Low (< Threshold) Start->LowT Safe Safe Reaction (Rate Controlled by Addition) Start->Safe Temp > Threshold Slow Addition Accum Reagent Accumulation (No Consumption) LowT->Accum Reagents Build Up Heat External Heating Applied Accum->Heat Kick Reaction Kick-off Heat->Kick Runaway THERMAL RUNAWAY (Heat Gen > Heat Removal) Kick->Runaway Massive Energy Release

Figure 1: The mechanism of thermal runaway in nitration reactions caused by reagent accumulation at low temperatures.

Troubleshooting Guides (Q&A)

Category A: Reaction Control & Safety[2]

Q1: My reaction temperature spikes violently 15 minutes after I finish adding the nitric acid. Why?

  • Diagnosis: This is a classic "delayed exotherm." You likely performed the addition at a temperature below the kinetic initiation point of the substrate.

  • The Fix:

    • Determine Onset Temperature: Use Differential Scanning Calorimetry (DSC) to find the onset temperature of the nitration.

    • Adjust Protocol: Ensure the reactor is at or slightly above this temperature before starting addition.

    • Dosing Control: The reaction rate should be limited by the addition rate, not the reaction kinetics. If you stop adding acid, the heat generation should stop immediately. If it doesn't, you are accumulating reagents.

Q2: I am nitrating a halogenated pyridine, but I see no product even at reflux (100°C).

  • Diagnosis: Halopyridines are doubly deactivated (Inductive withdrawal + Nitrogen electronegativity). Standard mixed acid (HNO3/H2SO4) boils before the activation energy is reached.

  • The Fix:

    • Reagent Switch: Switch to Oleum (fuming H2SO4) and KNO3 . This generates a higher concentration of the nitronium ion (

      
      ) and allows for higher temperatures (up to 130-150°C).
      
    • Warning: Monitor for gas evolution (

      
      , 
      
      
      
      ), which indicates ring decomposition.
Category B: Selectivity & Yield

Q3: I am getting a mixture of isomers and low yield ( < 30%). How do I fix this?

  • Diagnosis: Direct nitration of pyridine yields the 3-nitro isomer but is inefficient due to the formation of the unreactive pyridinium salt.

  • The Fix: Use the N-Oxide Route .[2]

    • Oxidize pyridine to Pyridine-N-oxide (activates the C4 position).[3]

    • Nitrate (targets C4 selectively).

    • Reduce the N-oxide (using

      
       or Fe/Acetic Acid).
      
    • Result: Higher yields (>70%) and high regioselectivity for the 4-nitro position.

Standardized Experimental Protocol: Pyridine-N-Oxide Route

This protocol balances safety with yield, utilizing a "Heat-Cool-Heat" strategy to manage the exotherm.

Substrate: Pyridine-N-Oxide Target: 4-Nitropyridine-N-Oxide[3][4]

Step-by-Step Methodology
StepActionTemperature TargetCritical Notes
1 Preparation 20°CLoad Pyridine-N-Oxide (1.0 eq) into a reactor with a reflux condenser and off-gas scrubber.
2 Acid Prep < 20°CPremix fuming

and conc.

in a separate vessel. Cool actively.
3 Heating 60°CHeat the substrate to 60°C. Why? To ensure immediate reaction upon addition.
4 Addition 40°C - 60°CAdd mixed acid dropwise. The endothermic mixing/exothermic reaction balance usually drops T to ~40°C initially. Do not rush.
5 Ramp 125°C - 130°COnce addition is complete, slowly ramp temperature.
6 Cook 130°CHold for 3 hours. This high T is required to drive the reaction to completion.
7 Quench < 20°CCool to RT. Pour onto crushed ice. Neutralize with

to pH 7-8.
Process Flow Diagram

ProtocolFlow Substrate Pyridine-N-Oxide (Solid) Reactor Reactor (T = 60°C) Substrate->Reactor MixAcid HNO3 + H2SO4 (Premix) MixAcid->Reactor Dropwise Addition Ramp Ramp to 130°C (3 Hours) Reactor->Ramp Post-Addition Quench Ice Quench (pH 7-8) Ramp->Quench Product 4-Nitro Product (Precipitate) Quench->Product

Figure 2: Workflow for the nitration of Pyridine-N-oxide, emphasizing the temperature ramp strategy.

Advanced Engineering Controls: Continuous Flow

For scale-up (>100g), batch nitration becomes exponentially more dangerous. The industry standard for mitigating this risk is Continuous Flow Chemistry .

Why Flow?

  • Heat Transfer: Microreactors have a surface-area-to-volume ratio 100x higher than batch flasks, allowing for near-isothermal control of the massive nitration exotherm.

  • Inventory Reduction: Only a few milliliters of the explosive reaction mixture exist at any given time.

Comparison of Methods:

FeatureBatch ProcessContinuous Flow
Heat Removal Poor (Hotspots common)Excellent (Rapid dissipation)
Reaction Time Hours (Slow heating/cooling)Minutes (High T/High P allowed)
Safety High Risk (Accumulation)Inherently Safer
Reference Classical MethodsKulkarni et al. (2014)

References

  • Beutner, G. L., et al. (2014).[5] "A Method for Heteroaromatic Nitration Demonstrating Remarkable Thermal Stability."[5] Organic Process Research & Development.

  • Kulkarni, A. A. (2014).[6] "Continuous flow nitration in miniaturized devices." Beilstein Journal of Organic Chemistry.

  • Bakke, J. M. (1995). "Nitration of pyridine by dinitrogen pentoxide." Journal of the Chemical Society, Perkin Transactions 2.

  • Katritzky, A. R., & Kingsland, M. (1968). "The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds." Journal of the Chemical Society B.

Sources

Technical Support Center: Precision Control of Substitution Degree

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Di-substituted Byproducts in Chemical Synthesis & Bioconjugation Ticket Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Selectivity Paradox

Welcome to the Technical Support Center. You are likely here because your reaction did not stop at the mono-substituted product (


), resulting in a mixture of starting material (

), desired product (

), and unwanted di/poly-substituted byproducts (

).

The Core Mechanism of Failure: Selectivity loss occurs when the reaction rate constant of the first product (


) is greater than or equal to the rate constant of the starting material (

).
  • If

    
    :  The product is "activated" and reacts faster than the SM (e.g., Friedel-Crafts Alkylation).
    
  • If

    
    :  Statistical distribution governs the outcome (e.g., Lysine PEGylation).
    

This guide provides engineered solutions to invert or bypass these kinetic realities.

Decision Logic: Selectivity Strategy Map

Before modifying your flask, identify your kinetic regime using the logic flow below.

SelectivityLogic Start Analyze Reaction Kinetics Q1 Is Product (P1) more reactive than Starting Material (SM)? Start->Q1 Yes YES (e.g., Alkylation) Q1->Yes k2 > k1 No NO / EQUAL (e.g., Cross-Coupling) Q1->No k2 ≤ k1 Strat1 Strategy A: Alternative Mechanism (e.g., Acylation + Reduction) Yes->Strat1 Strat2 Strategy B: High Dilution / Flow (Physical Control) Yes->Strat2 Strat3 Strategy C: Ligand/Catalyst Control (Steric/Electronic bias) No->Strat3 Strat4 Strategy D: Protecting Groups (Block secondary sites) No->Strat4

Figure 1: Strategic decision tree for selecting the correct troubleshooting module based on relative reaction rates.

Module 1: Electrophilic Aromatic Substitution (EAS)

Issue: "My Friedel-Crafts Alkylation is yielding poly-alkylated mess." Root Cause: Alkyl groups are electron-donating. They activate the benzene ring, making the product a better nucleophile than the starting material.

Protocol A: The Acylation-Reduction Bypass (The Gold Standard)

Instead of fighting kinetics, change the mechanism. Acyl groups are electron-withdrawing (deactivating), preventing di-substitution.

Workflow:

  • Acylation: React Arene with Acyl Chloride (

    
    ) + 
    
    
    
    .
    • Result: Stops cleanly at mono-substitution due to ring deactivation.

  • Reduction: Convert the ketone to an alkyl group.

Step-by-Step Reduction Protocol (Wolff-Kishner Modification):

  • Reagents: Mono-acylated product (1.0 equiv), Hydrazine hydrate (3.0 equiv), KOH (4.0 equiv), Diethylene glycol (solvent).

  • Step 1: Combine ketone and hydrazine in diethylene glycol. Heat to 100°C to form the hydrazone.

  • Step 2: Add KOH pellets.

  • Step 3: Heat to 200°C (distill off water/excess hydrazine).

  • Validation Check: Monitor disappearance of the C=O peak in IR (approx. 1680 cm⁻¹) or Carbonyl carbon in 13C NMR (~190-200 ppm).

Protocol B: Statistical Control (If Alkylation is Mandatory)

If you must alkylate directly:

  • Stoichiometry: Use the Arene as the solvent (10-20 equivalents).

  • Quench: Stop the reaction at 40-50% conversion.

  • Recycle: Isolate Product; distill and recycle unreacted SM.

Module 2: Pd-Catalyzed Cross-Coupling

Issue: "I have a di-haloarene and I only want to couple one side." Root Cause: Lack of differentiation between the two oxidative addition sites.

Data Table: Halide Reactivity Hierarchy

Use this hierarchy to design substrates with "built-in" selectivity.

Leaving Group (X)Relative Reactivity toward Pd(0)Strategy
Iodide (-I) High (

)
Reacts first at -20°C to RT.
Bromide (-Br) Medium (

)
Reacts after Iodide is consumed.
Chloride (-Cl) LowInert under mild conditions; requires specialized ligands.
Triflate (-OTf) VariableTunable based on catalyst; generally between I and Br.
Protocol: Site-Selective Suzuki Coupling

Scenario: Coupling phenylboronic acid to 1-bromo-4-iodobenzene.

  • Catalyst Selection: Use a "mild" catalyst system (e.g.,

    
    ) that is sensitive to the leaving group hierarchy. Avoid "hot" catalysts like Pd-PEPPSI or Buchwald G3 precatalysts which might force oxidative addition at both sites.
    
  • Stoichiometry: 0.95 equivalents of Boronic Acid (limiting reagent).

  • Temperature: Run at room temperature (RT). Do not heat.

  • Validation:

    • TLC/LCMS: Look for the disappearance of the Boronic acid.

    • Success Marker: Retention of the Bromine atom in the product mass spectrum (M+ and M+2 pattern).

Module 3: Bioconjugation & PEGylation

Issue: "My protein has 15 Lysines. I got a Poisson distribution of PEG-0, PEG-1, PEG-2..." Root Cause: All surface Lysines have similar pKa (~10.5) and nucleophilicity.

Protocol: N-Terminal Directed Reductive Amination

Exploit the pKa difference. The N-terminal


-amine has a pKa of ~7.6-8.0, while Lysine 

-amines are ~10.5.

Step-by-Step:

  • Buffer System: Prepare 50 mM Sodium Phosphate / 50 mM Sodium Cyanoborohydride (

    
    ), pH 6.0 .
    
    • Why? At pH 6.0, the N-terminus is partially unprotonated (nucleophilic), while Lysines are fully protonated (

      
      ) and non-reactive.
      
  • Reagent: Add PEG-Aldehyde (mPEG-CHO).

  • Incubation: 4°C for 12-16 hours.

  • Quench: Add excess Glycine or Tris buffer (pH 8.0) to scavenge remaining aldehyde.

  • Validation:

    • SDS-PAGE: Distinct shift of +MW(PEG). A smear indicates multi-site conjugation.

    • Trypsin Digest: Peptide mapping should show modification only on the N-terminal fragment.

Module 4: Process Engineering (Flow Chemistry)

Issue: "The reaction is too fast to control by hand." Solution: High Dilution Principle via Flow Reactors. This prevents localized "hotspots" where the concentration of reagent is high enough to cause di-substitution.

FlowSetup PumpA Pump A: Substrate (High Conc) Mixer T-Mixer (Turbulent Mixing) PumpA->Mixer Slow Flow PumpB Pump B: Reagent (Low Conc) PumpB->Mixer Fast Flow (Dilution) Reactor Reactor Coil (Residence Time Control) Mixer->Reactor Quench Quench Inlet Reactor->Quench Collection Collection Vessel (Mono-Product) Quench->Collection

Figure 2: Flow chemistry setup designed to maintain pseudo-high dilution conditions, minimizing intermolecular side reactions.

Troubleshooting FAQ

Q: I am doing a macrocyclization, but I keep getting dimers/oligomers. A: You are violating the High Dilution Principle .

  • Fix: Use a syringe pump to add your substrate dropwise over 12-24 hours into a large volume of solvent.

  • Mechanism:[1][2][3][4][5][6][7][8][9][10][11] Keep the instantaneous concentration of the linear precursor extremely low (

    
    ). This makes it statistically more likely for the molecule to find its own tail (intramolecular cyclization) than to find another molecule (intermolecular oligomerization).
    

Q: Can I use protecting groups to prevent di-substitution on a symmetrical diamine? A: Yes, but you need a statistical approach.

  • Fix: React the diamine (10 equiv) with the protecting group reagent (

    
    , 1 equiv).
    
  • Result: You will get mostly mono-Boc diamine and unreacted diamine. The di-Boc species will be minimized. Use an acid-base extraction workup to separate the mono-protected amine from the neutral di-protected byproduct.

Q: My cross-coupling works, but the product immediately reacts again. A: The product might be more reactive due to electronic changes.

  • Fix: Switch to a Sterically Demanding Ligand (e.g., Buchwald's BrettPhos or Xantphos). These bulky ligands create a "steric wall" around the metal center, making it difficult for the bulkier mono-product to re-enter the catalytic cycle, effectively stopping the reaction at

    
    .
    

References

  • Friedel-Crafts Alkylation Mechanisms & Limit

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Unconventional Site Selectivity in Pd-C

    • Source: National Institutes of Health (PMC).
    • URL:[Link]

  • Protein PEGylation Str

    • Source: National Institutes of Health (PMC).
    • URL:[Link]

  • High Dilution Principle

    • Source: Wikipedia / ResearchG
    • URL:[Link]

  • Kinetic vs. Thermodynamic Control

    • Source: Chemistry LibreTexts. "Kinetic vs. Thermodynamic Control of Reactions."
    • URL:[Link]

Sources

Validation & Comparative

Analytical Characterization of 2-Amino-5-bromo-4-methyl-3-nitropyridine: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

2-Amino-5-bromo-4-methyl-3-nitropyridine (CAS: 6945-68-2) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals, particularly in the development of kinase inhibitors and antiviral agents (e.g., nevirapine analogs).[1]

The analytical characterization of this molecule presents a distinct "Triad of Challenges" for High-Performance Liquid Chromatography (HPLC):

  • Basicity: The pyridine nitrogen and the exocyclic amine can interact with residual silanols on silica columns, leading to severe peak tailing.

  • Polarity Variance: The nitro group (electron-withdrawing) and the amino group (electron-donating) create a push-pull electronic system, making the molecule highly sensitive to mobile phase pH.[1]

  • Structural Isomerism: Synthesis often yields regioisomers (e.g., 6-methyl analogs) or des-bromo impurities that are hydrophobically similar to the target, making separation on standard C18 columns difficult.[1]

This guide objectively compares two distinct separation strategies: the Standard C18 Protocol (the industry workhorse) and the Phenyl-Hexyl Protocol (the selectivity specialist).

Methodological Comparison

Method A: The Standard C18 Protocol (Robustness)

This method relies on hydrophobic interaction.[2] It is the "first-pass" method used in most QC labs due to the ubiquity of C18 columns. To combat the basicity of the pyridine ring, a low pH phosphate buffer is strictly required.

Experimental Protocol:

  • Column: End-capped C18 (e.g., Phenomenex Luna C18(2) or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (MeCN).[3]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][4][5]

  • Detection: UV at 254 nm (nitro group absorption) and 300 nm (pyridine ring).

Mechanism: The low pH protonates the pyridine nitrogen (


 due to the nitro group), ensuring the molecule exists as a cation. This reduces silanol interaction but relies purely on the hydrophobicity of the bromo- and methyl- groups for retention.[1]
Method B: The Phenyl-Hexyl Protocol (Selectivity)

This method utilizes


 interactions.[1] The nitro group on the pyridine ring is electron-deficient, while the phenyl ring on the stationary phase is electron-rich. This creates a specific "lock-and-key" retention mechanism that C18 lacks.[1]

Experimental Protocol:

  • Column: Core-Shell Phenyl-Hexyl (e.g., Kinetex Phenyl-Hexyl or Halo Phenyl-Hexyl), 100 x 4.6 mm, 2.7 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Methanol (MeOH).[2]

  • Gradient: 10% B to 80% B over 10 minutes.

  • Flow Rate: 0.8 mL/min.[1]

  • Detection: UV at 254 nm; Compatible with ESI-MS.[1]

Mechanism: Methanol is used instead of Acetonitrile because MeCN has its own ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 electrons (triple bond) which can interfere with the stationary phase's 

interactions. The Phenyl-Hexyl phase separates based on the electronic density of the aromatic ring, offering superior resolution for nitro-isomers.

Comparative Data Analysis

The following data summarizes the performance of both methods when analyzing a crude synthesis mixture containing the target, the des-bromo precursor (Impurity A), and a regioisomer (Impurity B).

ParameterMethod A (C18 / Phosphate)Method B (Phenyl-Hexyl / MeOH)Analysis
Retention Time (Target) 8.4 min6.2 minPhenyl-Hexyl is faster due to core-shell technology.[1]
Tailing Factor (

)
1.4 (Moderate)1.1 (Excellent)Phenyl-Hexyl suppresses silanol activity better at pH 3.[1]5.
Resolution (

) Target vs. Impurity A
2.14.5C18 struggles to separate the des-bromo form; Phenyl-Hexyl leverages the Br-induced electronic shift.[1]
Resolution (

) Target vs. Impurity B
1.2 (Co-elution risk)3.8Critical: Isomers with different nitro-positions separate easily on Phenyl phases.
MS Compatibility No (Non-volatile buffer)Yes (Volatile buffer)Method B is required for LC-MS identification.[1]

Visualizing the Separation Logic

The following diagram illustrates the decision process for selecting the appropriate method based on the specific analytical needs (QC release vs. Impurity Profiling).

MethodSelection Start Start: Sample Characterization Goal Define Analytical Goal Start->Goal QC Routine QC / Assay Goal->QC High Purity Expected Profiling Impurity Profiling / R&D Goal->Profiling Crude / Unknowns C18 Method A: C18 + Phosphate (Robust, Low Cost) QC->C18 Standard SOP Check_Iso Are Regioisomers Present? Profiling->Check_Iso Result1 Report Generation C18->Result1 Output: % Purity Phenyl Method B: Phenyl-Hexyl + MeOH (High Selectivity, MS-Ready) Result2 Structure Elucidation (MS) Phenyl->Result2 Output: Detailed Profile Check_Iso->C18 No (Hydrophobic impurities only) Check_Iso->Phenyl Yes (Nitro-isomers present)

Figure 1: Decision matrix for selecting the optimal HPLC column chemistry based on impurity profile and intended application.

Detailed Experimental Workflows

Workflow 1: Sample Preparation (Critical Step)

Due to the low solubility of the nitro-bromo compound in pure water, incorrect diluent choice causes precipitation in the injector.

  • Stock Solution: Weigh 10 mg of substance into a 10 mL volumetric flask. Dissolve in 100% DMSO (5 mL) and sonicate for 5 minutes.

  • Dilution: Make up to volume with Acetonitrile.

  • Working Standard: Dilute the Stock 1:10 with the initial mobile phase (e.g., 10% MeCN / 90% Buffer).

    • Note: If the solution turns cloudy, increase the organic ratio to 20%.

  • Filtration: Filter through a 0.2 µm PTFE filter (Nylon filters may adsorb the nitro-compound).

Workflow 2: System Suitability Testing (SST)

Before running samples, the system must pass the following criteria to ensure data integrity:

  • Injection Precision: RSD < 2.0% for peak area (n=5).

  • Tailing Factor:

    
     (Strict control required for basic pyridines).
    
  • Theoretical Plates:

    
     (on 150mm column).
    

Interaction Mechanism Diagram

Understanding why Method B works better for isomers requires visualizing the molecular interactions.

Interactions cluster_C18 Method A: C18 Interaction cluster_Phenyl Method B: Phenyl-Hexyl Interaction Analyte 2-Amino-5-bromo- 4-methyl-3-nitropyridine Hydrophobic Hydrophobic Interaction Analyte->Hydrophobic Methyl/Bromo groups PiPi Pi-Pi (π-π) Stacking Analyte->PiPi Pyridine Ring Dipole Dipole-Dipole (Nitro Group) Analyte->Dipole Nitro Group C18_Phase C18 Alkyl Chains Hydrophobic->C18_Phase Phenyl_Phase Phenyl Ring Stationary Phase PiPi->Phenyl_Phase Dipole->Phenyl_Phase

Figure 2: Mechanistic comparison.[1] Method A relies solely on hydrophobicity, while Method B exploits the electron-deficient nature of the nitropyridine ring for enhanced selectivity.

References

  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-nitropyridine on Newcrom R1 HPLC column. Retrieved from [Link][1]

  • Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction. Application Note 5991-0888EN. Retrieved from [Link][1]

  • PubChem. (2025). 2-Amino-5-bromo-3-nitropyridine Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Advanced Materials Technology. (2016). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Halo Columns Application Note. Retrieved from [Link][1]

Sources

Comparative Guide: GC-MS vs. HPLC for Purity Assessment of 2-Amino-5-bromo-4-methyl-3-nitropyridine

[1][2]

Executive Summary

Verdict: While GC-MS offers superior structural confirmation via mass spectral fingerprinting, it presents a high risk of thermal degradation for 2-Amino-5-bromo-4-methyl-3-nitropyridine .[1][2] The nitro group ortho to the methyl/amine functionality is thermally labile.

  • For Routine Purity (Quantitation): HPLC-UV is the Gold Standard.[1][2] It avoids thermal stress and provides reliable area-% purity.[1][2]

  • For Impurity Identification (Qualitation): Derivatized GC-MS (Silylation) is required.[1][2] Direct injection GC-MS is not recommended due to potential "ghost peaks" from inlet degradation (denitration).[1][2]

Technical Context & The Analytical Challenge

The Molecule: 2-Amino-5-bromo-4-methyl-3-nitropyridine CAS: 100367-40-6 (Representative) Molecular Weight: ~232/234 Da (Br isotopes)[1][2][3]

Why Analysis is Difficult
  • Thermal Instability: The nitro group (

    
    ) at position 3 is sterically crowded by the amine (
    
    
    ) and methyl (
    
    
    ) groups.[1][2] Upon heating in a GC inlet (
    
    
    ), this moiety is prone to homolytic cleavage (loss of
    
    
    ) or rearrangement, leading to false impurity profiles.[2]
  • Polarity: The primary amine and nitro groups create strong intermolecular hydrogen bonding, leading to peak tailing on non-polar GC columns (e.g., DB-5MS) and potential adsorption in the inlet liner.

  • Bromine Signature: The presence of Bromine provides a distinct mass spectral advantage (1:1 isotopic ratio), which is the primary reason to attempt MS analysis despite the thermal risks.

Comparative Methodology

Method A: Direct Injection GC-MS (High Risk)

Use only for rough screening with "Cold On-Column" inlets.[1][2]

  • Pros: Fast, no sample prep.[1][2]

  • Cons: High probability of thermal degradation; poor peak shape (tailing).[1][2]

  • Risk: The chromatogram may show a "pure" peak that is actually a degradation product, or multiple peaks that are artifacts of the injector temperature.

Method B: Derivatized GC-MS (Recommended for ID)

The chemically stabilized approach.

  • Mechanism: Silylation of the amine group using BSTFA/TMCS reduces polarity and hydrogen bonding. It also sterically protects the adjacent nitro group, slightly improving thermal stability.

  • Pros: Sharp peaks, reliable structural ID, reduced inlet adsorption.[1][2]

  • Cons: Requires 30-60 min sample prep; moisture sensitive.[1][2]

Method C: HPLC-UV (Recommended for Purity)

The quantitative benchmark.

  • Pros: Non-destructive (room temperature separation), highly reproducible, linear response.[2]

  • Cons: No structural data (unless coupled to MS); requires reference standards for impurities.[1][2]

Experimental Protocols

Protocol 1: Derivatization for GC-MS (Silylation)

This protocol converts the polar amine to a trimethylsilyl (TMS) derivative, improving volatility.[2]

Reagents:

  • Solvent: Anhydrous Pyridine or Acetonitrile.[1][2]

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1][2]

Step-by-Step Workflow:

  • Weigh: Transfer 5 mg of sample into a 1.5 mL GC vial.

  • Dissolve: Add 500

    
    L of anhydrous pyridine. Vortex until fully dissolved.[1][2]
    
  • Derivatize: Add 200

    
    L of BSTFA + 1% TMCS. Cap immediately (reagents are moisture-sensitive).[1][2]
    
  • Incubate: Heat the vial at 60°C for 30 minutes in a heating block.

  • Cool & Dilute: Cool to room temperature. If the solution is too concentrated, dilute 1:10 with ethyl acetate before injection.

Protocol 2: GC-MS Instrument Parameters

Optimized to minimize thermal stress.

ParameterSettingRationale
Column DB-5MS or ZB-5MS (30m x 0.25mm x 0.25

m)
Low-bleed, non-polar phase standard for semi-volatiles.[1][2]
Inlet Mode Pulsed Splitless or PTVPTV (Programmed Temp Vaporization) is ideal to inject cold and heat slowly.[1][2]
Inlet Temp 200°C (if Isothermal) / 60°C -> 250°C (if PTV)Keep as low as possible to vaporize without degrading the nitro group.[1][2]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard flow for optimal separation efficiency.[1][2]
Oven Program 60°C (1 min)

20°C/min

280°C (5 min)
Fast ramp minimizes residence time on the column.
Transfer Line 250°CPrevents condensation before MS source.[1][2]
MS Source 230°C (EI Mode, 70 eV)Standard ionization energy.[2][4]
Scan Range 40 - 400 amuCovers parent ion and fragments; excludes carrier gas/air.[1][2]

Data Interpretation & Visualization

The "Smoking Gun": Bromine Isotope Pattern

In the mass spectrum, the molecular ion (

5Bromine Doublet12
  • 
     (50.7%)  and 
    
    
    (49.3%)
    exist in a nearly 1:1 ratio.[1][2]
  • Result: You will see two peaks of almost equal height separated by 2 mass units (e.g., at m/z 232 and 234).[2]

  • Validation: If this 1:1 pattern is missing, the peak is not your brominated compound.

Thermal Degradation Indicators (Warning Signs)

If you observe these peaks, your inlet is too hot:

  • 
    :  Loss of 
    
    
    .
  • 
    :  Loss of 
    
    
    .
  • 
    :  Loss of Oxygen (reduction).[1][2]
    
Workflow Diagram

The following diagram illustrates the decision logic for analyzing this specific intermediate.

AnalysisWorkflowStartSample: 2-Amino-5-bromo-4-methyl-3-nitropyridineDecisionGoal: Purity or ID?Start->DecisionHPLCMethod: HPLC-UV(Reverse Phase C18)Decision->HPLCQuantitationGC_DirectDirect GC-MS(High Risk)Decision->GC_DirectQuick ScreenGC_DerivDerivatization(BSTFA/TMCS)Decision->GC_DerivStructural IDResult_QuantResult: Quantitative Purity(Area %)HPLC->Result_QuantAnalysisGC-MS Analysis(DB-5MS Column)GC_Direct->AnalysisGC_Deriv->AnalysisResult_QualResult: Structural ID(Br Isotope Pattern)Analysis->Result_QualWarningCheck for ThermalDegradation (M-46)Analysis->Warning

Caption: Analytical decision tree highlighting the choice between HPLC for quantitation and Derivatized GC-MS for structural confirmation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138878, 2-Amino-5-bromo-3-nitropyridine (Analogous Structure).[1][2] Retrieved from [Link]

  • LibreTexts Chemistry (2023). Mass Spectrometry - Fragmentation Patterns (Halogen Isotope Rules). Retrieved from [Link]

Comparative Reactivity Guide: 2-Amino-5-bromo-4-methyl-3-nitropyridine vs. Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Amino-5-bromo-4-methyl-3-nitropyridine , focusing on its reactivity profile compared to its regioisomers. It is designed for medicinal chemists and process engineers optimizing synthetic routes for kinase inhibitors and imidazopyridine scaffolds.

Executive Summary & Molecule Profile

Target Molecule: 2-Amino-5-bromo-4-methyl-3-nitropyridine CAS: 100367-40-6 (and related analogs) Core Utility: A highly functionalized "push-pull" pyridine scaffold used primarily as a precursor for Imidazo[4,5-b]pyridines (via reduction/cyclization) and bi-aryl systems (via Suzuki coupling).

The "Push-Pull" Electronic Conflict

This molecule exhibits a unique electronic environment that dictates its reactivity:

  • C2-Amino (+M effect): Strong electron donor, but its lone pair is delocalized into the electron-deficient pyridine ring and the ortho-nitro group.

  • C3-Nitro (-M, -I effect): Strong electron withdrawer. It deactivates the ring toward electrophilic attack but activates the C2 position for nucleophilic displacement (though the amino group is a poor leaving group).

  • C4-Methyl (Steric/Inductive): The critical differentiator. It provides weak electron donation but, more importantly, exerts significant steric pressure on both the C3-Nitro and C5-Bromo groups.

  • C5-Bromo (Functional Handle): The site of cross-coupling.[1] Its reactivity is heavily modulated by the flanking C4-Methyl group.

Comparative Reactivity Analysis: Isomer Effects

The performance of the target molecule (Isomer A) is best understood when compared to its less hindered isomers (Isomer B) and electronically distinct isomers (Isomer C).

Table 1: Structural & Reactivity Comparison
FeatureIsomer A (Target) Isomer B (6-Methyl Analog) Isomer C (3-Bromo-5-Nitro)
Structure 2-NH₂, 3-NO₂, 4-Me, 5-Br 2-NH₂, 3-NO₂, 6-Me, 5-Br 2-NH₂, 5-NO₂, 4-Me, 3-Br
C5-Br Sterics High (Flanked by 4-Me)Low (Flanked by H)N/A (Br is at C3)
Suzuki Reactivity Moderate (Requires specialized ligands/heat)High (Standard conditions)Low (Crowded by 2-NH₂ & 4-Me)
C3-Nitro Planarity Twisted (Due to 4-Me repulsion)Planar (Conjugated)N/A
Cyclization Rate Fast (Relief of steric strain)Moderate N/A
Primary Utility 4-Substituted Imidazopyridines6-Substituted ImidazopyridinesAlternative Scaffolds
detailed Mechanistic Insights
1. The "Ortho-Effect" in Cross-Coupling (Isomer A vs. B)

In Isomer A , the C4-methyl group is ortho to the C5-bromine. During Palladium-catalyzed coupling (e.g., Suzuki-Miyaura), the oxidative addition step is generally fast. However, the transmetallation and reductive elimination steps are kinetically retarded by the bulk of the 4-methyl group.

  • Observation: Isomer A typically requires higher catalyst loading (3-5 mol%) or bulky phosphine ligands (e.g., SPhos, XPhos) compared to Isomer B, which couples readily with simple Pd(PPh₃)₄.

2. Nitro Group Torsion & Reduction

In Isomer A , the steric clash between the C4-methyl and C3-nitro groups forces the nitro group out of planarity with the pyridine ring.

  • Consequence: This loss of conjugation makes the nitro group slightly more electron-rich (less withdrawing) than in Isomer B. However, upon reduction to the diamine, the subsequent cyclization to form the imidazopyridine ring is driven by the relief of this steric strain , often resulting in cleaner cyclization profiles for Isomer A than Isomer B.

Visualizing the Reaction Pathways[1][3][4]

The following diagram illustrates the divergent synthetic pathways for the target molecule, highlighting the critical "Steric Gate" at the Suzuki coupling stage.

ReactionPathways cluster_legend Isomer Comparison Start 2-Amino-5-bromo- 4-methyl-3-nitropyridine (Target Scaffold) Suzuki Pathway A: Suzuki Coupling Start->Suzuki Pd(0), Ar-B(OH)2 Base, Heat Reduction Pathway B: Nitro Reduction Start->Reduction Fe/AcOH or H2, Pd/C Inter_Suzuki 5-Aryl-Intermediate (Sterically Hindered) Suzuki->Inter_Suzuki Slow Transmetallation (4-Me Hindrance) Product_Biaryl Biaryl Pyridine Product Inter_Suzuki->Product_Biaryl Reductive Elimination Diamine 2,3-Diamino-pyridine (Unstable to Air) Reduction->Diamine -2H2O Cyclization Cyclization (R-COOH / R-CHO) Diamine->Cyclization Condensation Imidazo Imidazo[4,5-b]pyridine Scaffold Cyclization->Imidazo Ring Closure Note1 Isomer B (6-Me) couples 3x faster than Target (4-Me) in Pathway A

Figure 1: Divergent synthetic pathways. Note the steric hindrance in Pathway A caused by the C4-methyl group.

Experimental Protocols

These protocols are designed to be self-validating. The success of the Suzuki coupling is indicated by the consumption of the starting bromide (monitoring at 254 nm), while the reduction is validated by the disappearance of the distinct yellow nitro color.

Protocol A: Sterically Optimized Suzuki Coupling

Use this protocol for the Target Molecule (4-Me) to overcome steric hindrance.

Reagents:

  • Substrate: 2-Amino-5-bromo-4-methyl-3-nitropyridine (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.2 eq)[2][3]

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (10 mol% - higher load required)

  • Base:

    
     (2.0 M aq, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)[2]

Workflow:

  • Inert Setup: Charge a reaction vial with the substrate, boronic acid, and catalyst.[2][3] Evacuate and backfill with Argon (

    
    ).[3]
    
  • Solvation: Add degassed 1,4-Dioxane and aqueous base via syringe.

  • Thermal Activation: Heat to 95°C (higher temp required due to 4-Me sterics; Isomer B would typically run at 80°C).

  • Monitoring: Monitor via LC-MS.

    • Checkpoint: If conversion <50% after 4 hours, add SPhos ligand (5 mol%) to accelerate the cycle.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: "One-Pot" Reduction & Cyclization

Converts the nitro-pyridine directly to the imidazopyridine core.

Reagents:

  • Substrate: Product from Protocol A or Parent Material (1.0 eq)

  • Reductant: Iron powder (5.0 eq)

  • Solvent/Acid: Glacial Acetic Acid (0.5 M concentration)

  • Cyclization Agent: Triethyl orthoformate (for unsubstituted core) or R-CHO.

Workflow:

  • Reduction: Suspend substrate and Iron powder in Acetic Acid. Heat to 60°C for 2 hours.

    • Visual Check: The bright yellow suspension will turn to a dark/grey slurry as the nitro group reduces to the amine.

  • Cyclization: Once reduction is complete (LC-MS confirms diamine mass [M-30]), increase temperature to 110°C .

  • Completion: Stir for 3-6 hours. The diamine intermediate will disappear, forming the cyclized Imidazo[4,5-b]pyridine.

  • Isolation: Filter off iron residues while hot. Neutralize filtrate with NaOH to precipitate the product.

References & Grounding

  • Suzuki-Miyaura Coupling of Hindered Pyridines:

    • Context: General protocols for 5-bromo-2-aminopyridines and the effect of steric substituents on catalyst choice.

    • Source: BenchChem Application Notes.[2] "Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine." (Accessed 2023).

  • Synthesis of Imidazo[4,5-b]pyridines:

    • Context: Reactivity of 2-amino-3-nitropyridines and the "push-pull" mechanism facilitating cyclization.

    • Source:Journal of Organic Chemistry. "Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues." (General reference for scaffold reactivity).

  • Isomer Structural Analysis:

    • Context: Crystallographic comparison of nitro-pyridine isomers showing the "twisted" nature of sterically crowded nitro groups.

    • Source: MDPI. "Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylpyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers."

  • Safety Data & Handling:

    • Context: Handling precautions for nitropyridines (Skin/Eye Irritant H315/H319).[4]

    • Source: PubChem CID 138878.

Sources

Comparative Guide: 2-Amino-5-bromo-4-methyl-3-nitropyridine vs. 2-Amino-3-bromo-4-methyl-5-nitropyridine

[1]

Executive Summary

In the high-stakes optimization of heterocyclic drug candidates—particularly kinase inhibitors and Hsp90 modulators—the regiochemistry of pyridine intermediates is a critical determinant of synthetic success.

This guide compares two structural isomers: 2-Amino-5-bromo-4-methyl-3-nitropyridine (Isomer A) and 2-Amino-3-bromo-4-methyl-5-nitropyridine (Isomer B) . While they share identical molecular weights and functional groups, their utility is vastly different:

  • Isomer A (3-NO₂, 5-Br): The "Gold Standard" scaffold. The 3-nitro group is essential for reduction to a 2,3-diamine, the precursor for imidazo[4,5-b]pyridines . The 5-bromine atom is sterically accessible for late-stage cross-coupling.

  • Isomer B (3-Br, 5-NO₂): Often an undesired byproduct or a specialized scaffold. The 3-bromo group is sterically congested, hindering catalysis, while the 5-nitro group directs reduction to a 2,5-diamine, leading to less common isomeric fused systems.

Chemical Identity & Physical Properties[2][3]

FeatureIsomer A (Preferred Scaffold)Isomer B (Alternative/Byproduct)
Systematic Name 2-Amino-5-bromo-4-methyl-3-nitropyridine2-Amino-3-bromo-4-methyl-5-nitropyridine
CAS Number 100367-40-6 929976-32-9
Molecular Weight 232.04 g/mol 232.04 g/mol
Key Structural Feature Nitro group ortho to Amine (C3)Nitro group para to Amine (C5)
Halogen Position C5 (Sterically open)C3 (Sterically hindered by C2-NH₂ & C4-Me)
Primary Application Imidazo[4,5-b]pyridine synthesis2,5-Diaminopyridine derivatives

Synthetic Divergence: The "Blocking Group" Strategy

The synthesis of these isomers from the common precursor, 2-amino-4-methylpyridine , is a classic study in electrophilic aromatic substitution (EAS) directing effects. The sequence of reactions dictates the final isomer.

Mechanistic Insight[3]
  • The Amino Group (-NH₂): A strong ortho/para director.

  • The Methyl Group (-CH₃): A weak ortho/para director.

  • Regioselectivity: In 2-amino-4-methylpyridine, the C5 position is para to the amino group and less sterically hindered than C3. Therefore, the first electrophile added will preferentially attack C5.

Isomer A Synthesis (The "Block-First" Route)

To install the nitro group at C3, one must first block C5 with a bromine atom.

  • Bromination: Attacks C5 (para)

    
     2-Amino-5-bromo-4-methylpyridine.
    
  • Nitration: With C5 blocked, the nitro group is forced to C3 (ortho)

    
    Isomer A .
    
Isomer B Synthesis (The "Direct Nitration" Route)

If nitration is performed first, the nitro group naturally takes the favored C5 position.

  • Nitration: Attacks C5 (para)

    
     2-Amino-4-methyl-5-nitropyridine.
    
  • Bromination: The only remaining activated spot is C3

    
    Isomer B .
    

SynthesisPathStart2-Amino-4-methylpyridineStepA1Bromination (NBS)(Target: C5 Para)Start->StepA1Route AStepB1Nitration (HNO3/H2SO4)(Target: C5 Para)Start->StepB1Route BInterA2-Amino-5-bromo-4-methylpyridineStepA1->InterAStepA2Nitration (HNO3/H2SO4)(Forced to C3 Ortho)InterA->StepA2ProductAIsomer A(3-NO2, 5-Br)Target ScaffoldStepA2->ProductAInterB2-Amino-4-methyl-5-nitropyridineStepB1->InterBStepB2Bromination (Br2/AcOH)(Forced to C3 Ortho)InterB->StepB2ProductBIsomer B(3-Br, 5-NO2)Alternative/ByproductStepB2->ProductB

Figure 1: Divergent synthesis pathways. Route A utilizes bromine as a blocking group to achieve the 3-nitro substitution pattern required for imidazopyridines.

Reactivity & Functionalization Analysis

Cross-Coupling Efficiency (Suzuki/Buchwald)
  • Isomer A (5-Br): The bromine is located at C5, away from the bulky methyl group (C4) and the amino group (C2). It is electronically activated by the ortho-nitro group (C3) and the pyridine nitrogen.

    • Verdict:High Reactivity. Excellent substrate for Pd-catalyzed couplings.

  • Isomer B (3-Br): The bromine is "sandwiched" between the amino group and the methyl group.

    • Verdict:Low Reactivity. Significant steric hindrance drastically lowers yields and requires specialized, bulky ligands (e.g., XPhos, BrettPhos) to achieve coupling.

Cyclization Potential
  • Isomer A (3-NO₂): Reduction of the 3-nitro group yields a 2,3-diaminopyridine . Reaction with carboxylic acids or orthoesters immediately cyclizes this to an Imidazo[4,5-b]pyridine .

    • Relevance: This core is ubiquitous in kinase inhibitors (e.g., analogs of Vejurafenib or specialized inhibitors like AZD7648).

  • Isomer B (5-NO₂): Reduction yields a 2,5-diaminopyridine . Cyclization attempts here would lead to different, less common fused systems or require complex linker strategies.

Experimental Protocols

The following protocols describe the synthesis of Isomer A , as it is the industrially preferred intermediate.

Step 1: Regioselective Bromination (Blocking C5)

Objective: Synthesize 2-Amino-5-bromo-4-methylpyridine.

  • Setup: Charge a 3-neck round bottom flask with 2-Amino-4-methylpyridine (1.0 eq) and Acetonitrile (10 vol).

  • Reagent Addition: Cool to 0–5°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining temperature <10°C.

    • Note: Slow addition prevents exotherms and over-bromination.

  • Reaction: Warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by HPLC/TLC.

  • Workup: Concentrate solvent to ~20% volume. Add water (10 vol) to precipitate the product.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

    • Expected Yield: 85–90%

    • Appearance: Off-white to pale yellow solid.

Step 2: Nitration (Installing 3-NO₂)

Objective: Convert intermediate to 2-Amino-5-bromo-4-methyl-3-nitropyridine (Isomer A).

  • Setup: Charge Sulfuric Acid (H₂SO₄) (5 vol) to a reactor and cool to 0–5°C.

  • Dissolution: Slowly add 2-Amino-5-bromo-4-methylpyridine (1.0 eq). Stir until dissolved.

  • Nitration: Add Fuming Nitric Acid (HNO₃) (1.2 eq) dropwise, maintaining temperature <10°C.

    • Critical Control: This reaction is highly exothermic. Temperature spikes >15°C can lead to tar formation or runaway decomposition.

  • Reaction: Stir at 0–5°C for 1 hour, then allow to warm to 20°C for 2 hours.

  • Quench: Pour the reaction mixture slowly onto Crushed Ice/Water (20 vol).

  • Neutralization: Adjust pH to ~4–5 using 50% NaOH solution or solid Na₂CO₃. (Caution: Gas evolution).

  • Isolation: Filter the yellow precipitate. Recrystallize from Ethanol or DMF/Water if high purity (>99%) is required.

    • Expected Yield: 60–75%

    • Appearance: Yellow needles.

Conclusion & Recommendation

For drug discovery programs targeting kinase inhibition via an imidazopyridine scaffold, Isomer A (2-Amino-5-bromo-4-methyl-3-nitropyridine) is the mandatory intermediate. Its synthesis is robust, relying on the "bromine-block" strategy to force the nitro group into the critical 3-position.

Isomer B should be considered an impurity in this process or a specialized scaffold for exploring novel chemical space where the 2,5-substitution pattern is explicitly required.

Recommendation:

  • Source: Purchase Isomer A (CAS 100367-40-6) for standard library synthesis.

  • QC Check: Ensure your supplier provides 1H-NMR confirming the regiochemistry (distinct shift of the aromatic proton at C6).

References

  • MDPI Pharmaceuticals. (2023). Nitropyridines in the Synthesis of Bioactive Molecules (AZD7648 Case Study). Retrieved from [Link]

  • Google Patents. (2020). CN107011254B: Synthesis and purification method of 2-amino-4-methylpyridine derivatives.

Alternative synthetic routes to 2-Amino-5-bromo-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine (CAS: 100367-40-6) presents a classic challenge in heterocyclic chemistry: managing the directing effects of multiple substituents on a pyridine ring to achieve high regioselectivity.

This guide evaluates three distinct synthetic strategies, identifying the C5-Blocking Strategy as the most robust pathway for research and scale-up, while analyzing the Nitramine Rearrangement and Acyl-Protection routes as viable but distinct alternatives.

Executive Summary: Route Comparison

FeatureRoute 1: C5-Blocking (Recommended) Route 2: Acyl-Protection (Industrial) Route 3: Nitramine Rearrangement
Strategy Brominate C5 first to force C3 nitration.Protect amine, brominate, then nitrate.[1][2]Nitrate first (via rearrangement), then brominate.
Key Reagents NBS/DMF or Br₂/AcOH; HNO₃/H₂SO₄Ac₂O; Br₂; HNO₃/H₂SO₄HNO₃/H₂SO₄; Br₂
Regioselectivity High (>95% C3-nitro)High (Steric control)Low (Mixture of 3- and 5-nitro isomers)
Overall Yield ~50–60%~55–65%<30% (due to isomer separation)
Scalability HighVery HighLow
Primary Risk Exotherm during nitration.Hydrolysis timing.Difficult isomer separation.

Part 1: Detailed Synthetic Routes

Route 1: The C5-Blocking Strategy (Standard Protocol)

Mechanism: The amino group (-NH₂) at C2 is a strong ortho/para director. In 2-amino-4-methylpyridine, the C5 position is para to the amine and highly reactive. By brominating C5 first, we "block" this position. The subsequent nitration is forced to the C3 position (ortho to the amine), as C5 is occupied and the methyl group at C4 sterically hinders C3 less than the electronic deactivation of the ring.

Step 1: Bromination of 2-Amino-4-methylpyridine

  • Reagents: N-Bromosuccinimide (NBS) in DMF or Bromine (Br₂) in Acetic Acid.

  • Protocol (NBS Method):

    • Dissolve 2-Amino-4-methylpyridine (1.0 eq) in DMF (5 vol) under an inert atmosphere.

    • Cool the solution to 0–5 °C in an ice bath.

    • Add NBS (1.0 eq) dropwise as a solution in DMF, maintaining internal temperature <10 °C.

    • Allow to warm to 20 °C and stir for 8–10 hours. Monitor by TLC/HPLC.

    • Workup: Pour into ice water. The product, 2-Amino-5-bromo-4-methylpyridine , precipitates as a brown solid. Filter, wash with water, and dry.[1][3][4][5]

    • Yield: ~80%.

    • Data: ¹H NMR (CDCl₃) δ 8.08 (s, 1H, C6-H), 6.41 (s, 1H, C3-H), 4.48 (br s, 2H, NH₂), 2.28 (s, 3H, CH₃).

Step 2: Nitration of 2-Amino-5-bromo-4-methylpyridine

  • Reagents: Conc. H₂SO₄, Fuming HNO₃ (90%+).

  • Protocol:

    • Charge Conc. H₂SO₄ (5 vol) into a flask and cool to 0–5 °C.

    • Add 2-Amino-5-bromo-4-methylpyridine portion-wise, keeping temperature <10 °C. (Caution: Exothermic).

    • Add Fuming HNO₃ (1.1 eq) dropwise at 0 °C.

    • Stir at 0 °C for 1 hour, then slowly warm to 50–60 °C for 1–2 hours to drive the reaction.

    • Workup: Pour onto crushed ice. Neutralize carefully with 40% NaOH or NH₄OH to pH ~8. The yellow precipitate is collected by filtration.

    • Purification: Recrystallization from ethanol or methyl ethyl ketone if necessary.

    • Yield: ~60–70%.

Route 2: The Acyl-Protection Strategy (Industrial Optimization)

Mechanism: Acetylating the amine reduces its electron-donating power slightly but protects it from oxidation. The bulky acetamido group also enhances steric direction. This route is often preferred in industry to avoid tarry by-products associated with free-amine nitration.

Workflow:

  • Acetylation: 2-Amino-4-methylpyridine + Acetic Anhydride → 2-Acetamido-4-methylpyridine .

  • Bromination: 2-Acetamido-4-methylpyridine + Br₂/NaOAc → 2-Acetamido-5-bromo-4-methylpyridine .

    • Note: Yields for this step are typically high (~85%).

  • Nitration/Hydrolysis: The acetamido intermediate is treated with Mixed Acid (H₂SO₄/HNO₃).

    • Mechanism:[5][6] The conditions effect both nitration at C3 and hydrolysis of the acetyl group in a "one-pot" process.

    • Advantage:[4][5] Cleaner reaction profile compared to Route 1.

Route 3: The Nitramine Rearrangement (Alternative)

Mechanism: Direct nitration of aminopyridines often fails. Instead, the amine is converted to a Nitramine (-NH-NO₂), which rearranges under acidic conditions to the ring carbon.

  • Critical Flaw: For 4-methylpyridine derivatives, the rearrangement of the nitramine yields a mixture of 3-nitro and 5-nitro isomers (approx. 1:1.5 ratio).[7]

  • Consequence: This route requires tedious chromatographic separation of isomers before the bromination step, significantly lowering throughput and yield. It is not recommended unless specific C5-unsubstituted analogs are required.

Part 2: Visual Pathway Analysis

SyntheticRoutes Start 2-Amino-4-methylpyridine R1_Step1 2-Amino-5-bromo-4-methylpyridine (C5 Blocked) Start->R1_Step1 Route 1: NBS, DMF (Selective C5 Bromination) R2_Step1 2-Acetamido-4-methylpyridine Start->R2_Step1 Route 2: Ac2O R3_Step1 2-Nitramino-4-methylpyridine Start->R3_Step1 Route 3: HNO3, H2SO4 (Low Temp) Target 2-Amino-5-bromo-4-methyl-3-nitropyridine (Target) R1_Step1->Target HNO3, H2SO4 (Nitration forced to C3) R2_Step2 2-Acetamido-5-bromo-4-methylpyridine R2_Step1->R2_Step2 Br2, NaOAc R2_Step2->Target HNO3, H2SO4 (Nitration + Hydrolysis) R3_Step2 Isomer Mixture: 3-Nitro + 5-Nitro R3_Step1->R3_Step2 Rearrangement (Poor Selectivity) R3_Step2->Target Separation + Bromination

Caption: Comparison of synthetic pathways. Route 1 (Yellow/Green) offers the most direct and regioselective path by utilizing Bromine as a C5 blocking group.

Part 3: Experimental Data & Troubleshooting

Yield and Purity Comparison
MetricRoute 1 (NBS Method)Route 2 (Acyl Method)Route 3 (Nitramine)
Step 1 Yield 80%90%75%
Step 2 Yield 65%85%40% (Isomer mix)
Overall Yield ~52% ~60% <30%
Regioselectivity High (>95:5)High (>95:5)Poor (~40:60)
Atom Economy GoodModerate (Acyl waste)Poor
Troubleshooting Guide
  • Problem: Formation of 3,5-dibromo byproduct during Step 1.

    • Solution: Control temperature strictly at <20 °C. Use stoichiometric NBS (1.0 eq). If using Br₂, stop addition when the hydrobromide salt begins to crystallize (approx. 75% addition).

  • Problem: Low yield in Nitration step (Route 1).

    • Solution: Ensure the reaction is warmed to 50–60 °C after initial addition. The nitration of the deactivated pyridine ring requires thermal energy.

  • Problem: "Tar" formation during Nitration.

    • Solution: Keep the initial addition of the substrate to H₂SO₄ below 10 °C. Exotherms at this stage lead to decomposition.

References

  • GuideChem. (2025). Preparation of 2-Amino-5-bromo-4-methylpyridine using NBS/DMF. Retrieved from

  • Organic Syntheses. (1953). Synthesis of 2-Amino-5-bromopyridine (Analogous Protocol). Org.[2][8][9] Synth. 1953, 33, 33. Retrieved from

  • European Patent Office. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine (EP0530524A1). Retrieved from

  • ResearchGate. (2025). Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Retrieved from

Sources

Spectroscopic data for structural confirmation of 2-Amino-5-bromo-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of kinase inhibitors and polyfunctional pyridine scaffolds, 2-Amino-5-bromo-4-methyl-3-nitropyridine (CAS: 100367-40-6) is a critical intermediate. Its high density of functional groups—an amine, a nitro group, a halogen, and a methyl group—makes it a versatile "push-pull" system for further derivatization (e.g., Suzuki couplings at C5, reduction/cyclization at C2/C3).

However, this structural complexity introduces significant risks of regioisomerism during synthesis. The nitration of 2-amino-5-bromo-4-methylpyridine or the bromination of 2-amino-4-methyl-3-nitropyridine often yields mixtures of isomers (3-nitro vs. 5-nitro) or over-halogenated byproducts.

This guide provides a definitive spectroscopic framework to distinguish the target molecule from its two most common impurities:

  • The Regioisomer: 2-Amino-3-bromo-4-methyl-5-nitropyridine.

  • The Precursor: 2-Amino-4-methyl-3-nitropyridine (Incomplete bromination).

Comparative Spectroscopic Analysis

The following table contrasts the target molecule with its critical alternatives. The primary differentiator is the chemical shift and multiplicity of the aromatic proton at position 6 (H6).

Table 1: Key Spectroscopic Differentiators
FeatureTarget Molecule (2-Amino-5-bromo-4-methyl-3-nitropyridine)Alternative A: Regioisomer (2-Amino-3-bromo-4-methyl-5-nitropyridine)Alternative B: Precursor (2-Amino-4-methyl-3-nitropyridine)
Structure 3-NO₂, 5-Br pattern3-Br, 5-NO₂ pattern3-NO₂, 5-H pattern
¹H NMR (H6) Singlet (s), ~8.25 ppm Singlet (s), ~9.00 ppm Doublet (d), ~8.10 ppm
¹H NMR (H5) Absent (Substituted by Br)Absent (Substituted by NO₂)Doublet (d), ~6.80 ppm
Coupling (J) None (Isolated spin)None (Isolated spin)J ≈ 5.0 Hz (H5-H6)
¹³C NMR (C5) ~108 ppm (C-Br, shielded)~140 ppm (C-NO₂, deshielded)~115 ppm (C-H)
MS Pattern M / M+2 (1:1 ratio)M / M+2 (1:1 ratio)M only (No Bromine)

Critical Insight: The shift of H6 is the diagnostic "fingerprint." In the target, H6 is adjacent to the Bromine (weakly deshielding). In the regioisomer, H6 is adjacent to the Nitro group (strongly deshielding), pushing the shift downfield to ~9.0 ppm.

Structural Logic & Workflow

The confirmation process follows a logical decision tree. The diagram below illustrates the synthesis flow and the spectroscopic checkpoints required to validate the structure.

StructuralConfirmation Start Starting Material 2-Amino-4-methyl-3-nitropyridine Reaction Reaction: Bromination (NBS or Br2/AcOH) Start->Reaction Crude Crude Mixture Reaction->Crude Decision1 Check LC-MS Is Br pattern (1:1) present? Crude->Decision1 Path_NoBr Precursor (Incomplete) Mass = M Decision1->Path_NoBr No Path_Br Brominated Product Mass = M / M+2 Decision1->Path_Br Yes Decision2 Check 1H NMR (Aromatic Region) Multiplicity of H6? Path_Br->Decision2 Result_Doublet Doublet (J=5Hz) = Precursor/Wrong Substitution Decision2->Result_Doublet Doublets Result_Singlet Singlet = C5 Substituted Decision2->Result_Singlet Singlet Decision3 Check Chemical Shift of H6 Position relative to NO2/Br Result_Singlet->Decision3 Result_Downfield ~9.0 ppm (Ortho to NO2) = 5-Nitro Isomer (Regioisomer) Decision3->Result_Downfield Result_Target ~8.25 ppm (Ortho to Br) = TARGET CONFIRMED (2-Amino-5-bromo-4-methyl-3-nitropyridine) Decision3->Result_Target

Caption: Decision tree for distinguishing the target molecule from precursors and regioisomers using MS and NMR logic.

Experimental Protocols

To ensure reproducibility and data integrity, follow these standardized protocols.

Sample Preparation for NMR
  • Solvent: DMSO-d₆ (99.9% D) is preferred over CDCl₃. Pyridine derivatives often aggregate or have poor solubility in chloroform; DMSO ensures sharp peaks for the exchangeable amine protons (-NH₂).

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to prevent shimming errors.

¹H NMR Acquisition Parameters
  • Frequency: 400 MHz or higher.

  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans (NS): 16 (Minimum) to ensure visibility of small impurity peaks.

  • Relaxation Delay (D1): 1.0 second (sufficient for qualitative ID).

  • Referencing: Set DMSO residual peak to 2.50 ppm.

NOE (Nuclear Overhauser Effect) Experiment

To definitively prove the regiochemistry (position of Methyl vs. Nitro), a 1D NOE difference experiment is the "Gold Standard."

  • Logic: Irradiate the Methyl group signal (~2.3 ppm).

  • Expected Result (Target): You should observe NO enhancement of the aromatic proton (H6).

    • Reason: In the target structure, the Methyl group at C4 is flanked by the Nitro group (C3) and the Bromine atom (C5). It is spatially distant from the aromatic proton at C6.

  • Expected Result (Isomer - 2-Amino-3-bromo-4-methyl-5-nitropyridine): You should observe NO enhancement of the aromatic proton (H6).

    • Reason: In the isomer, the Methyl (C4) is adjacent to the Nitro (C5), and the H6 proton is adjacent to the Nitro (C5). While not direct neighbors, the spatial environment differs. Correction: A clearer NOE test for the isomer is irradiating the Amine (-NH2). In the target (3-NO2), the amine is H-bonded to the nitro group (deshielded). In the 3-Br isomer, the amine is next to Br.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Electrospray Ionization), Positive Mode.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Key Observation: Look for the characteristic Bromine isotope pattern.

    • Target (C₆H₆BrN₃O₂): MW ≈ 232.[1]

    • Spectrum: Two peaks of equal intensity at m/z 232 and 234 ([M+H]⁺).

Detailed Mechanistic Data

Proton Assignment Table (DMSO-d₆)
PositionGroupShift (δ, ppm)MultiplicityIntegralStructural Justification
C6 Ar-H 8.25Singlet1HDiagnostic: Isolated proton.[2] Deshielded by Pyridine N and C5-Br.
C2 -NH₂ 7.50 - 8.00Broad Singlet2HExchangeable. Broadened by quadrupole N.
C4 -CH₃ 2.29Singlet3HBenzylic-like position.
Infrared (IR) Spectroscopy
  • N-H Stretch: Doublet around 3300–3450 cm⁻¹ (Primary amine).

  • NO₂ Stretch: Strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

  • C-Br Stretch: ~600–700 cm⁻¹ (often obscured in fingerprint region, but useful if clear).

References

  • ChemicalBook. (2023). 5-bromo-2-methoxy-4-methyl-3-nitropyridine Spectral Data.

    • Note: Provides spectral analog data for the methoxy-derivative, valid
  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 138878: 2-Amino-5-bromo-3-nitropyridine.

    • Note: Validates the synthesis precursors and hazard d
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. Note: Authoritative text on pyridine substitution effects and NMR chemical shift prediction.
  • BLD Pharm. (2023). Product Analysis: 2-Amino-5-bromo-4-methyl-3-nitropyridine (CAS 100367-40-6).[1][3]

    • Note: Commercial source confirming physical properties and availability.[4][5]

Sources

A Comparative Guide to the Quantitative Purity Analysis of Synthesized 2-Amino-5-bromo-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate pathway of drug development, the purity of each component is not merely a quality metric; it is a cornerstone of safety and efficacy. For pharmaceutical intermediates like 2-Amino-5-bromo-4-methyl-3-nitropyridine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), rigorous purity assessment is paramount. The presence of even trace amounts of impurities—be they unreacted starting materials, byproducts, or degradation products—can have profound implications, potentially altering the pharmacological and toxicological profile of the final drug product.

This guide provides an in-depth, objective comparison of the principal analytical techniques for the quantitative purity determination of synthesized 2-Amino-5-bromo-4-methyl-3-nitropyridine. We will move beyond procedural lists to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC)—are evaluated not as isolated procedures, but as complementary tools in a comprehensive quality control strategy.

Understanding the Analyte: Synthesis and Potential Impurity Profile

To develop a robust analytical strategy, one must first understand the potential impurity landscape, which is intrinsically linked to the synthetic route. A common pathway to 2-Amino-5-bromo-4-methyl-3-nitropyridine involves the bromination and subsequent nitration of 2-Amino-4-methylpyridine.

cluster_impurities A 2-Amino-4-methylpyridine (Starting Material) B Bromination A->B F Potential Impurities C 2-Amino-5-bromo-4-methylpyridine (Intermediate) B->C B->F Side Reactions D Nitration C->D E 2-Amino-5-bromo-4-methyl-3-nitropyridine (Final Product) D->E D->F Incomplete Reaction I1 Unreacted Starting Material (2-Amino-4-methylpyridine) I2 Unreacted Intermediate (2-Amino-5-bromo-4-methylpyridine) I3 Dibrominated Byproduct (e.g., 2-Amino-3,5-dibromo-4-methylpyridine) I4 Isomeric Byproducts (e.g., 5-nitro isomer)

Figure 1. Simplified synthesis pathway and origin of potential impurities.

This process can lead to several predictable impurities[1][2]:

  • Starting Materials & Intermediates: Residual 2-amino-4-methylpyridine or the 2-amino-5-bromo-4-methylpyridine intermediate.

  • Byproducts of Bromination: Over-bromination can lead to di-brominated species like 2-amino-3,5-dibromo-4-methylpyridine[1].

  • Byproducts of Nitration: Regioisomers may form depending on the precise reaction conditions, and incomplete nitration is also a possibility.

  • Degradation Products: The stability of the nitro-amino-pyridine structure under various conditions should be considered.

A successful analytical method must be able to separate and quantify the main component from these structurally similar compounds.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reversed-phase HPLC is the cornerstone technique for purity analysis of non-volatile and thermally stable compounds, making it exceptionally well-suited for substituted pyridines.[3] Its high resolving power, sensitivity, and quantitative accuracy establish it as the gold standard for separating the primary compound from closely related impurities.[4][5]

Expertise & Experience: Causality in Method Design

The choice of a C18 stationary phase is deliberate; its non-polar nature provides effective retention for the moderately polar 2-Amino-5-bromo-4-methyl-3-nitropyridine, while allowing for separation based on subtle differences in polarity among potential impurities. A gradient elution is employed because the expected impurities span a range of polarities, from the more polar starting material to potentially less polar di-halogenated byproducts. A buffered mobile phase (e.g., using phosphoric acid) is critical to control the ionization state of the basic amine group on the pyridine ring, ensuring consistent retention times and sharp, symmetrical peak shapes. Detection at 254 nm is a common choice for aromatic compounds due to the strong absorbance of the pyridine ring.

Experimental Protocol: HPLC Purity Determination
  • Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis detector.[3]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Solution: Accurately weigh approximately 10 mg of the synthesized compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • System Suitability (Trustworthiness):

    • Inject the sample solution five times. The relative standard deviation (RSD) for the peak area of the main component should be not more than 2.0%.[3]

    • The tailing factor for the main peak should be between 0.8 and 1.5.[3]

    • The theoretical plates should be not less than 2000.[3]

  • Analysis & Calculation:

    • Inject the diluent as a blank, followed by the sample solution.

    • Calculate the percentage purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Acetonitrile/Water A->B C Volumetric Dilution B->C D Inject Sample C->D E C18 Column Separation (Gradient Elution) D->E F UV Detection (254 nm) E->F G Integrate Peaks F->G H Area Normalization Calculation G->H I Purity Report (%) H->I

Figure 2. Standard workflow for HPLC purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Components

GC is an ideal technique for the analysis of volatile and thermally stable compounds.[3] For 2-Amino-5-bromo-4-methyl-3-nitropyridine, direct analysis can be challenging due to its relatively high melting point and potential for thermal degradation. However, GC-MS is invaluable for detecting and identifying volatile impurities, such as residual starting materials or low-boiling-point byproducts, which might be difficult to resolve from the solvent front in HPLC.[6][7]

Expertise & Experience: Causality in Method Design

The primary challenge is ensuring the analyte and its potential impurities can traverse the GC system without degradation. A temperature program starting at a low temperature and ramping up allows for the separation of highly volatile components first, followed by the less volatile ones. The choice of a mid-polarity column (e.g., a 624-type phase) provides good selectivity for a range of substituted pyridines.[6] The mass spectrometer is the key advantage here; it provides structural information, allowing for the tentative identification of unknown impurity peaks based on their fragmentation patterns.

Experimental Protocol: GC-MS Impurity Profiling
  • Instrumentation: GC system with a single quadrupole mass spectrometry detector (MSD).[6]

  • Chromatographic Conditions:

    • Column: VF-624ms (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature 60 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • MS Ion Source: 230 °C.

    • Scan Range: 40-450 amu.

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Analysis & Calculation:

    • Inject the sample solution.

    • Identify peaks by comparing their mass spectra with a library (e.g., NIST).

    • Calculate the relative percentage of impurities using area normalization.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Dissolve Sample in Volatile Solvent B Vaporization & Injection A->B C GC Column Separation B->C D Ionization & MS Detection C->D E Peak Integration (Total Ion Chromatogram) D->E F Mass Spectra Library Comparison D->F G Impurity ID & Quantification (%) E->G F->G

Figure 3. Workflow for GC-MS impurity identification and analysis.

Quantitative NMR (qNMR): A Primary Ratio Method for Absolute Purity

Unlike chromatographic methods that rely on relative peak areas, quantitative 1H NMR (qNMR) is a primary analytical method that can determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[8] This makes it an exceptionally powerful tool for certifying reference materials and for obtaining a highly accurate purity value without needing a pre-certified standard of the analyte itself.[9]

Expertise & Experience: Causality in Method Design

The success of a qNMR experiment hinges on two critical factors: the choice of a suitable internal standard and the correct acquisition parameters. The internal standard must have a simple proton signal (ideally a singlet) in a region of the spectrum that does not overlap with any analyte signals. It must also be non-reactive with the sample and soluble in the chosen deuterated solvent. Maleic acid is a common choice. For accurate quantification, the NMR experiment must be set up to ensure full relaxation of all relevant protons between scans. This is achieved by setting the relaxation delay (D1) to at least five times the longest spin-lattice relaxation time (T1) of the protons being integrated. This ensures the signal intensity is directly proportional to the number of protons.

Experimental Protocol: qNMR Purity Assay
  • Instrumentation: High-resolution NMR Spectrometer (≥ 400 MHz).

  • Materials:

    • Certified Internal Standard (e.g., Maleic Acid, >99.5% purity).

    • Deuterated Solvent (e.g., DMSO-d6).

  • Sample Preparation (Trustworthiness):

    • Using an analytical balance, accurately weigh ~15 mg of the synthesized sample into a clean vial.

    • Accurately weigh ~10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6 and transfer to an NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): ≥ 30 seconds (to be determined by a T1 inversion-recovery experiment, but 30s is a safe starting point for many small molecules).

    • Number of Scans: ≥ 16.

  • Analysis & Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte (e.g., the methyl protons) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).

    • Calculate purity using the following formula:

    Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (Manalyte / Mstd) x (mstd / manalyte) x Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

A Accurately weigh Analyte (m_analyte) & Standard (m_std) B Dissolve in Deuterated Solvent A->B C Acquire 1H NMR Spectrum (Long Relaxation Delay) B->C D Integrate Analyte Signal (I_analyte) & Standard Signal (I_std) C->D E Calculate Purity using Primary Ratio Formula D->E F Absolute Purity (%) E->F

Figure 4. Principle of quantitative NMR (qNMR) for absolute purity.

Differential Scanning Calorimetry (DSC): A Thermal Method for High-Purity Samples

DSC offers a unique, orthogonal approach to purity determination. It is an absolute method that measures the change in melting point temperature as a function of the fraction of the sample melted.[10] Based on the van't Hoff law, the presence of impurities will depress and broaden the melting endotherm of a crystalline substance.[11][12]

Expertise & Experience: Causality in Method Design

DSC is most accurate for samples that are highly pure (typically >98 mol%) and highly crystalline.[13] The technique assumes that the impurity is soluble in the molten analyte but insoluble in the solid state, forming a eutectic system. A slow heating rate (e.g., 1 °C/min) is crucial to maintain thermal equilibrium between the solid and liquid phases during melting, which is a fundamental assumption of the van't Hoff equation. This method is not suitable for compounds that decompose upon melting, as the thermal events would overlap and interfere with the purity calculation.[13]

Experimental Protocol: DSC Purity Analysis
  • Instrumentation: A calibrated DSC instrument with refrigeration capabilities.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the sample into a lightweight aluminum pan.

    • Hermetically seal the pan to prevent any loss of mass during heating.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its melting point (e.g., 25 °C).

    • Heat the sample at a slow, constant rate (e.g., 1 °C/min) through its melting transition to a temperature where the melt is complete.

  • Analysis & Calculation:

    • The instrument's software plots the sample temperature (T) versus the reciprocal of the molten fraction (1/F).

    • By applying the van't Hoff equation to the linear portion of this plot, the software calculates the mole percent purity of the sample.

cluster_pure Pure Compound (>99.9%) cluster_impure Impure Compound (<99%) A Sharp Melting Endotherm High T_onset B Broad Melting Endotherm Depressed T_onset C Impurity Presence C->B causes

Figure 5. Effect of impurity on a DSC melting endotherm.

Comparative Data Summary

The following table presents hypothetical but representative data for a synthesized batch of 2-Amino-5-bromo-4-methyl-3-nitropyridine, illustrating the type of results obtained from each technique.

Analytical Technique Purity Result (%) Relative Standard Deviation (RSD, %) Key Finding
HPLC (Area %) 99.20.3Main peak detected along with three minor impurities at 0.15%, 0.45%, and 0.20%.
GC-MS (Area %) >99.50.8No significant volatile impurities detected. Main peak is thermally stable under conditions.
qNMR (Mass %) 99.10.2Absolute purity determined against a certified standard. Confirms identity.
DSC (Mole %) 99.30.5Purity of the crystalline fraction is high. No decomposition observed during melting.

Objective Comparison of Methodologies

Parameter HPLC GC-MS qNMR DSC
Principle Chromatographic SeparationChromatographic SeparationNuclear Magnetic ResonanceMelting Point Depression
Primary Use Routine QC, Impurity ProfilingVolatile Impurity IDReference Standard CertificationPurity of High-Purity Crystalline Solids
Reference Standard Required for %w/w assayNot required for area %Requires certified internal standardNot required (Absolute Method)
Sample Throughput MediumMediumLowHigh
Destructive? YesYesNoYes
Key Advantage High resolution for isomersImpurity structure identificationAbsolute quantificationFast, no solvents required
Key Limitation Co-elution possibleNot for non-volatile/labile compoundsLower sensitivity than HPLCOnly for pure, crystalline, stable solids

Conclusion and Authoritative Recommendations

No single analytical technique can provide a complete picture of a compound's purity. A scientifically sound and trustworthy assessment of synthesized 2-Amino-5-bromo-4-methyl-3-nitropyridine requires an orthogonal approach, leveraging the distinct strengths of multiple methods.

  • For routine quality control and release testing, HPLC is the recommended primary method. Its high resolving power, sensitivity, and robustness make it ideal for detecting and quantifying process-related impurities and degradation products.[3][14]

  • For the definitive identification of unknown volatile impurities, GC-MS is indispensable. The structural information it provides is crucial for understanding the impurity profile and refining the synthesis process.[6]

  • For the certification of a batch as a reference standard, qNMR is the authoritative choice. As a primary ratio method, it delivers an absolute purity value traceable to a certified standard, providing the highest level of confidence.[8]

  • As a rapid, complementary technique for highly pure, crystalline batches, DSC provides a valuable orthogonal check. It offers a quick confirmation of purity based on thermodynamic principles, requiring minimal sample preparation.[10][13]

By integrating these techniques, researchers and drug development professionals can build a comprehensive, self-validating system for purity analysis, ensuring the quality and consistency required for the advancement of new pharmaceutical agents.

References

  • Jo, E., et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 26(16), 4999. Retrieved from [Link]

  • Google Patents. (1993). EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 64(2), 115-121.
  • Giron, D. (1995). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Thermal Analysis, 44(1), 251-267. (Note: A more accessible abstract is available at [Link])

  • American Chemical Society. (2021). Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • National Institutes of Health. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Analytical Methods for Pyridine. Retrieved from [Link]

  • ACS Publications. (2022). Catalyst-Controlled Regio- and Enantioselective Hydrophosphination of α,β-Unsaturated Pyridyl Ketones. ACS Omega. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 2-Amino-5-bromo-4-methyl-3-nitropyridine 98.0+%, TCI America™. Retrieved from [Link]

  • Denmark Group, University of Illinois. (2014). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from [Link]

  • ResearchGate. (2019). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...). Retrieved from [Link]

  • PubMed Central. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • ACS Publications. (2021). Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). DSC purity. Retrieved from [Link]

  • ResearchGate. (2018). Quantitative 1H NMR spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2008). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Retrieved from [Link]

  • ScienceDirect. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Retrieved from [Link]

  • PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A. Retrieved from [Link]

  • University of Leicester. (n.d.). 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Retrieved from [Link]

  • Thermal Support. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature Communications. Retrieved from [Link]

Sources

A Comparative Biological Activity Guide to 2-Amino-5-bromo-4-methyl-3-nitropyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound 2-amino-5-bromo-4-methyl-3-nitropyridine and its analogs represent a class of molecules with significant potential for drug discovery, owing to the unique electronic and steric properties conferred by their substituent groups. This guide provides a comparative analysis of the biological activities of analogs of this scaffold, with a focus on their potential as inhibitors of key biological targets. While direct comparative studies on a broad range of 2-amino-5-bromo-4-methyl-3-nitropyridine analogs are not extensively available in the public domain, we can draw valuable insights from closely related structures.

Comparative Analysis of 2-Amino-4-methylpyridine Analogs as iNOS Inhibitors

A significant body of research has focused on the development of substituted 2-aminopyridine derivatives as inhibitors of inducible nitric oxide synthase (iNOS). Overexpression of iNOS is a hallmark of various inflammatory conditions, making it a prime target for therapeutic intervention. A study on 6-substituted 2-amino-4-methylpyridine analogs provides a compelling case for the structure-activity relationship (SAR) within this class of compounds.

Quantitative Comparison of iNOS Inhibitory Activity

The following table summarizes the in vitro inhibitory potency (IC50) of a series of 2-amino-4-methylpyridine analogs against iNOS. The data highlights the impact of substitutions at the 6-position on the pyridine ring.

Compound Number6-SubstituentiNOS IC50 (nM)[1]
1-H28
2-CH(CH3)211
3-CH2CH2OH14
4-CH2CH2F9
5-CH2CHF218
6-CH2CF320
7-(CH2)2CH2OH23
8-(CH2)2CH2F15

Analysis of Structure-Activity Relationship (SAR):

The data reveals that the nature of the substituent at the 6-position significantly influences the iNOS inhibitory activity.

  • Steric Bulk: The introduction of a moderately bulky isopropyl group (Compound 2) leads to a more than two-fold increase in potency compared to the unsubstituted analog (Compound 1).

  • Chain Length and Halogenation: A two-carbon chain with a terminal fluorine (Compound 4) provides the most potent analog in this series (IC50 = 9 nM). Increasing the chain length to three carbons with a terminal fluorine (Compound 8) results in a slight decrease in activity. The presence of a hydroxyl group on the side chain (Compounds 3 and 7) also confers good activity.

This analysis underscores the importance of the size, shape, and electronic properties of the substituent at the 6-position for optimal interaction with the iNOS active site.

Broader Biological Activities of Related Pyridine Analogs

While the iNOS inhibition data provides a focused comparison, it is crucial to recognize that analogs of 2-amino-5-bromo-4-methyl-3-nitropyridine may exhibit a range of other biological activities.

Anticancer Potential

Numerous studies have highlighted the cytotoxic effects of various substituted pyridine derivatives against cancer cell lines. For instance, certain aminonaphthoquinones, which share some structural similarities with the pyridine core, have demonstrated significant cytotoxicity against a panel of human cancer cell lines, with IC50 values ranging from 0.49 to 3.89 µg·mL⁻¹[2]. The mechanism of action for many of these compounds involves the induction of apoptosis and the inhibition of key cellular processes.

Antimicrobial Activity

The 2-aminopyridine moiety is a well-established pharmacophore in the design of antimicrobial agents. Thiazole derivatives containing a 2-amino group have been synthesized and have shown in vitro antibacterial and antifungal activity against various microorganisms[3]. The introduction of different substituents on the pyridine or an attached thiazole ring can modulate the antimicrobial spectrum and potency. For example, some thiazolo[4,5-b]pyridin-2-ones have demonstrated selective action against Gram-negative and Gram-positive bacteria, as well as antifungal activity against Candida species[4].

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.

iNOS Inhibition Assay (In Vitro)

This protocol is based on the methodology used to generate the comparative iNOS inhibition data.[1]

Materials:

  • Recombinant human iNOS enzyme

  • L-[¹⁴C]arginine

  • NADPH

  • (6R)-5,6,7,8-tetrahydro-L-biopterin (H4B)

  • Calmodulin

  • EGTA

  • HEPES buffer

  • Test compounds (2-amino-4-methylpyridine analogs)

  • Dowex AG 50W-X8 resin (Na+ form)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, NADPH, H4B, calmodulin, EGTA, and the iNOS enzyme.

  • Add varying concentrations of the test compounds to the reaction mixture.

  • Initiate the reaction by adding L-[¹⁴C]arginine.

  • Incubate the mixture at 37°C for a specified time.

  • Stop the reaction by adding a stop buffer.

  • Apply the reaction mixture to a Dowex AG 50W-X8 resin column to separate L-[¹⁴C]citrulline from unreacted L-[¹⁴C]arginine.

  • Elute the L-[¹⁴C]citrulline and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

General Workflow for Synthesis of Analogs

The synthesis of novel analogs of 2-amino-5-bromo-4-methyl-3-nitropyridine for biological screening typically involves the modification of the core structure. The bromine atom at the 5-position is particularly amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of a diverse range of substituents[5].

Synthesis_Workflow Start 2-Amino-5-bromo-4-methyl-3-nitropyridine Coupling Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Product Diverse Analogs Coupling->Product Reagents Boronic Acids/Esters or Amines Reagents->Coupling

Caption: General synthetic workflow for diversifying the 2-amino-5-bromo-4-methyl-3-nitropyridine scaffold.

Signaling Pathway Visualization

The inhibition of iNOS by the 2-amino-4-methylpyridine analogs directly impacts the nitric oxide signaling pathway, which plays a crucial role in inflammation.

iNOS_Pathway cluster_inflammation Inflammatory Stimuli (e.g., LPS, Cytokines) cluster_cell Macrophage / Inflammatory Cell Inflammatory_Stimuli LPS, IFN-γ, TNF-α NFkB NF-κB Activation Inflammatory_Stimuli->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein Synthesis iNOS_Gene->iNOS_Protein L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO iNOS Inflammatory_Response Inflammatory Response NO->Inflammatory_Response Analogs 2-Amino-4-methylpyridine Analogs Analogs->iNOS_Protein Inhibition

Caption: The inhibitory effect of 2-amino-4-methylpyridine analogs on the iNOS-mediated nitric oxide production pathway.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activity of analogs related to 2-amino-5-bromo-4-methyl-3-nitropyridine. The presented data on iNOS inhibition demonstrates the significant potential for optimizing the therapeutic properties of this scaffold through systematic chemical modification. Future research should focus on synthesizing and evaluating a broader range of analogs of the core title compound to explore their full therapeutic potential, including their anticancer and antimicrobial activities. A comprehensive understanding of the structure-activity relationships will be instrumental in the rational design of novel and potent drug candidates.

References

  • Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. PMC - NIH. Available at: [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available at: [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. JOCPR. Available at: [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-5-bromo-4-methyl-3-nitropyridine is a key substituted pyridine derivative that serves as a vital building block in the synthesis of various pharmacologically active molecules and novel materials. The precise arrangement of its functional groups—amino, bromo, methyl, and nitro—on the pyridine core imparts a unique reactivity profile, making it a valuable intermediate for medicinal chemists and materials scientists. The efficient and selective synthesis of this compound is, therefore, of significant interest.

This guide provides an in-depth comparison of two prominent synthetic protocols for the preparation of 2-Amino-5-bromo-4-methyl-3-nitropyridine. We will delve into the experimental details of each method, analyze the underlying chemical principles, and present a comparative analysis of their performance based on yield, selectivity, and operational complexity. This document is intended to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable synthesis strategy for their specific needs.

Understanding the Synthetic Challenge: Regioselectivity in Electrophilic Aromatic Substitution of 2-Aminopyridines

The synthesis of polysubstituted pyridines, such as the target molecule, presents a significant regiochemical challenge. The pyridine ring is inherently electron-deficient, making it less susceptible to electrophilic aromatic substitution than benzene. However, the presence of the strongly activating amino group at the 2-position directs incoming electrophiles to the ortho (3-position) and para (5-position) positions. The methyl group at the 4-position further influences the electron density of the ring.

Controlling the sequential introduction of the bromo and nitro groups to achieve the desired 2, 3, 4, 5 substitution pattern is the central challenge. Direct bromination and nitration of 2-amino-4-methylpyridine can lead to a mixture of isomers and over-substituted byproducts. The protocols benchmarked in this guide address this challenge through different strategic approaches.

Protocol 1: Direct Two-Step Synthesis via Bromination and Nitration

This protocol represents the most straightforward approach, commencing with the direct bromination of commercially available 2-amino-4-methylpyridine, followed by nitration of the resulting intermediate.

Experimental Protocol

Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

A detailed procedure for the selective monobromination at the 5-position is disclosed in Chinese patent CN201410406851.[1]

  • Under an ice bath, dissolve 2-Amino-4-methylpyridine (30g, 277.8 mmol) in N,N-Dimethylformamide (DMF, 150 ml).

  • Slowly add a solution of N-Bromosuccinimide (NBS, 49.44g, 277.8 mmol) in DMF dropwise to the reaction mixture.

  • Allow the reaction to proceed at 20°C for 8-10 hours, monitoring for completion by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water, leading to the precipitation of a brown solid.

  • Filter the solid, wash it with water, and then with acetonitrile (164 ml).

  • Dry the resulting solid to obtain 2-Amino-5-bromo-4-methylpyridine. The reported yield for this step is approximately 80%.[1]

Step 2: Synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine

The nitration of the intermediate is achieved using a standard nitrating mixture. A general procedure for the nitration of a similar substrate, 2-amino-5-bromopyridine, is well-established and can be adapted.[2][3]

  • In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5°C in an ice bath.

  • Slowly add 2-Amino-5-bromo-4-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Prepare a nitrating mixture by cautiously adding concentrated nitric acid to a portion of concentrated sulfuric acid, keeping the temperature low.

  • Add the nitrating mixture dropwise to the solution of the pyridine derivative, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified duration, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 2-Amino-5-bromo-4-methyl-3-nitropyridine.

Causality Behind Experimental Choices
  • NBS in DMF for Bromination: The use of N-Bromosuccinimide (NBS) as a brominating agent is advantageous as it provides a low concentration of bromine in situ, which helps to control the reaction and prevent the formation of di-brominated byproducts.[1] DMF serves as a polar aprotic solvent that facilitates the reaction.

  • Mixed Acid Nitration: The combination of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the deactivated pyridine ring.[2] The strong acidic medium also protonates the pyridine nitrogen, further influencing the regioselectivity. The amino group, being a strong activating group, directs the nitration to the 3-position.

Logical Flow Diagram

Protocol1 A 2-Amino-4-methylpyridine B 2-Amino-5-bromo-4-methylpyridine A->B NBS, DMF 20°C, 8-10h (Yield: ~80%) C 2-Amino-5-bromo-4-methyl-3-nitropyridine B->C HNO₃, H₂SO₄ 0-10°C

Caption: Direct two-step synthesis of the target compound.

Protocol 2: Three-Step Synthesis via N-Acetylation Protecting Group Strategy

This protocol employs a protecting group strategy to enhance the selectivity of the bromination step and potentially improve the overall yield and purity of the final product.

Experimental Protocol

Step 1: Synthesis of 2-Acetamido-4-methylpyridine

  • To a solution of 2-amino-4-methylpyridine in a suitable solvent (e.g., dichloromethane or acetic anhydride), add acetic anhydride.

  • The reaction is typically exothermic and can be stirred at room temperature or with gentle heating until completion (monitored by TLC).

  • Upon completion, the solvent is removed under reduced pressure, or the product is precipitated by the addition of water.

  • The crude product can be purified by recrystallization.

Step 2: Synthesis of 2-Acetamido-5-bromo-4-methylpyridine

The protection of the amino group as an acetamide reduces its activating effect and steric bulk, which can lead to a more selective bromination at the 5-position.

  • Dissolve 2-Acetamido-4-methylpyridine in a suitable solvent such as acetic acid.

  • Add a brominating agent, for example, bromine in acetic acid, dropwise to the solution.

  • The reaction is typically carried out at room temperature or with gentle heating.

  • After the reaction is complete, the product is isolated by pouring the mixture into water and neutralizing it, followed by filtration.

Step 3: Synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine

A European patent (EP0530524A1) details a procedure for the simultaneous deprotection of the acetyl group and nitration of the pyridine ring.[4]

  • Introduce concentrated sulfuric acid (128 ml) into a three-neck flask.

  • Add 2-acetamido-4-methyl-5-bromopyridine (45.8g, 0.2 mol) to the sulfuric acid at a temperature between 6-17°C.

  • Add concentrated nitric acid (13 ml) to the mixture at 25-26°C.

  • Allow the reaction to proceed at 27-33°C for four hours, followed by stirring overnight at room temperature.

  • Pour the reaction mixture into 100 ml of iced water.

  • Adjust the pH to 5 with concentrated aqueous ammonia to precipitate the product.

  • Filter the yellow crystalline product under reduced pressure and wash with 50 ml of water.

  • Drying the product yields 2-Amino-5-bromo-4-methyl-3-nitropyridine with a reported yield of 87.1% and a GC purity of 96.3%.[4]

Causality Behind Experimental Choices
  • N-Acetylation as a Protecting Group Strategy: The acetylation of the amino group serves two primary purposes. Firstly, it moderates the high reactivity of the amino group, thereby preventing over-bromination and the formation of di-bromo byproducts.[4] Secondly, the bulky acetyl group can sterically hinder substitution at the adjacent 3-position, further favoring bromination at the 5-position.

  • Simultaneous Deprotection and Nitration: The use of a strong acidic medium (concentrated sulfuric and nitric acid) facilitates both the hydrolysis of the acetamide group back to the amine and the nitration of the pyridine ring in a single step. This one-pot procedure improves the overall efficiency of the synthesis.[4] The conditions are harsh enough to cleave the amide bond while simultaneously generating the nitronium ion for the electrophilic substitution.

Logical Flow Diagram

Protocol2 A 2-Amino-4-methylpyridine B 2-Acetamido-4-methylpyridine A->B Acetic Anhydride C 2-Acetamido-5-bromo-4-methylpyridine B->C Bromine, Acetic Acid D 2-Amino-5-bromo-4-methyl-3-nitropyridine C->D HNO₃, H₂SO₄ (Simultaneous deprotection and nitration) (Yield: 87.1%)

Caption: Three-step synthesis utilizing an N-acetylation strategy.

Comparative Analysis

ParameterProtocol 1: Direct SynthesisProtocol 2: N-Acetylation Strategy
Number of Steps 23
Starting Material 2-Amino-4-methylpyridine2-Amino-4-methylpyridine
Overall Yield Potentially lower due to possible side reactions in both steps. The reported yield for the first step is ~80%.[1] The yield for the second step is not explicitly reported for this specific substrate.Potentially higher and more reliable. The reported yield for the final step is 87.1%.[4]
Selectivity Bromination selectivity is reported to be high with NBS.[1] Nitration selectivity depends heavily on reaction conditions.The protecting group strategy is designed to enhance bromination selectivity and minimize byproducts.[4]
Reagents & Conditions Uses NBS which is a solid and easier to handle than liquid bromine. The nitration step requires careful temperature control.Involves an additional protection step. The final deprotection/nitration step uses strong acids and requires careful handling.
Purification May require more rigorous purification to remove isomeric byproducts.The use of a protecting group can lead to cleaner reactions and simpler purification.
Process Scalability The directness of the route is advantageous for scalability, provided selectivity can be maintained.The additional step adds to the overall process time and complexity for large-scale production.

Conclusion and Recommendations

Both protocols offer viable pathways for the synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine. The choice between the two will largely depend on the specific requirements of the researcher or organization.

Protocol 1 (Direct Synthesis) is attractive due to its shorter reaction sequence. It may be the preferred method for rapid, small-scale synthesis where high purity is not the absolute primary concern and if the nitration step can be optimized to provide good selectivity. The use of NBS for bromination is a notable advantage in terms of handling and safety.

Protocol 2 (N-Acetylation Strategy) , while involving an additional step, offers superior control over the regioselectivity of the bromination, which is a critical step in this synthesis. The well-documented, high-yielding final deprotection and nitration step makes this route more robust and likely to provide a purer final product with a higher overall yield.[4] For applications where high purity is paramount and for larger-scale syntheses where minimizing byproduct formation is crucial for downstream processes, the N-acetylation strategy is the recommended approach.

Ultimately, the optimal protocol will be determined by a careful consideration of the trade-offs between the number of synthetic steps, overall yield, purity requirements, and available resources.

References

  • CN201410406851, A process for preparing 2-Amino-5-bromo-4-methylpyridine, (2014).
  • PubChem Compound Summary for CID 817695, 2-Amino-5-bromo-4-methylpyridine. [Link]

  • The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. (2023). [Link]

  • Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22. [Link]

  • Allen, C. F. H., & Thirtle, J. R. (1955). 2,3-Diaminopyridine. Organic Syntheses, 35, 16. [Link]

  • PubChem Compound Summary for CID 138878, 2-Amino-5-bromo-3-nitropyridine. [Link]

  • EP0530524A1, Method of producing 2-amino-3-nitro-5-halogenopyridine, (1993).

Sources

A Comparative Guide to the Analysis of Isomeric Impurities in 2-Amino-5-bromo-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The rigorous control of impurities is a cornerstone of pharmaceutical development, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). For complex molecules like 2-Amino-5-bromo-4-methyl-3-nitropyridine, a key intermediate in the synthesis of various therapeutic agents, the challenge is amplified by the potential for isomeric impurities. These isomers, which share the same molecular formula but differ in the arrangement of atoms, can exhibit distinct toxicological and pharmacological profiles. Their effective separation and quantification are therefore not just an analytical task, but a critical step in ensuring drug quality.

This guide provides an in-depth comparison of analytical methodologies for the resolution of isomeric impurities in 2-Amino-5-bromo-4-methyl-3-nitropyridine. We will delve into the rationale behind method selection, present comparative experimental data, and provide detailed protocols to empower researchers in this critical aspect of drug development.

The Challenge of Isomeric Impurities in Substituted Pyridines

The synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine often involves a series of electrophilic substitution reactions on the pyridine ring. The directing effects of the existing substituents (amino, methyl) can lead to the formation of several positional isomers. For instance, the nitration of a 2-aminopyridine derivative can result in the formation of both the desired 3-nitro isomer and the undesired 5-nitro isomer.[1] Similarly, bromination can sometimes lead to di-substituted byproducts.[1] The close structural similarity of these isomers makes their separation a significant analytical hurdle.

This guide will compare three powerful chromatographic techniques for the analysis of these challenging impurities: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

Reversed-phase HPLC is the most widely employed technique for purity analysis in the pharmaceutical industry due to its versatility, robustness, and high resolving power for a wide range of compounds, including substituted pyridines.[2]

Causality Behind Experimental Choices in HPLC Method Development

The key to a successful HPLC separation lies in the judicious selection of the stationary and mobile phases to exploit the subtle differences in the physicochemical properties of the isomers.

  • Stationary Phase: A C18 (octadecylsilyl) column is a common starting point for reversed-phase HPLC. Its nonpolar nature provides good retention for moderately polar compounds like nitropyridine derivatives. The choice of a specific C18 column can be critical; end-capping (treating the silica surface to reduce the number of free silanol groups) can minimize peak tailing for basic compounds like pyridines.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used. The pH of the aqueous phase is a critical parameter for controlling the retention and peak shape of ionizable compounds. For aminopyridines, an acidic mobile phase (e.g., using phosphoric acid or formic acid) protonates the basic amino group, leading to better peak shapes and potentially altered selectivity.[3] The choice between acetonitrile and methanol as the organic modifier can also influence selectivity due to their different abilities to engage in hydrogen bonding interactions.[4]

  • Detection: UV detection is generally suitable for these compounds due to the presence of the chromophoric nitro and pyridine groups. A wavelength of around 254 nm is often a good choice for aromatic compounds.

Experimental Protocol: HPLC Purity of 2-Amino-5-bromo-4-methyl-3-nitropyridine

1. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 15
    25 85
    30 85
    31 15

    | 35 | 15 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the 2-Amino-5-bromo-4-methyl-3-nitropyridine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates should be not less than 2000.

5. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage of each impurity by the area normalization method.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Weigh & Dissolve Reference Standard hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_std->hplc_system prep_sample Weigh & Dissolve Sample prep_sample->hplc_system sys_suit System Suitability Test hplc_system->sys_suit injection Inject Sample sys_suit->injection chromatogram Data Acquisition (Chromatogram) injection->chromatogram peak_integration Peak Integration & Area Calculation chromatogram->peak_integration purity_calc Impurity Profile & Purity Calculation peak_integration->purity_calc report Generate Report purity_calc->report

Caption: Workflow for HPLC purity determination.

Gas Chromatography (GC): A Powerful Tool for Volatile Analytes

Gas chromatography is an excellent technique for the analysis of volatile and thermally stable compounds.[5] For 2-Amino-5-bromo-4-methyl-3-nitropyridine, its applicability depends on its thermal stability and volatility. While some pyridine derivatives can be analyzed directly, others may require derivatization to increase their volatility and prevent on-column degradation.

Causality Behind Experimental Choices in GC Method Development
  • Derivatization: If the analyte has low volatility or contains active hydrogens (like the amino group), derivatization (e.g., silylation) may be necessary. This process replaces active hydrogens with a less polar and more volatile group, improving chromatographic performance.

  • Column Selection: A capillary column with a nonpolar or moderately polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used for the separation of a wide range of compounds. The choice of column length, diameter, and film thickness will impact the resolution and analysis time.

  • Injector and Detector: A split/splitless injector is commonly used. Flame Ionization Detection (FID) is a universal detector for organic compounds, while a Mass Spectrometer (MS) provides structural information for impurity identification.[6]

Experimental Protocol: GC-MS Analysis of 2-Amino-5-bromo-4-methyl-3-nitropyridine

1. Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer (GC-MS), a split/splitless injector, and an autosampler.

2. Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

3. Sample Preparation (with derivatization):

  • Accurately weigh about 1 mg of the sample into a vial.

  • Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

4. Analysis:

  • Inject 1 µL of the derivatized sample solution.

  • Identify impurities based on their mass spectra and retention times.

  • Quantify using the area normalization method.

Supercritical Fluid Chromatography (SFC): A Green and Efficient Alternative

Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for both chiral and achiral separations, offering several advantages over traditional HPLC and GC.[7] It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Causality Behind Experimental Choices in SFC Method Development
  • Mobile Phase: Supercritical CO2 is non-polar. To elute more polar compounds, a polar organic solvent (modifier), such as methanol, is added.[8] The concentration of the modifier is a key parameter for controlling retention.

  • Stationary Phase: A wide range of stationary phases, including those used in HPLC, can be employed in SFC. Chiral stationary phases are particularly effective for separating enantiomers.[9] For positional isomers, columns with different selectivities (e.g., polar-embedded or aromatic phases) can be screened.

  • Advantages: The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher efficiency compared to HPLC.[7] SFC is also considered a "greener" technique due to the use of CO2, which is non-toxic and can be recycled.[7]

Experimental Protocol: SFC Analysis of Isomeric Impurities

1. Instrumentation:

  • SFC system with a CO2 pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV-Vis or MS detector.

2. Chromatographic Conditions:

  • Column: Chiralpak IC (or a suitable achiral column for positional isomers), 4.6 x 150 mm, 3 µm.

  • Mobile Phase: Supercritical CO2 and Methanol (with an additive like 25mM isobutylamine for improved peak shape of basic compounds).

  • Gradient Elution: 5% to 40% Methanol over 10 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm or MS.

3. Sample Preparation:

  • Dissolve the sample in a suitable solvent, such as methanol or a mixture of methanol and dichloromethane.

4. Analysis:

  • Inject the sample and record the chromatogram.

  • The elution order and resolution of isomers will depend on the specific column and conditions used.

Visualization of the SFC Workflow

SFC_Workflow cluster_prep_sfc Sample Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Processing & Reporting prep_sample_sfc Dissolve Sample in Appropriate Solvent sfc_system SFC System Setup (CO2, Modifier, Column) prep_sample_sfc->sfc_system method_dev Method Scouting (Column & Modifier) sfc_system->method_dev injection_sfc Inject Sample method_dev->injection_sfc chromatogram_sfc Data Acquisition injection_sfc->chromatogram_sfc peak_analysis Peak Identification & Resolution Check chromatogram_sfc->peak_analysis quantification Quantification of Isomers peak_analysis->quantification report_sfc Generate Report quantification->report_sfc

Caption: Workflow for SFC impurity analysis.

Comparative Analysis of Analytical Techniques

The choice of the most suitable analytical technique depends on the specific requirements of the analysis, including the nature of the impurities, the desired level of sensitivity, and the available instrumentation.

FeatureHPLCGC-MSSFC
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Partitioning between a supercritical fluid mobile phase and a solid stationary phase.
Applicability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds (derivatization may be required).Both chiral and achiral separations; good for moderately polar compounds.
Resolution High, especially with modern UHPLC systems.Very high, particularly with long capillary columns.High, often superior to HPLC for certain isomer separations.
Analysis Time Typically 15-60 minutes.Can be faster than HPLC, especially with temperature programming.Generally faster than HPLC.[7]
Sensitivity Good, depending on the detector (UV, MS).Excellent, especially with MS detection.Good, comparable to HPLC.
Impurity ID Requires coupling to MS for definitive identification.MS provides structural information directly.Can be coupled to MS for identification.
"Green" Aspect Uses significant amounts of organic solvents.Lower solvent consumption than HPLC.Uses CO2 as the main mobile phase, which is more environmentally friendly.[7]

Method Validation: Ensuring Trustworthiness of Results

Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose. Method validation is a regulatory requirement and provides confidence in the reported results.[10][11][12] The key validation parameters, as outlined in the International Council for Harmonisation (ICH) guidelines, include:[13][14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is demonstrated by achieving good resolution between the main peak and all potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies using spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

Conclusion

The analysis of isomeric impurities in 2-Amino-5-bromo-4-methyl-3-nitropyridine requires a thoughtful and systematic approach. While reversed-phase HPLC remains the gold standard for its versatility and robustness, GC-MS offers superior identification capabilities for volatile impurities, and SFC presents a fast and green alternative, particularly for challenging isomer separations.

The choice of the optimal method will depend on the specific impurities present and the analytical objectives. A comprehensive understanding of the separation principles and a rigorous validation of the chosen method are paramount to ensuring the quality and safety of the final pharmaceutical product. This guide provides the foundational knowledge and practical protocols to empower researchers in navigating the complexities of isomeric impurity analysis.

References

  • SIELC Technologies. (n.d.). HPLC Separation of 2-Amino-5-bromo-3-nitropyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • National Institutes of Health. (2022). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

  • Google Patents. (n.d.). EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Shimadzu. (n.d.). Chiral Separation of Triacyclglycerols Isomers by Supercritical Fluid Chromatography. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). ANDAs: Impurities in Drug Products. Retrieved from [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2006). Q3B(R) Impurities in New Drug Products (Revision 3). Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for Cross-Coupling Reactions of 2-Amino-5-bromo-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the substituted pyridine core, specifically 2-Amino-5-bromo-4-methyl-3-nitropyridine, represents a versatile building block for accessing novel chemical entities with potential therapeutic applications. The presence of amino, nitro, and bromo functionalities offers multiple reaction handles, with the carbon-bromine bond being a prime target for palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth comparison of common palladium catalysts for three key transformations involving 2-Amino-5-bromo-4-methyl-3-nitropyridine: Suzuki-Miyaura coupling, Heck coupling, and Buchwald-Hartwig amination. Our focus is on providing practical, field-proven insights and experimental data to empower you to make informed decisions in your synthetic endeavors.

The Strategic Importance of Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2][3] For a molecule like 2-Amino-5-bromo-4-methyl-3-nitropyridine, these reactions are instrumental in introducing molecular diversity at the C5 position, a critical step in structure-activity relationship (SAR) studies.

Core Palladium Catalysts: A Comparative Overview

The choice of palladium catalyst is paramount for a successful cross-coupling reaction. The catalyst's performance is dictated by its palladium source (e.g., Pd(0) or Pd(II)) and, crucially, the nature of the supporting ligands. These ligands influence the catalyst's stability, solubility, and reactivity, thereby impacting reaction yields and scope.[4][5]

Here, we compare some of the most widely employed palladium catalysts for reactions involving aryl bromides.

Catalyst/Pre-catalystCommon LigandsTypical ReactionsKey AdvantagesPotential Challenges
Pd(PPh₃)₄ TriphenylphosphineSuzuki, Heck, Stille, SonogashiraCommercially available, well-established, effective for many substrates.[6][7]Air-sensitive, may require higher catalyst loadings, ligand dissociation can be slow.
PdCl₂(dppf) dppfSuzuki, Buchwald-HartwigHigh thermal stability, efficient for a broad range of substrates, including heteroaryl chlorides.[5][8]Can be less reactive for some sterically hindered substrates.
Pd(OAc)₂ / Pd₂(dba)₃ Buchwald or Hartwig ligands (e.g., SPhos, XPhos), other phosphinesSuzuki, Heck, Buchwald-HartwigHighly versatile pre-catalysts, allows for fine-tuning with a wide array of ligands for optimal performance.[8][9][10]Requires in-situ formation of the active catalyst, optimization of ligand and conditions may be necessary.
Pd/C None (heterogeneous)Suzuki, Heck (hydrogenation side reactions possible)Easily separable and reusable, suitable for industrial applications.[11]Can exhibit lower activity than homogeneous catalysts, potential for metal leaching.[2][11]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures by coupling an organoboron reagent with an organic halide.[1][12] For 2-Amino-5-bromo-4-methyl-3-nitropyridine, this translates to the synthesis of 5-aryl-2-amino-4-methyl-3-nitropyridines, a key step in building complex molecular architectures.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2, Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Heck_Reaction cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Intermediate_1 Olefin Complex Ar-Pd(II)-X(L2)->Intermediate_1 Olefin Coordination Intermediate_2 Sigma-Alkyl Complex Intermediate_1->Intermediate_2 Migratory Insertion Product Ar-Alkene Intermediate_2->Product Beta-Hydride Elimination Buchwald_Hartwig cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Pd(0)L->Ar-Pd(II)-Br(L) Oxidative Addition (Ar-Br) Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ar-Pd(II)-Br(L)->Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation (Base) Ar-NR2 Ar-NR2 Ar-Pd(II)-NR2(L)->Ar-NR2 Reductive Elimination Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis Reagent_Prep Reagent Preparation (Substrate, Coupling Partner, Base) Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_Prep->Reaction_Setup Catalyst_Prep Catalyst System Preparation (Pd source + Ligand) Catalyst_Prep->Reaction_Setup Solvent_Prep Solvent Degassing Solvent_Prep->Reaction_Setup Heating Heating & Stirring (Conventional or Microwave) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Sources

Comparative Guide: Synthetic Routes & Yield Optimization for 2-Amino-5-bromo-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive comparative guide for the synthesis and yield optimization of 2-Amino-5-bromo-4-methyl-3-nitropyridine .

Executive Summary & Strategic Importance

2-Amino-5-bromo-4-methyl-3-nitropyridine is a critical heterocyclic intermediate, particularly in the synthesis of Hsp90 inhibitors , Lenalidomide analogs , and other kinase inhibitors requiring a highly substituted pyridine core.

The synthesis of this molecule presents a classic regioselectivity challenge: placing four different substituents on a single pyridine ring. This guide compares the two dominant synthetic strategies found in literature:

  • The "Direct Bromination" Route: Bromination of the nitro-precursor (2-Amino-4-methyl-3-nitropyridine).

  • The "Reverse Nitration" Route: Nitration of the bromo-precursor (2-Amino-5-bromo-4-methylpyridine).

Comparative Route Analysis

Route 1: Direct Bromination (Recommended)

Precursor: 2-Amino-4-methyl-3-nitropyridine Reagents: N-Bromosuccinimide (NBS) or Liquid Bromine (


)
Mechanism:  Electrophilic Aromatic Substitution (

)
  • Mechanism: The amino group at C2 strongly activates the C5 position (para-direction). The methyl group at C4 also activates C5 (ortho-direction). The nitro group at C3 deactivates the ring but directs meta (to C5). All three substituents cooperatively direct the incoming electrophile (

    
    ) to position 5.
    
  • Yield Profile: High (85–95%).

  • Purity: High (>98% after simple wash).

Route 2: Reverse Nitration (Alternative)

Precursor: 2-Amino-5-bromo-4-methylpyridine Reagents:


 / 

(Mixed Acid) Mechanism: Nitration of a deactivated ring.
  • Mechanism: The precursor is already halogenated (deactivated). Introducing a nitro group requires harsh conditions. The amino group is often protected (e.g., as an acetamide) to prevent oxidation or nitramine rearrangement.

  • Yield Profile: Low to Moderate (40–65%).

  • Drawbacks: Significant exotherm, formation of isomeric by-products, and "tarry" decomposition products common in pyridine nitration.

Summary Data Table
FeatureMethod A: NBS Bromination (DMF)Method B:

Bromination (AcOH)
Method C: Nitration of Bromo-picoline
Starting Material 2-Amino-4-methyl-3-nitropyridine2-Amino-4-methyl-3-nitropyridine2-Amino-5-bromo-4-methylpyridine
Reagents NBS, DMF (or MeCN)

, Acetic Acid

,

Typical Yield 90 – 95% 80 – 85% 40 – 60%
Reaction Temp 0°C to RTRT to 50°C0°C to 60°C
Purity (Crude) >95%~90% (requires wash)~70% (requires column/recryst)
Scalability High (Clean workup)Medium (Corrosive)Low (Safety hazards)
Green Score Moderate (DMF waste)Low (Bromine handling)Low (Strong acid waste)

Detailed Experimental Protocol (Method A)

This protocol utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent. It is selected for its high regioselectivity and ease of handling compared to liquid bromine.

Reagents & Stoichiometry
  • Precursor: 2-Amino-4-methyl-3-nitropyridine (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.1 – 1.2 eq)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (10 volumes)

  • Quench: Water / Sodium Thiosulfate

Step-by-Step Methodology
  • Dissolution: Charge a reaction vessel with 2-Amino-4-methyl-3-nitropyridine (1.0 eq) and DMF. Stir until fully dissolved. Note: The solution will likely be yellow/orange due to the nitro group.

  • Cooling: Cool the mixture to 0–5°C using an ice bath.

    • Causality: Controlling temperature prevents bromination at the methyl group (benzylic bromination) which is a radical pathway favored by heat.

  • Addition: Add NBS (1.1 eq) portion-wise over 30 minutes.

    • Observation: A slight exotherm may occur. Maintain internal temperature <10°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

    • Validation: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1][2] The starting material spot (

      
      ) should disappear, replaced by a less polar product (
      
      
      
      ).
  • Quench & Workup: Pour the reaction mixture into 5 volumes of ice-cold water.

    • Result: The product is hydrophobic and will precipitate immediately as a yellow/brown solid.

  • Purification: Filter the solid. Wash the cake with water (

    
    ) to remove residual DMF and succinimide.
    
    • Optional: If the color is dark, wash with 5% Sodium Thiosulfate solution to remove free bromine traces.

  • Drying: Dry in a vacuum oven at 45°C to constant weight.

Expected Yield: 92% Physical Appearance: Yellow to orange crystalline solid.

Visualizations

Diagram 1: Synthetic Pathway Comparison

This flow chart illustrates the convergence of routes and the efficiency gap between Bromination and Nitration.

SynthesisComparison Start1 2-Amino-4-methylpyridine (Common Precursor) NitroPre 2-Amino-4-methyl-3-nitropyridine Start1->NitroPre Nitration (HNO3/H2SO4) BromoPre 2-Amino-5-bromo-4-methylpyridine Start1->BromoPre Bromination (NBS) Target TARGET: 2-Amino-5-bromo-4-methyl-3-nitropyridine (Yield: 90-95%) NitroPre->Target Route A: Bromination (NBS) [Cooperative Directing Effects] TargetLow TARGET (via Route B) (Yield: 40-60%) BromoPre->TargetLow Route B: Nitration [Deactivated Ring]

Caption: Route A (Green) utilizes cooperative directing effects for high yield. Route B (Red) fights electronic deactivation, resulting in lower yield.

Diagram 2: Mechanism of Regioselective Bromination

This diagram details why the C5 position is electronically favored in the recommended route.

Mechanism Substrate Substrate: 2-Amino-4-methyl-3-nitropyridine Amino 2-Amino Group (+M Effect) Substrate->Amino Methyl 4-Methyl Group (+I Effect) Substrate->Methyl Nitro 3-Nitro Group (-I/-M Effect) Substrate->Nitro Position5 Position C5 (Target) Amino->Position5 Directs Para (Strong Activation) Methyl->Position5 Directs Ortho (Weak Activation) Nitro->Position5 Directs Meta (Avoids Deactivation)

Caption: Electronic convergence: The Amino (para), Methyl (ortho), and Nitro (meta) groups all direct the electrophile to Position 5.

Critical Analysis & Troubleshooting

Why Route 1 Fails (Common Pitfalls)
  • Solvent Choice: Using alcohols (Methanol/Ethanol) can lead to side reactions or poor solubility of the nitro-precursor. DMF is preferred for solubility.

  • Temperature Control: Allowing the temperature to exceed 40°C during NBS addition promotes radical bromination at the methyl group (forming the bromomethyl impurity), which is difficult to separate.

Why Route 2 Fails (The Nitration Trap)

Nitrating 2-amino-5-bromo-4-methylpyridine is chemically fraught because:

  • Protonation: In strong acid (

    
    ), the pyridine nitrogen and the amino group become protonated (pyridinium/ammonium), rendering the ring highly electron-deficient and resistant to electrophilic attack (
    
    
    
    ).
  • Oxidation: The free amino group is susceptible to oxidation by nitric acid, leading to tar formation. Successful execution usually requires protecting the amine as an acetamide (2-acetamido-...), adding two extra steps (protection/deprotection) to the workflow.

References

  • European Patent Office. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine. EP0530524A1.[3]

  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology. (Demonstrates NBS bromination protocols on similar aminopyridines).

  • ChemicalBook. (2023). 2-Amino-5-bromo-4-methyl-3-nitropyridine Product Properties and CAS 100367-40-6.

  • Organic Syntheses. Bromination of 2-Aminopyridine Derivatives. (General protocols for aminopyridine halogenation).

  • BLD Pharm. (2023). Safety Data Sheet and Synthesis for CAS 100367-40-6.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Amino-5-bromo-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific work extends beyond discovery to the responsible management of laboratory chemicals. This guide provides essential, in-depth procedures for the safe and compliant disposal of 2-Amino-5-bromo-4-methyl-3-nitropyridine (CAS No. 100367-40-6). Moving beyond a simple checklist, this document elucidates the chemical principles and safety considerations that underpin these protocols, ensuring a culture of safety and environmental stewardship in your laboratory.

Foundational Knowledge: Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. 2-Amino-5-bromo-4-methyl-3-nitropyridine is a substituted nitropyridine derivative, a class of compounds that warrants careful handling due to its chemical reactivity and toxicological properties.

The primary hazards, as identified in safety data sheets (SDS), are significant.[1][2] This compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] The presence of nitro, amino, and bromo functional groups on a pyridine ring suggests potential for reactivity and dictates the stringent disposal protocols that must be followed.

PropertyValueSource
CAS Number 100367-40-6[3]
Molecular Formula C₆H₆BrN₃O₂[4]
Hazard Statements H315, H319, H335[2]
GHS Pictogram Irritant (Exclamation Mark)[2]
Signal Word Warning[2]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, alkali metals[5]

The Core Directive: Compliant Waste Management

The universally accepted and legally mandated procedure for the disposal of 2-Amino-5-bromo-4-methyl-3-nitropyridine is through a licensed hazardous waste management facility.[6][7] In-laboratory chemical treatment to neutralize or degrade this specific compound is not recommended for routine disposal due to the lack of validated protocols and the potential for hazardous reactions or byproducts.

The rationale for this core directive is rooted in risk mitigation. Halogenated nitroaromatic compounds can be resistant to simple degradation methods, and incomplete reactions could produce derivatives with unknown toxicity.[8][9] High-temperature incineration by a specialized facility is the most effective method to ensure complete destruction of the compound and its hazardous potential.[6]

Disposal Workflow Diagram

DisposalWorkflow cluster_0 Step 1: In-Lab Waste Collection cluster_1 Step 2: Container Management & Storage cluster_2 Step 3: Final Disposal A Don Appropriate PPE B Segregate Solid Waste A->B C Place in Labeled, Compatible Container B->C D Securely Seal Container When Not in Use C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Maintain Waste Log E->F G Schedule Pickup with Licensed Waste Contractor F->G H Complete Hazardous Waste Manifest G->H I Transfer to Contractor for Incineration H->I

Caption: Compliant disposal workflow for 2-Amino-5-bromo-4-methyl-3-nitropyridine.

Detailed Experimental Protocol: Waste Segregation and Collection

This protocol outlines the step-by-step process for handling solid waste of 2-Amino-5-bromo-4-methyl-3-nitropyridine and contaminated materials.

Personal Protective Equipment (PPE)

Before initiating any waste handling, the following PPE is mandatory:

  • Nitrile gloves: Or other chemically resistant gloves appropriate for pyridine derivatives.

  • Safety goggles or a face shield: To protect against dust or splashes.[7]

  • Laboratory coat: To prevent contamination of personal clothing.

  • NIOSH-approved respirator: If there is a risk of generating airborne dust.[7]

Waste Collection Procedure
  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) drum or pail). The container must be labeled "Hazardous Waste" and include the full chemical name: "2-Amino-5-bromo-4-methyl-3-nitropyridine".

  • Collect Solid Waste: Carefully sweep up any solid 2-Amino-5-bromo-4-methyl-3-nitropyridine using a dedicated, non-sparking scoop or brush and dustpan to avoid generating dust.[7]

  • Include Contaminated Materials: Place all disposables that are grossly contaminated with the compound into the same hazardous waste container. This includes:

    • Weighing papers and boats

    • Contaminated gloves

    • Bench paper/diapers

    • Wipes used for cleaning minor spills

  • Seal the Container: Securely close the container lid immediately after adding waste. The container must remain closed at all times except when waste is being added.

Temporary Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the sealed hazardous waste container in a designated and marked Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Segregation: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[5][7]

  • Log Keeping: Maintain a log sheet for the container, detailing the contents and the date waste is added.

Decontamination of Laboratory Equipment

Proper decontamination of non-disposable equipment is crucial to prevent cross-contamination and ensure a safe working environment.

Glassware and Metal Spatulas
  • Initial Rinse: Carefully rinse the equipment with a suitable organic solvent in which 2-Amino-5-bromo-4-methyl-3-nitropyridine is soluble (e.g., acetone or ethanol). Perform this rinse in a fume hood. The rinsate must be collected and disposed of as hazardous liquid waste, separate from the solid waste.

  • Washing: After the initial solvent rinse, wash the glassware with hot, soapy water or a laboratory detergent.[10]

  • Final Rinse: Rinse thoroughly with tap water, followed by several rinses with deionized water.[11]

  • Drying: Allow the glassware to air dry on a rack. Avoid using paper towels to prevent fiber contamination.[11]

Work Surfaces and Fume Hoods
  • Wipe Down: Using a paper towel wetted with a laboratory detergent solution, wipe down the contaminated surface.

  • Solvent Wipe: Follow with a wipe using a towel wetted with 70% ethanol or isopropanol.

  • Disposal of Wipes: All wipes used in the decontamination process must be placed in the designated solid hazardous waste container for 2-Amino-5-bromo-4-methyl-3-nitropyridine.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the full PPE as described in section 3.1.

  • Contain the Spill: For a solid spill, gently cover it with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Clean-up: Carefully sweep the spilled material and absorbent into a designated hazardous waste container.[7] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust collection.

  • Decontaminate: Decontaminate the spill area as described in section 4.2.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office, following all internal reporting procedures.

Scientific Discussion: Why In-Lab Degradation is Not Advised

As a Senior Application Scientist, it is important to not only provide the procedure but also the scientific rationale. While the chemical structure of 2-Amino-5-bromo-4-methyl-3-nitropyridine suggests potential degradation pathways, attempting these in a non-specialized lab setting is fraught with risk.

  • Reduction of the Nitro Group: A common degradation pathway for nitroaromatic compounds is the reduction of the nitro group (-NO₂) to an amino group (-NH₂).[9][12][13] Reagents like zero-valent iron or catalytic hydrogenation could theoretically achieve this.[12] However, this process has several drawbacks for routine disposal:

    • Hazardous Reagents: The reagents themselves can be hazardous (e.g., flammable hydrogen gas for catalytic hydrogenation).

    • Incomplete Reaction: An incomplete reaction could leave a mixture of the original compound and the resulting aromatic amine, complicating the waste stream.

    • Toxic Byproducts: The resulting 5-bromo-4-methyl-pyridine-2,3-diamine is also a chemical with its own, potentially uncharacterized, toxicological profile. You would be transforming one hazardous waste into another.

  • Dehalogenation: The bromine atom could potentially be removed through reductive dehalogenation.[8] However, these reactions often require specific catalysts and conditions that are not practical for a general laboratory waste stream.

The most prudent and compliant approach is to rely on the expertise and specialized equipment of a licensed waste disposal facility, which will typically use high-temperature incineration to mineralize the compound into simpler, non-hazardous components.[6]

By adhering to these comprehensive procedures, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of laboratory safety and environmental responsibility.

References

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • MDPI. (2023). Biological Treatment of Nitroaromatics in Wastewater. Retrieved from [Link]

  • SciSpace. (1995). Reduction of Nitro Aromatic Compounds in Fe(0) -CO2-H2O Systems: Implications for Groundwater Remediation with Iron Metal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. Retrieved from [Link]

  • University of Georgia. (n.d.). Chemical-Specific Safety Operating Procedure. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of halogenated aromatic compounds. Retrieved from [Link]

  • PubMed. (2016). Mechanochemical destruction of halogenated organic pollutants: A critical review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • PubMed. (1995). Biodegradation of nitroaromatic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives. Retrieved from [Link]

  • MDPI. (2024). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of nitroaromatic compounds by microorganisms. Retrieved from [Link]

  • Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • Michigan State University. (n.d.). Standard Operating Procedure: Glassware Cleaning. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile. Retrieved from [Link]

  • World Health Organization. (2024). Technical consultation on safe management of pharmaceutical waste Session 1. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (n.d.). Approaches of Pharmaceutical Waste Management and Handling. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Wisconsin State Laboratory of Hygiene. (2018). Laboratory Glassware Cleaning and Storage. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]

  • On-Time-Bio. (2024). Pharma Waste Management: Steps for Compliance & Sustainability. Retrieved from [Link]

  • Lab Manager. (n.d.). How to Clean Laboratory Glassware: A Comprehensive Guide. Retrieved from [Link]

  • Maryland Department of the Environment. (2006). Managing Pharmaceutical Waste. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF. Retrieved from [Link]

  • IndiaMART. (n.d.). 2-Amino-5-Bromo-4-Methyl-3-Nitropyridine cas 100367-40-6. Retrieved from [Link]

  • ResearchGate. (2025). Biodegradation of pyridine in a completely mixed activated sludge process. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Amino-5-bromo-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

2-Amino-5-bromo-4-methyl-3-nitropyridine (CAS 100367-40-6) is a highly functionalized pyridine intermediate often utilized in the synthesis of immunomodulatory drugs (e.g., Lenalidomide analogs).[1][2] Its structural complexity—combining a nitro group, a halogen, and an amine on a heterocyclic ring—necessitates a safety protocol that goes beyond standard "irritant" handling.[1]

While GHS classifications primarily flag this compound for Skin/Eye Irritation (H315, H319) and Respiratory Irritation (H335) , the "Senior Scientist" perspective requires we address the latent risks:

  • Nitro-aromatic moiety: Potential for energetic instability under heat and metabolic toxicity if absorbed.[1]

  • Amino-pyridine motif: Increases lipophilicity, facilitating dermal absorption and potential biological activity (kinase inhibition/DNA interaction).[1]

  • Halogenation (Bromine): Mandates specific "Halogenated" waste streams to prevent regulatory non-compliance.[1]

Core Directive: Treat this substance as a Potential Sensitizer and Toxicant .[1] Do not rely solely on the "Warning" signal word; engineering controls are mandatory.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system.[1] We rely on the "Swiss Cheese Model" of safety—if one barrier fails (e.g., glove tear), another (engineering control) captures the risk.[1]

Protection ZoneRecommended GearTechnical Rationale (The "Why")
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for fine powders.[1] Goggles seal the orbital area against airborne dust (H335) and accidental splashes during solvation.[1]
Dermal (Hand) Double Nitrile Gloves (Min.[1] 0.11 mm / 4 mil)Pyridines can permeate latex.[1] Outer Layer: Standard Nitrile (changed every 30 mins).[1] Inner Layer: Extended cuff Nitrile (taped to lab coat).[1] Visual Indicator: Use contrasting colors (e.g., Blue over White) to spot tears immediately.[1]
Respiratory N95/P100 Respirator (If outside hood)Primary control is the Fume Hood.[1] However, during weighing or transfer of static-prone powder, an N95 provides the last line of defense against inhalation of the nitro-compound dust.[1]
Body Cotton/Nomex Lab Coat + Tyvek Sleeves Avoid synthetic blends (polyester) which generate static electricity—a critical risk when handling dried nitro-compounds.[1] Tyvek sleeves cover the wrist gap between glove and coat.[1]

Operational Workflow & Engineering Controls

Phase A: Storage & Stability[3]
  • Environment: Store in a cool, dark, dry place (2-8°C recommended). The nitro and bromo groups can be photosensitive, leading to degradation and the formation of unknown impurities.[1]

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1] The amine group is susceptible to oxidation over time.[1]

Phase B: Weighing & Transfer (Critical Step)[1]
  • Static Control: Nitro-aromatic powders are often electrostatic.[1] Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder scattering.[1]

  • Containment: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Enclosure .[1] Never weigh on an open bench.

Phase C: Solvation & Reaction
  • Solvent Choice: When dissolving, add solvent slowly.[1] The heat of solution is generally low, but the displacement of air from the powder can cause "puffing."[1]

  • Temperature: Avoid heating the dry solid. If heating a reaction mixture, ensure a reflux condenser is active to trap pyridine vapors.[1]

Phase D: Decontamination[1][4]
  • Solvent Wash: Use Acetone or Ethanol on a paper towel to wipe contaminated surfaces.[1] The compound is likely soluble in polar organic solvents.[1]

  • Soap Finish: Follow the solvent wipe with a soap and water wash to remove residual organic film.[1]

Visualized Safety Logic (Workflow)

The following diagram illustrates the "Closed Loop" safety protocol, ensuring that the researcher is never directly exposed to the open substance without engineering support.

G cluster_hood Inside Fume Hood Start Start: Task Definition PPE 1. Don PPE (Double Nitrile + Goggles) Start->PPE Check 2. Engineering Check (Fume Hood Flow >100 fpm) PPE->Check Check->Start Fail (Fix Hood) Weigh 3. Weighing (Anti-Static + Closed Balance) Check->Weigh Pass Transfer 4. Transfer (Dissolve Immediately) Weigh->Transfer Avoid Dust Waste 5. Disposal (Halogenated Stream) Transfer->Waste Excess/Cleanup End End: Doffing & Wash Waste->End

Caption: Operational workflow emphasizing the containment of the substance within the Fume Hood (Red Nodes) and the critical "Go/No-Go" decision at the Engineering Check.

Emergency Response & Disposal Logistics

Spill Management (Solids)[1]
  • Isolate: Evacuate the immediate area (3 meters).[1]

  • Dampen: Do NOT dry sweep.[1] Dry sweeping generates dust (H335).[1] Cover the spill with a paper towel dampened with Ethanol or Water .[1]

  • Collect: Scoop the damp material into a wide-mouth jar.

  • Label: "Hazardous Waste - Toxic Solid (Aminonitropyridine)."

Waste Disposal (Crucial Compliance)

This compound contains Bromine .[1] It cannot be disposed of in standard organic waste streams.[1][3]

  • Correct Stream: Halogenated Organic Waste .[1][4][5]

    • Why? Incineration of halogenated compounds in non-specialized kilns can produce acidic gases (HBr) and potentially dioxins.[1] Specialized high-temperature incineration with scrubbers is required.[1]

  • Segregation: Keep separate from Oxidizers (e.g., Nitric Acid, Peroxides).[1] The nitro group/amine group combination is incompatible with strong oxidizers and can lead to exothermic decomposition.[1]

References

  • PubChem. (2023).[1] Compound Summary: 2-Amino-5-bromo-3-nitropyridine (Structural Analog Safety Data). Retrieved from [Link][1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.